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  • Product: [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-
  • CAS: 92-89-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

For Researchers, Scientists, and Drug Development Professionals Abstract [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a nitro-substituted biphenyl carboxylic acid derivative with significant applications in organic sy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a nitro-substituted biphenyl carboxylic acid derivative with significant applications in organic synthesis, medicinal chemistry, and materials science.[1] Its unique structure, featuring a biphenyl core with a carboxylic acid group and a nitro group at opposing ends, imparts distinct electronic and steric properties. This document provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis protocols, and potential applications, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is an off-white to light yellow powder.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

PropertyValueSource
IUPAC Name 4-(4-nitrophenyl)benzoic acid[3][4]
CAS Number 92-89-7[2][4][5]
Molecular Formula C₁₃H₉NO₄[4][5]
Molecular Weight 243.21 g/mol [3][4][5]
Melting Point 350 °C[2]
Boiling Point (Predicted) 450.2 ± 28.0 °C[2]
Density (Predicted) 1.358 ± 0.06 g/cm³[2]
pKa (Predicted) 3.94 ± 0.10[2]
LogP 2.96[5]
Appearance Off-white to light yellow powder[2]

Spectral Data

The structural integrity and purity of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- can be confirmed using various spectroscopic techniques.

Table 2: Spectral Data Summary

TechniqueCharacteristic Peaks
¹H NMR Aromatic protons: δ 7.6–8.2 ppm; Carboxylic acid proton: δ ~12 ppm.[1]
¹³C NMR Carboxyl carbon: ~165-185 δ.[6]
FT-IR Carboxylic acid C=O stretch: ~1680–1700 cm⁻¹; Nitro group N-O stretches: ~1520 and 1350 cm⁻¹.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region (δ 7.6–8.2 ppm) corresponding to the protons on the biphenyl backbone. A characteristic broad singlet for the carboxylic acid proton is anticipated around δ 12 ppm.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display signals for the aromatic carbons, with the carboxyl carbon appearing in the downfield region, typically between 165 and 185 δ.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups. The presence of the carboxylic acid is confirmed by a strong C=O stretching vibration between 1680–1700 cm⁻¹.[1] The nitro group exhibits two characteristic stretching vibrations around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[1]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound (243.21 g/mol ).

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

A common and effective method for the synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

General Protocol:

  • Reactants: 4-bromobenzoic acid and 4-nitrophenylboronic acid (or vice versa).

  • Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.

  • Procedure: The reactants, catalyst, and base are dissolved in the solvent system. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide 4-bromobenzoic acid Reaction_Vessel Reaction Mixture Aryl_Halide->Reaction_Vessel Boronic_Acid 4-nitrophenylboronic acid Boronic_Acid->Reaction_Vessel Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Toluene/Water Solvent->Reaction_Vessel Inert_Atmosphere Nitrogen/Argon Inert_Atmosphere->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Recrystallization or Chromatography Workup->Purification Product [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- Purification->Product

Fig. 1: Suzuki-Miyaura Coupling Workflow

Applications in Research and Drug Development

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, primarily through Suzuki coupling reactions.[1] The carboxylic acid and nitro functionalities can be further modified to introduce diverse chemical moieties.

Medicinal Chemistry

Derivatives of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- have shown potential biological activities.

  • Antimicrobial Activity: Some analogs have demonstrated activity against various bacterial strains.[1] The proposed mechanism may involve interaction with bacterial DNA, leading to cell death.[1]

  • Enzyme Inhibition: This compound and its derivatives have been investigated as inhibitors of enzymes such as monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases.[1]

Antimicrobial_Activity_Hypothesis Compound [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- Derivatives Interaction Interaction with Bacterial DNA Compound->Interaction Potential Mechanism DNA_Damage DNA Strand Breaks Interaction->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Fig. 2: Antimicrobial Activity Hypothesis
Materials Science

The rigid biphenyl structure makes this compound a candidate for the development of novel materials. It can be used as a monomer in polymerization reactions to create materials with enhanced thermal and mechanical properties.[1]

Safety and Handling

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[5] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5] Avoid inhalation of dust and contact with skin and eyes.[7] Store in a cool, dry place away from heat and oxidizing agents.[5]

Conclusion

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a versatile chemical compound with a range of properties that make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides a foundational understanding of its chemical characteristics and potential applications, serving as a resource for professionals in the field. Further research into its biological activities and the development of detailed synthetic protocols will undoubtedly expand its utility in scientific discovery and drug development.

References

Exploratory

An In-depth Technical Guide to the Physical Properties of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical and spectroscopic properties of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-, a key i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-, a key intermediate in organic synthesis with potential applications in medicinal chemistry and materials science. This document details its fundamental characteristics, experimental protocols for their determination, and a summary of its synthetic pathway and potential applications.

Core Physical Properties

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is an off-white to light yellow crystalline powder.[1] Its core structure consists of a biphenyl backbone substituted with a carboxylic acid group at the 4-position and a nitro group at the 4'-position. This substitution pattern imparts specific electronic properties, making it a valuable building block in the synthesis of more complex molecules.

A summary of its key physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₃H₉NO₄[1][2][3]
Molecular Weight 243.21 g/mol [1][2][3]
CAS Number 92-89-7[1][2][3]
Melting Point >300 °C[4]
218-220 °C[4]
Appearance Off-white to light yellow powder[1]
pKa (predicted) 3.94 ± 0.10[1]
Solubility in DMSO ≥ 5 mg/mL

Note on Melting Point: There is a discrepancy in the reported melting points. One source indicates a melting point greater than 300 °C, while another, in a comparative context, states it as 218-220 °C.[4] Further experimental verification is recommended for definitive determination.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region. The protons on the phenyl ring bearing the carboxylic acid group and those on the ring with the nitro group will exhibit distinct chemical shifts due to the different electronic effects of these substituents. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.[5][6][7][8][9]

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-185 ppm.[7][8] The aromatic carbons will appear in the typical region of 120-150 ppm, with the carbons directly attached to the nitro and carboxylic acid groups showing distinct downfield shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- will be characterized by the vibrational frequencies of its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1760 and 1690 cm⁻¹.[6]

  • N-O Stretch (Nitro Group): Two strong absorption bands are expected for the nitro group: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[10][11]

  • C-O Stretch (Carboxylic Acid): An absorption band in the region of 1320-1210 cm⁻¹ is expected.[6]

  • Aromatic C-H and C=C Stretches: Multiple bands will be present in the aromatic region, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- in a suitable solvent like ethanol or methanol is expected to show absorption maxima characteristic of the substituted biphenyl chromophore. For a related compound, 3,4-difluoro-3'-nitro-1,1'-biphenyl, the λmax is reported to be around 280 nm, suggesting that the nitro-carboxylic acid derivative would have a λmax in a similar region, likely around 265 nm.[4] The presence of the nitro group and the extended conjugation of the biphenyl system contribute to the absorption in the UV region.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Procedure:

  • A small amount of the finely powdered, dry sample of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is packed into a capillary tube to a height of 2-3 mm.[12]

  • The capillary tube is placed in the heating block of the melting point apparatus.[12]

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range. A narrow melting range is indicative of a pure compound.[13]

Solubility Determination

The solubility of the compound in various solvents can be determined qualitatively and quantitatively.

Qualitative Procedure:

  • Place a small, known amount (e.g., 10 mg) of the compound into a test tube.

  • Add a small volume (e.g., 1 mL) of the solvent to be tested.

  • Vigorously shake or vortex the mixture and observe if the solid dissolves completely.

  • If the solid does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.

Quantitative Procedure (Isothermal Saturation Method):

  • An excess amount of the solid is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solid.

  • A known volume of the clear, saturated solution is carefully evaporated to dryness.

  • The mass of the remaining solid is measured, and the solubility is calculated (e.g., in g/100 mL or mg/mL).

NMR Spectroscopic Analysis

Sample Preparation:

  • A small amount of the compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.

Data Acquisition (¹H and ¹³C NMR):

  • The NMR tube is placed in the spectrometer.

  • For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • The acquired data is processed (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

FT-IR Spectroscopic Analysis

Sample Preparation (KBr Pellet Method):

  • A small amount of the dry compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.

  • The mixture is pressed under high pressure using a pellet press to form a thin, transparent pellet.

Data Acquisition:

  • The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

  • A background spectrum of the empty sample compartment is first recorded.

  • The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

  • The final spectrum is presented as transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopic Analysis

Sample Preparation:

  • A stock solution of the compound is prepared by accurately weighing a small amount and dissolving it in a known volume of a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • A series of dilutions are made to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

Data Acquisition:

  • A cuvette filled with the pure solvent is used to record a baseline spectrum.

  • The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).

  • The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Synthesis and Applications Workflow

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is commonly synthesized via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This compound serves as a versatile intermediate for the synthesis of various derivatives with potential biological activities. The following diagram illustrates a typical workflow from synthesis to potential applications.

G Synthesis and Application Workflow of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- cluster_synthesis Synthesis cluster_application Potential Applications 4-bromobenzoic acid 4-bromobenzoic acid Suzuki Coupling Suzuki Coupling 4-bromobenzoic acid->Suzuki Coupling 4-nitrophenylboronic acid 4-nitrophenylboronic acid 4-nitrophenylboronic acid->Suzuki Coupling Product [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- Suzuki Coupling->Product Derivatization Derivatization Product->Derivatization Chemical Modification Antimicrobial Agents Antimicrobial Agents Derivatization->Antimicrobial Agents Enzyme Inhibitors Enzyme Inhibitors Derivatization->Enzyme Inhibitors Functional Materials Functional Materials Derivatization->Functional Materials G Hypothetical Antimicrobial Mechanism of Action Compound [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- Derivative CellularUptake Cellular Uptake by Bacterium Compound->CellularUptake DNAInteraction Interaction with Bacterial DNA CellularUptake->DNAInteraction EnzymeInhibition Inhibition of Essential Enzymes CellularUptake->EnzymeInhibition DNAStrandBreaks DNA Strand Breaks DNAInteraction->DNAStrandBreaks InhibitionReplication Inhibition of DNA Replication DNAInteraction->InhibitionReplication CellDeath Bacterial Cell Death EnzymeInhibition->CellDeath DNAStrandBreaks->CellDeath InhibitionReplication->CellDeath

References

Foundational

An In-depth Technical Guide on [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- (CAS: 92-89-7)

For Researchers, Scientists, and Drug Development Professionals Introduction [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-, with the CAS number 92-89-7, is a biphenyl derivative featuring a carboxylic acid group at the 4-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-, with the CAS number 92-89-7, is a biphenyl derivative featuring a carboxylic acid group at the 4-position and a nitro group at the 4'-position. This compound serves as a crucial intermediate in organic synthesis and has garnered attention for its potential applications in medicinal chemistry and materials science. Its rigid biphenyl scaffold and the presence of electron-withdrawing (nitro) and electron-donating (carboxylic acid) groups at opposite ends of the molecule impart unique chemical and physical properties. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, supported by experimental details.

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and computed spectral properties of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 92-89-7[1][2]
Molecular Formula C₁₃H₉NO₄[1]
Molecular Weight 243.21 g/mol [1]
IUPAC Name 4-(4-nitrophenyl)benzoic acidPubChem
Synonyms 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid, 4-Nitro-4'-biphenylcarboxylic acid[1]
Melting Point >300 °CBenchChem
Boiling Point (Predicted) 450.2 ± 28.0 °CChemSpider
pKa (Predicted) 3.94 ± 0.10ChemicalBook
LogP (Predicted) 2.96ChemScene
Topological Polar Surface Area (TPSA) 80.44 ŲChemScene

Table 2: Spectral Data Summary

Spectrum TypeKey FeaturesSource
¹H NMR Spectra availablePubChem
¹³C NMR Spectra availablePubChem
IR Characteristic absorptions for C=O (carboxylic acid), N-O (nitro), C-H (aromatic), and O-H (carboxylic acid) are expected.General knowledge
Mass Spectrometry Molecular Ion Peak (M+) expected at m/z 243.05PubChem

Synthesis and Experimental Protocols

The primary synthetic route to [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is through a Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Coupling

This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. For the synthesis of the target compound, 4-bromobenzoic acid is coupled with 4-nitrophenylboronic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Bromobenzoic Acid Catalyst Pd(PPh₃)₄ A->Catalyst B 4-Nitrophenylboronic Acid B->Catalyst Product [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- Catalyst->Product Base K₂CO₃ or Cs₂CO₃ Base->Catalyst Solvent Toluene/Ethanol/Water Solvent->Catalyst

Synthetic pathway for [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-.
Detailed Experimental Protocol (Adapted from general Suzuki-Miyaura coupling procedures):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Solvent and Degassing: Add a solvent mixture, typically toluene, ethanol, and water (e.g., in a 3:1:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is usually complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-.

Biological and Pharmacological Profile

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- and its derivatives have been investigated for several biological activities.

Antimicrobial Activity

Derivatives of biphenyl carboxylic acids have shown potential as antimicrobial agents. The presence of the nitro group can enhance the antimicrobial efficacy. The proposed mechanism of action may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

G Compound [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- Derivatives Target Bacterial Cell Compound->Target Multiple Mechanisms Effect Inhibition of Growth / Cell Death Target->Effect

Proposed antimicrobial action.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

  • Bacterial Culture: Prepare a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the compound's stock solution in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Enzyme Inhibition

This class of compounds has been explored for its potential to inhibit enzymes such as monoamine oxidases (MAOs). MAO-A and MAO-B are important targets in the treatment of depression and neurodegenerative diseases, respectively. The biphenyl scaffold can fit into the active site of these enzymes, and the substituents can interact with key residues to inhibit their activity.

G Compound [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- Analogues Enzyme Monoamine Oxidase (MAO) Compound->Enzyme Binds to active site Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Outcome Potential Therapeutic Effect (e.g., Antidepressant, Neuroprotective) Inhibition->Outcome

Mechanism of MAO inhibition.
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B and a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) in a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Inhibitor Preparation: Prepare various concentrations of the test compound.

  • Assay Procedure: In a 96-well plate, pre-incubate the enzyme with the test compound for a specific period (e.g., 15 minutes) at 37 °C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to the wells.

  • Measurement: Measure the product formation over time using a spectrophotometer or fluorometer. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Safety and Handling

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- should be handled with care in a laboratory setting.

Table 3: Safety Information

Hazard StatementPrecautionary Statement
Not classified as hazardous according to GHS. However, good laboratory practices should always be followed.Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. Avoid breathing dust.
In case of contact: Eyes: Rinse cautiously with water for several minutes. Skin: Wash with soap and water. Ingestion: Rinse mouth. Inhalation: Move to fresh air.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a versatile chemical intermediate with significant potential in the development of new pharmaceuticals and materials. Its synthesis via the robust Suzuki-Miyaura coupling allows for the facile creation of a diverse range of derivatives. The preliminary findings on its biological activities, particularly as an antimicrobial and enzyme inhibitor, warrant further investigation. This technical guide provides a foundational resource for researchers and developers working with this promising compound.

References

Exploratory

An In-depth Technical Guide to [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of [1,1'-Biphe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. The document details its chemical and physical characteristics, offers a representative synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, and presents its spectroscopic data. Furthermore, it explores the compound's prospective biological activities, including its potential as an antimicrobial and an enzyme inhibitor, laying the groundwork for future research and development in medicinal chemistry and materials science. All quantitative data is summarized in structured tables, and a logical workflow for its characterization is provided as a visual diagram.

Molecular Structure and Identification

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a derivative of biphenyl, characterized by a carboxylic acid group at the 4-position of one phenyl ring and a nitro group at the 4'-position of the other. This substitution pattern imparts specific chemical and electronic properties to the molecule, making it a valuable intermediate in organic synthesis.[1]

PropertyValueReference
IUPAC Name 4-(4-nitrophenyl)benzoic acid[2]
Synonyms 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid, 4'-Nitrobiphenyl-4-carboxylic acid, 4-Carboxy-4'-nitrobiphenyl[2]
CAS Number 92-89-7[2]
Molecular Formula C₁₃H₉NO₄[2][3][4]
Molecular Weight 243.21 g/mol [2]
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)--INVALID-LINK--[O-])C(=O)O[4]
InChI Key LYINHPAEAYJDIR-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
Appearance White to pale yellow powder
Melting Point 220-222 °C (for the parent compound [1,1'-Biphenyl]-4-carboxylic acid)[5]
Purity ≥95% (commercially available)[4]
Storage Store at room temperature in a dry and cool place.[4]

Synthesis

The primary synthetic route to [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- via the coupling of 4-bromobenzoic acid and (4-nitrophenyl)boronic acid.

Materials:

  • 4-bromobenzoic acid (1.0 mmol)

  • (4-nitrophenyl)boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)[6]

  • Degassed 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid, (4-nitrophenyl)boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and degassed deionized water to the flask via syringe.

  • Add the palladium catalyst and the ligand to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Note: The carboxylic acid group may be protected as an ester prior to the coupling reaction to avoid potential side reactions.[7] Another approach involves the nitration of [1,1'-biphenyl]-4-carboxylic acid.[1] A patented method describes the preparation by contacting a 4''-sulfo-4-biphenylcarboxylic acid with nitric acid to displace the sulfo group with a nitro group.[8]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for the target molecule is available on databases like PubChem, representative data from the parent compound, [1,1'-Biphenyl]-4-carboxylic acid, is presented here for comparative purposes.[2]

¹H NMR (DMSO-d₆, 400 MHz) of [1,1'-Biphenyl]-4-carboxylic acid:

  • δ 13.0 (s, 1H, -COOH)

  • δ 8.07 (d, J=8.0 Hz, 2H, Ar-H)

  • δ 7.82 (d, J=8.0 Hz, 2H, Ar-H)

  • δ 7.75 (d, J=7.2 Hz, 2H, Ar-H)

  • δ 7.52 (t, J=7.6 Hz, 2H, Ar-H)

  • δ 7.44 (t, J=7.2 Hz, 1H, Ar-H)

¹³C NMR (Acetone, 101 MHz) of [1,1'-Biphenyl]-4-carboxylic acid: [9]

  • δ 166.6, 145.3, 139.8, 130.2, 129.4, 129.0, 128.2, 127.1, 126.9

For [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-, the presence of the electron-withdrawing nitro group is expected to cause a downfield shift of the protons and carbons on the nitrated phenyl ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is expected to show characteristic absorption peaks for its functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)3300-2500Broad, Strong
C-H stretch (Aromatic)3100-3000Medium
C=O stretch (Carboxylic acid)1760-1690Strong
N-O asymmetric stretch (Nitro)1550-1475Strong
C=C stretch (Aromatic)1600-1400Medium
N-O symmetric stretch (Nitro)1360-1290Medium
C-O stretch (Carboxylic acid)1320-1210Strong
O-H bend (Carboxylic acid)950-910Medium

Potential Biological Activities

Derivatives of biphenyl carboxylic acids have garnered interest for their potential pharmacological applications.

Antimicrobial Activity

Biphenyl compounds have demonstrated antimicrobial properties. The presence of the nitro group in [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- may enhance its activity against various bacterial strains. The mechanism of action is hypothesized to involve interactions with bacterial DNA and electron transfer processes facilitated by the nitro group.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

  • Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculate each well with a standardized suspension of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition

This class of compounds has also been investigated for its potential to inhibit enzymes involved in various disease pathways.

Experimental Protocol: IC₅₀ Determination for Enzyme Inhibition

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.

  • Add varying concentrations of the inhibitor ([1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-) to the reaction mixture.

  • Initiate the enzymatic reaction and monitor its progress over time (e.g., by measuring product formation spectrophotometrically).

  • Plot the enzyme activity as a function of the inhibitor concentration.

  • The IC₅₀ value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity under the specified experimental conditions.[10]

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Activity Screening Reactants 4-Bromobenzoic Acid (4-Nitrophenyl)boronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Reactants->Reaction Purification Column Chromatography Reaction->Purification Product [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- Purification->Product Purity Purity Analysis (e.g., HPLC) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Antimicrobial Antimicrobial Assay (MIC Determination) Product->Antimicrobial Enzyme Enzyme Inhibition Assay (IC₅₀ Determination) Product->Enzyme

Caption: Workflow for the synthesis and characterization of the target molecule.

Conclusion

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a versatile chemical compound with a well-defined molecular structure and accessible synthetic routes. Its physicochemical and spectroscopic properties are well-characterized, providing a solid foundation for its use in further research. The potential for this molecule to exhibit significant biological activities, particularly as an antimicrobial and enzyme inhibitor, warrants further in-depth investigation. This technical guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, providing the necessary information to explore the full potential of this promising compound.

References

Foundational

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- IUPAC name

An In-depth Technical Guide to 4'-Nitro-[1,1'-biphenyl]-4-carboxylic Acid Introduction 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid, with the IUPAC name 4-(4-nitrophenyl)benzoic acid, is a nitro-substituted biphenyl carbox...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-Nitro-[1,1'-biphenyl]-4-carboxylic Acid

Introduction

4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid, with the IUPAC name 4-(4-nitrophenyl)benzoic acid, is a nitro-substituted biphenyl carboxylic acid derivative of significant interest in various scientific fields.[1] Its rigid biphenyl core, functionalized with a carboxylic acid group and an electron-withdrawing nitro group, imparts unique chemical and physical properties that make it a valuable building block in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
IUPAC Name 4-(4-nitrophenyl)benzoic acid[1][2]
Synonyms 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid, 4'-Nitrodiphenyl-4-carboxylic acid[3][4][5]
CAS Number 92-89-7[2][3][4][6][7]
Molecular Formula C₁₃H₉NO₄[2][3][4][5][6]
Molecular Weight 243.21 g/mol [2][4][5][6]
Appearance Off-white to light yellow powder[8]
Melting Point 350 °C[8]
Boiling Point 450.2±28.0 °C (Predicted)[8]
Density 1.358±0.06 g/cm³ (Predicted)[8]
pKa 3.94±0.10 (Predicted)[8]
LogP 2.96[5]
Topological Polar Surface Area (TPSA) 80.44 Ų[5]

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

The most common and efficient method for the synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction creates the biphenyl core by forming a carbon-carbon bond between an aryl halide and an aryl boronic acid.

Reactants:

  • 4-bromobenzoic acid

  • 4-nitrophenylboronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

Procedure:

  • To a solution of 4-bromobenzoic acid in a 4:1 mixture of 1,4-dioxane and water, add 4-nitrophenylboronic acid and potassium carbonate.

  • De-gas the resulting mixture for approximately 30 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under an inert atmosphere (e.g., Argon).

  • Heat the reaction mixture at 80°C for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid.[2]

Spectroscopic Characterization (¹H and ¹³C NMR)
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the phenyl ring bearing the carboxylic acid group and those on the phenyl ring with the nitro group will appear as distinct sets of doublets or multiplets due to their different electronic environments.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carboxylic acid carbon, and the carbon attached to the nitro group. The electron-withdrawing nature of the nitro and carboxylic acid groups will influence the chemical shifts of the carbons in their respective rings.

Applications in Research and Drug Development

Antimicrobial Activity

Derivatives of 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid have demonstrated notable antimicrobial properties.[1] The presence of the nitro group is thought to be crucial for its biological activity. The proposed mechanisms of action include:

  • Electron Transfer Reactions: The electron-withdrawing nature of the nitro group can facilitate electron transfer processes that may be detrimental to microbial cells.

  • DNA Interaction: There is evidence to suggest that similar compounds can interact with bacterial DNA, potentially leading to strand breaks and subsequent cell death.[1]

Antimicrobial_Mechanism Compound 4'-Nitro-[1,1'-biphenyl]-4-carboxylic Acid Cell Bacterial Cell Compound->Cell Enters Cell DNA Bacterial DNA Compound->DNA Direct Interaction ROS Reactive Oxygen Species Cell->ROS Induces Electron Transfer Damage DNA Damage DNA->Damage ROS->Damage Death Cell Death Damage->Death

A hypothesized mechanism for the antimicrobial action of 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid.
Enzyme Inhibition

This compound has been investigated for its potential to inhibit certain enzymes, such as monoamine oxidases (MAOs). MAOs are implicated in neurodegenerative disorders, and their inhibition is a therapeutic strategy for conditions like depression and Parkinson's disease.[1] The specific kinetics and mechanism of inhibition would require further experimental investigation.

Applications in Materials Science

The unique structure of 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid also makes it a valuable component in materials science.

  • Polymer Chemistry: It can be used as a monomer or an additive in the synthesis of polymers, contributing to enhanced thermal stability and mechanical properties of the resulting materials.

  • Dyes and Pigments: The chromophoric nitro group and the biphenyl system allow for its use as a precursor in the synthesis of dyes and pigments.

Experimental and Logical Workflow

The following diagram illustrates the general workflow from synthesis to the application of 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_application Application Reactants 4-bromobenzoic acid + 4-nitrophenylboronic acid Suzuki Suzuki-Miyaura Coupling Reactants->Suzuki Purification Purification (Chromatography/Recrystallization) Suzuki->Purification Product Pure Product Purification->Product Purity Purity Assessment Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS Antimicrobial Antimicrobial Studies Product->Antimicrobial Enzyme Enzyme Inhibition Assays Product->Enzyme Materials Materials Synthesis Product->Materials

General workflow for the synthesis, analysis, and application of 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid.

Conclusion

4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid is a versatile molecule with a wide range of applications. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for its accessibility in research and development. The presence of the nitro and carboxylic acid functionalities on a rigid biphenyl scaffold provides opportunities for further chemical modifications and explorations into its biological and material properties. This guide serves as a foundational resource for professionals in drug development and materials science, highlighting the key aspects of this important chemical compound.

References

Exploratory

An In-depth Technical Guide to the Synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-, a valuable intermediate in organic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-, a valuable intermediate in organic synthesis. The document details the prevalent synthetic pathways, offers a comprehensive experimental protocol for the widely utilized Suzuki-Miyaura cross-coupling reaction, presents key quantitative data, and includes a visual representation of the experimental workflow.

Introduction

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a nitro-substituted biphenyl carboxylic acid derivative. Its structure features a biphenyl core with a carboxylic acid group at the 4-position of one phenyl ring and a nitro group at the 4'-position of the other. This compound serves as a crucial precursor in the synthesis of various organic molecules, including immunomodulatory agents, organometallic complexes, and functional materials.[1] The presence of both an electron-withdrawing nitro group and a carboxylic acid functionality imparts unique electronic and chemical properties, making it a versatile building block in medicinal chemistry and materials science.

Synthetic Pathways

The construction of the biaryl scaffold in [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent method. An alternative, more classical approach is the Ullmann condensation.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. For the synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-, two primary routes are feasible:

  • Route A: Coupling of 4-bromobenzoic acid with 4-nitrophenylboronic acid.

  • Route B: Coupling of 4-bromo-4'-nitrobiphenyl with a boronic acid derivative, followed by functional group manipulation.

Route A is generally preferred due to the commercial availability and stability of the starting materials. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Ullmann Condensation

The Ullmann reaction is a classical method for synthesizing symmetrical biaryl compounds through the copper-catalyzed coupling of two equivalents of an aryl halide at elevated temperatures.[3][4] While historically significant, this method often requires harsh reaction conditions and may result in lower yields compared to the Suzuki-Miyaura coupling. For the synthesis of unsymmetrical biaryls like the target molecule, modifications to the traditional Ullmann reaction are necessary, often involving the coupling of two different aryl halides, which can lead to a mixture of products.

Experimental Protocol: Suzuki-Miyaura Synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

This section provides a detailed experimental procedure for the synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- via the Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid and 4-nitrophenylboronic acid.

Materials:

  • 4-Bromobenzoic acid

  • 4-Nitrophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromobenzoic acid (1.0 equiv.), 4-nitrophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (3-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). Alternatively, for purification of the carboxylic acid, dissolve the crude product in an aqueous alkali solution (e.g., 1M NaOH) and extract with diethyl ether to remove neutral impurities. Acidify the aqueous layer with 1M HCl to precipitate the pure carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.[5]

Quantitative Data

The following table summarizes key quantitative data for [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-.

ParameterValueReference
Molecular Formula C₁₃H₉NO₄[6]
Molecular Weight 243.21 g/mol [6]
Appearance Off-white to light yellow powder[7]
Melting Point >350 °C[7]
Purity (typical) ≥95%[6]
¹H NMR (ppm) Aromatic protons typically in the range of δ 7.6–8.2 ppm.[1]
¹³C NMR (ppm) Characteristic peaks for the biphenyl backbone and functional groups.[1]
FT-IR (cm⁻¹) Carboxylic acid C=O stretch: ~1680–1700 cm⁻¹; Nitro group vibrations: ~1520 and 1350 cm⁻¹.[1]
Typical Yield (Suzuki Coupling) High yields, often >90%, are achievable under optimized conditions.[8]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification Reaction_Setup Reaction Setup: - 4-Bromobenzoic Acid - 4-Nitrophenylboronic Acid - K₂CO₃ Solvent_Catalyst Addition of: - Dioxane/Water - Pd(PPh₃)₄ Reaction_Setup->Solvent_Catalyst Inert Atmosphere Heating Heating (100°C) & Stirring (12-24h) Solvent_Catalyst->Heating Cooling Cool to RT Heating->Cooling Dilution Dilute with Water Cooling->Dilution Extraction Extract with Ethyl Acetate Dilution->Extraction Washing_Drying Wash with Brine & Dry (Na₂SO₄) Extraction->Washing_Drying Concentration Concentrate in vacuo Washing_Drying->Concentration Recrystallization Recrystallization or Acid-Base Extraction Concentration->Recrystallization Final_Product [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and high-yielding pathway for the synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. The detailed experimental protocol and workflow provided in this guide offer a robust framework for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The versatility of this synthetic intermediate makes it a valuable component in the development of novel compounds with diverse applications.

References

Foundational

Spectroscopic and Synthetic Profile of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4'-nitro-[1,1'-biphen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in various fields of chemical and pharmaceutical research.

Core Spectroscopic Data

The structural integrity and purity of synthesized 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch of the carboxylic acid
1680-1700C=O stretch of the carboxylic acid[1]
~1520 and ~1350Asymmetric and symmetric N-O stretches of the nitro group[1]
~1600, ~1480C=C stretching of the aromatic rings
1320-1210C-O stretch of the carboxylic acid
950-910 and 1440-1395O-H bend of the carboxylic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1HCarboxylic acid proton (-COOH)[1]
8.33Doublet2HAromatic protons ortho to the nitro group
8.23Doublet2HAromatic protons ortho to the carboxylic acid group
7.77Doublet2HAromatic protons meta to the nitro group
7.68Doublet2HAromatic protons meta to the carboxylic acid group

Note: The exact chemical shifts of the aromatic protons can range between δ 7.6–8.2 ppm.[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ, ppm)Assignment
~171Carboxylic acid carbon (-COOH)
~147.7Aromatic carbon attached to the nitro group
~147.1Quaternary aromatic carbon
~138.8Quaternary aromatic carbon
130.8Aromatic CH
129.2Aromatic CH
127.8Aromatic CH
127.4Aromatic CH
124.1Aromatic CH ortho to the nitro group

Mass Spectrometry

  • Molecular Formula: C₁₃H₉NO₄

  • Molecular Weight: 243.21 g/mol

Experimental Protocols

The synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the biphenyl core by coupling an aryl halide with an arylboronic acid.

Synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling

This protocol outlines the synthesis using 4-bromobenzoic acid and 4-nitrophenylboronic acid as starting materials.

Materials:

  • 4-bromobenzoic acid

  • 4-nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a mixture of 1-propanol and deionized water (e.g., 3:1 v/v).

  • Catalyst Addition: To the stirred mixture, add palladium(II) acetate (0.003 eq) and triphenylphosphine (0.009 eq).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours, often indicated by a color change of the reaction mixture.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid, causing it to precipitate.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Visualizations

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

G Spectroscopic Characterization Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Details cluster_data_analysis Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid IR FT-IR Spectroscopy Synthesis->IR Characterization NMR NMR Spectroscopy Synthesis->NMR Characterization MS Mass Spectrometry Synthesis->MS Characterization IR_Data Identify Functional Groups (-COOH, -NO₂) IR->IR_Data H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR NMR_Data Determine Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Confirm Molecular Weight and Formula MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for spectroscopic analysis.

Suzuki-Miyaura Coupling Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Intermediate OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid RedElim->Product ArylHalide 4-bromobenzoic acid ArylHalide->OxAdd BoronicAcid 4-nitrophenylboronic acid + Base BoronicAcid->Transmetalation

Caption: Suzuki-Miyaura reaction cycle.

References

Exploratory

A Technical Guide to the 1H NMR Spectrum of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. The information presented herein is essential for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted quantitative 1H NMR data for [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. These predictions are derived from spectral data of structurally related compounds, including 4-nitro-1,1'-biphenyl and 4-biphenylcarboxylic acid, and established principles of NMR spectroscopy. The aromatic proton shifts are anticipated to be in the range of δ 7.6–8.2 ppm, with the carboxylic acid proton appearing around δ 12-13 ppm.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-2', H-6'~ 8.35Doublet (d)~ 8.82H
H-3', H-5'~ 7.95Doublet (d)~ 8.82H
H-2, H-6~ 8.15Doublet (d)~ 8.52H
H-3, H-5~ 7.85Doublet (d)~ 8.52H
-COOH~ 13.0Broad Singlet (br s)-1H

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the spectrometer frequency used.

Structural Assignment and Proton Labeling

The chemical structure of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- with the assigned proton labels is depicted below. This visualization aids in correlating the spectral data with the molecular structure.

Caption: Chemical structure of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- with proton assignments.

Experimental Protocol for 1H NMR Spectroscopy

A general methodology for acquiring the 1H NMR spectrum of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is provided below. This protocol is based on standard practices for the analysis of aromatic carboxylic acids.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6). DMSO-d6 is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • A 300 MHz or higher field NMR spectrometer is recommended for better resolution of the aromatic signals.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Temperature: Room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d6 at 2.50 ppm).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).

Interpretation of the Spectrum

The 1H NMR spectrum of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is expected to exhibit distinct signals corresponding to the aromatic protons and the carboxylic acid proton.

  • Carboxylic Acid Proton: A broad singlet is anticipated in the downfield region (around 13.0 ppm) for the carboxylic acid proton. This broadness is due to hydrogen bonding and exchange phenomena. The chemical shift of this proton is highly dependent on the solvent and concentration.[2][3]

  • Aromatic Protons: The eight aromatic protons will appear as a set of doublets due to the para-substitution on both phenyl rings.

    • The protons on the nitro-substituted ring (H-2', H-6', H-3', H-5') will be shifted further downfield compared to the protons on the carboxylic acid-substituted ring due to the strong electron-withdrawing nature of the nitro group. The protons ortho to the nitro group (H-2', H-6') are expected to be the most deshielded.

    • The protons on the ring bearing the carboxylic acid group (H-2, H-6, H-3, H-5) will also be in the downfield region, with the protons ortho to the carboxylic acid group (H-2, H-6) being more deshielded than the meta protons (H-3, H-5).

The clear separation of these signals and their characteristic splitting patterns allow for unambiguous assignment and structural confirmation of the molecule.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the 1H NMR spectrum of the title compound.

G A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate Chemical Shift Scale B->C D Identify Carboxylic Acid Proton (Broad Singlet, ~13.0 ppm) C->D E Identify Aromatic Protons (Doublets, 7.8-8.4 ppm) C->E F Integrate All Signals D->F E->F G Analyze Splitting Patterns & J-Coupling F->G H Assign Protons to Structure G->H I Confirm Molecular Structure H->I

Caption: Workflow for 1H NMR spectral analysis of the target compound.

References

Foundational

FT-IR Analysis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. The document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a summary of expected absorption bands. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Core Concepts in FT-IR Analysis

FT-IR spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are unique to the types of bonds and the overall molecular structure, providing a "fingerprint" of the compound.

For [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-, the key functional groups of interest are the carboxylic acid (-COOH), the nitro group (-NO₂), and the biphenyl backbone. Each of these moieties exhibits characteristic absorption bands in the FT-IR spectrum.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. These values are based on established group frequencies for its constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
2500-3300Broad, StrongO-H StretchCarboxylic Acid (Dimer)
1690-1760StrongC=O StretchCarboxylic Acid
1550-1475StrongN-O Asymmetric StretchNitro Group
1360-1290StrongN-O Symmetric StretchNitro Group
1320-1210MediumC-O StretchCarboxylic Acid
1440-1395 & 950-910Medium-WeakO-H BendCarboxylic Acid
~1550 & ~1535Medium-WeakC=C Aromatic Ring StretchBiphenyl Backbone

Interpretation of Key Vibrational Modes

  • Carboxylic Acid Group: The FT-IR spectrum of a carboxylic acid is distinguished by a very broad absorption band from 2500 to 3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded dimer.[1][2][3][4][5] The carbonyl (C=O) stretching vibration appears as a strong, sharp peak between 1690 and 1760 cm⁻¹.[1][2][5] The presence of conjugation with the aromatic ring can lower the C=O stretching frequency.[1][5] The C-O stretching and O-H bending vibrations are also observable in the fingerprint region.[2]

  • Nitro Group: Aromatic nitro compounds display two characteristic strong absorption bands. The asymmetric N-O stretching vibration is found in the 1550-1475 cm⁻¹ region, while the symmetric N-O stretch appears between 1360-1290 cm⁻¹.[6][7] A weaker scissoring vibration may also be observed around 850 cm⁻¹.[8]

  • Biphenyl Backbone: The biphenyl structure will exhibit C-H stretching vibrations from the aromatic rings typically above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. Specific peaks around 1550 cm⁻¹ and 1535 cm⁻¹ can be indicative of the C-C stretching within the biphenyl rings.[9]

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for obtaining the FT-IR spectrum of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire a high-quality FT-IR spectrum of the solid sample for qualitative analysis.

Materials and Equipment:

  • FT-IR Spectrometer (e.g., Bruker Tensor 27) with an ATR accessory (e.g., DuraSamplIR II)

  • [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- sample (solid powder)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Record a background spectrum. This will account for any ambient atmospheric absorptions and instrumental artifacts.

  • Sample Preparation and Loading:

    • Place a small amount of the powdered [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- sample onto the ATR crystal using a clean spatula.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired interferogram is automatically converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

    • Perform baseline correction and spectral smoothing if necessary.

    • Identify and label the major absorption peaks.

    • Compare the obtained peak positions with the expected values for the functional groups of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-.

  • Cleaning:

    • Release the pressure clamp and carefully remove the sample powder from the ATR crystal.

    • Clean the crystal surface thoroughly with isopropanol and a lint-free wipe.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process.

FT_IR_Workflow A Start B Instrument Preparation (Power On, Purge) A->B C Acquire Background Spectrum (Clean ATR Crystal) B->C D Sample Preparation (Place sample on crystal) C->D E Acquire Sample Spectrum (Apply pressure, Scan) D->E F Data Processing & Analysis (FT, Baseline Correction, Peak Picking) E->F G Clean Up (Remove sample, Clean crystal) F->G H End G->H

Caption: Experimental Workflow for FT-IR Analysis.

References

Exploratory

Crystal Structure of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the crystal structure, synthesis, and experimental analysis of 4'-nitro-[1,1'-biphenyl]-4-carboxyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and experimental analysis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid. This compound is of significant interest in medicinal chemistry and materials science due to its structural motifs and potential biological activities.

Molecular and Crystal Structure Overview

4'-nitro-[1,1'-biphenyl]-4-carboxylic acid (C₁₃H₉NO₄) is a biphenyl derivative characterized by a carboxylic acid group at the 4-position and a nitro group at the 4'-position.[1] This substitution pattern imparts specific electronic and steric properties that are crucial for its applications in crystal engineering and the synthesis of functional materials.[2] The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (nitro group) influences the supramolecular assembly in the solid state.

Crystallographic Data

A crystal structure for 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is available in the Crystallography Open Database (COD) under the identification code 4034761 .[1] However, the specific crystallographic information file (CIF) containing detailed unit cell parameters, space group, bond lengths, and bond angles was not accessible at the time of this publication. The data presented in the following table is, therefore, a general representation of the type of information that would be found in the CIF.

Crystallographic Parameter Value
Chemical FormulaC₁₃H₉NO₄
Molecular Weight243.21 g/mol [3]
Crystal SystemData not accessible
Space GroupData not accessible
Unit Cell Dimensions
aData not accessible
bData not accessible
cData not accessible
αData not accessible
βData not accessible
γData not accessible
VolumeData not accessible
ZData not accessible
Density (calculated)Data not accessible

Note: The detailed crystallographic data from COD entry 4034761 could not be retrieved. The table serves as a template for the expected data.

Experimental Protocols

Synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

The synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is typically achieved via a Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Materials:

  • 4-bromobenzoic acid

  • 4-nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and distilled water to the flask.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Acidify the crude product with 1M HCl to precipitate the carboxylic acid. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

G Synthesis Workflow for 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid cluster_reactants Reactants & Catalyst cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification 4-bromobenzoic acid 4-bromobenzoic acid Reaction Mixture in Dioxane/Water Reaction Mixture in Dioxane/Water 4-bromobenzoic acid->Reaction Mixture in Dioxane/Water 4-nitrophenylboronic acid 4-nitrophenylboronic acid 4-nitrophenylboronic acid->Reaction Mixture in Dioxane/Water Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Reaction Mixture in Dioxane/Water K2CO3 K2CO3 K2CO3->Reaction Mixture in Dioxane/Water Extraction with Ethyl Acetate Extraction with Ethyl Acetate Reaction Mixture in Dioxane/Water->Extraction with Ethyl Acetate Reflux Purification by Recrystallization Purification by Recrystallization Extraction with Ethyl Acetate->Purification by Recrystallization Final Product Final Product Purification by Recrystallization->Final Product

Caption: Synthetic workflow for 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

Single-Crystal X-ray Diffraction

Crystal Growth:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.

  • Dissolve the synthesized 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) by gentle heating.

  • Allow the solution to cool slowly to room temperature.

  • Transfer the clear, saturated solution to a clean vial and cover it with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment for several days to weeks until well-formed single crystals appear.

Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K or 293 K).

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

G Single-Crystal X-ray Diffraction Workflow Single Crystal Growth Single Crystal Growth Crystal Selection & Mounting Crystal Selection & Mounting Single Crystal Growth->Crystal Selection & Mounting X-ray Data Collection X-ray Data Collection Crystal Selection & Mounting->X-ray Data Collection Diffractometer Data Processing Data Processing X-ray Data Collection->Data Processing Integration Structure Solution Structure Solution Data Processing->Structure Solution Direct Methods Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-Squares Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure Validation G Hypothetical Enzyme Inhibition Pathway Substrate Substrate Enzyme (e.g., MAO) Enzyme (e.g., MAO) Substrate->Enzyme (e.g., MAO) Product Product Enzyme (e.g., MAO)->Product Catalysis Inhibited Enzyme Inhibited Enzyme Enzyme (e.g., MAO)->Inhibited Enzyme 4-nitro-[1,1'-biphenyl]-4-carboxylic acid 4-nitro-[1,1'-biphenyl]-4-carboxylic acid 4-nitro-[1,1'-biphenyl]-4-carboxylic acid->Enzyme (e.g., MAO) Inhibition No Product Inhibited Enzyme->No Product

References

Exploratory

An In-depth Technical Guide on the Thermal Stability of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermal stability of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. Due to the limited availabi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on the expected thermal behavior based on analogous structures, detailed experimental protocols for characterization, and potential decomposition pathways.

Introduction

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a molecule possessing three key functional components: a biphenyl backbone, a carboxylic acid group, and a nitro group. Each of these moieties contributes to the overall thermal stability of the compound. The biphenyl structure generally imparts high thermal stability due to its aromaticity. The carboxylic acid group can undergo decarboxylation at elevated temperatures. The nitro group is an energetic functional group, and its decomposition is often the initial step in the thermal degradation of nitroaromatic compounds. Understanding the thermal stability is crucial for applications in drug development and materials science, as it dictates storage conditions, processing parameters, and potential hazards.

Expected Thermal Behavior

  • 4-Nitrobiphenyl : This parent compound is known to decompose upon heating, emitting toxic fumes of nitrogen oxides[1]. This suggests that a primary decomposition pathway for the title compound will likely involve the cleavage of the C-NO2 bond.

  • Biphenylcarboxylic Acids : The thermal stability of biphenylcarboxylic acids is influenced by the position of the carboxylic acid group[2]. While the para-substituted isomer is expected to be relatively stable, decarboxylation at higher temperatures is a plausible decomposition route.

  • Aromatic Carboxylic Acids : Studies on various aromatic carboxylic acids show that they can undergo decarboxylation at elevated temperatures in the presence of water (hydrothermal conditions)[3].

Combining these observations, the thermal decomposition of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is likely to be a multi-step process. The initial event could be the cleavage of the C-NO2 bond or decarboxylation, depending on the activation energies of these processes under specific conditions (e.g., in an inert or oxidative atmosphere).

Data Presentation

The following table summarizes the expected quantitative data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. The values are illustrative and would need to be determined experimentally.

Thermal Analysis TechniqueParameterExpected ObservationSignificance
TGA Onset Decomposition Temperature (Tonset)The temperature at which significant weight loss begins.Indicates the initiation of thermal decomposition.
Temperature of Maximum Weight Loss (Tmax)The temperature at which the rate of weight loss is highest.Corresponds to the peak of the derivative TGA curve.
Residual Mass (%)The percentage of mass remaining at the end of the experiment.Provides information on the formation of non-volatile residues.
DSC Melting Point (Tm)An endothermic peak corresponding to the solid-to-liquid phase transition.A key physical property indicating purity.
Enthalpy of Fusion (ΔHf)The heat absorbed during melting.Quantifies the energy required for the phase change.
Decomposition Exotherm/EndothermAn exothermic or endothermic peak associated with decomposition.Indicates the energetic nature of the decomposition process.

Experimental Protocols

Detailed methodologies for determining the thermal stability of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- are provided below.

4.1. Thermogravimetric Analysis (TGA)

  • Objective : To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

  • Instrumentation : A calibrated thermogravimetric analyzer.

  • Procedure :

    • Accurately weigh 5-10 mg of the sample into a ceramic or aluminum crucible.

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of weight loss in each step.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective : To determine the melting point, enthalpy of fusion, and to characterize the energetics of any thermal decomposition.

  • Instrumentation : A calibrated differential scanning calorimeter.

  • Procedure :

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point but below its decomposition temperature to determine the melting characteristics.

    • In a separate experiment, or if the melting and decomposition temperatures are well-separated, heat the sample through its decomposition range to observe any exothermic or endothermic events.

    • Analyze the resulting DSC thermogram to identify phase transitions and decomposition events.

Visualizations

5.1. Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for assessing the thermal stability of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Interpretation & Reporting Sample [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determine T_onset, T_max, ΔH_decomp, T_m, ΔH_f TGA_Data->Analysis DSC_Data->Analysis Report Technical Guide/Whitepaper Analysis->Report

Caption: Workflow for Thermal Stability Analysis.

5.2. Potential Decomposition Pathways

This diagram illustrates the potential initial steps in the thermal decomposition of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-.

G cluster_0 Decomposition Pathways cluster_1 Initial Products Parent [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- Decarboxylation Decarboxylation Parent->Decarboxylation Nitro_Cleavage C-NO2 Bond Cleavage Parent->Nitro_Cleavage Product1 4-Nitrobiphenyl + CO2 Decarboxylation->Product1 Product2 4-Carboxybiphenyl radical + NO2 radical Nitro_Cleavage->Product2

Caption: Potential Initial Decomposition Pathways.

References

Foundational

The Nitro Group's Dominance: An In-depth Technical Guide to its Electron-Withdrawing Effects in Nitrobiphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals The introduction of a nitro group onto a biphenyl scaffold profoundly alters the molecule's electronic landscape, a feature of paramount importance in the f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto a biphenyl scaffold profoundly alters the molecule's electronic landscape, a feature of paramount importance in the fields of medicinal chemistry, materials science, and organic synthesis. The potent electron-withdrawing nature of the nitro moiety, acting through a combination of inductive and resonance effects, deactivates the aromatic system towards electrophilic attack while simultaneously activating it for nucleophilic substitution. This guide provides a detailed exploration of these electronic effects, presenting quantitative data, experimental methodologies for their determination, and visual representations of the underlying chemical principles.

Quantifying the Electron-Withdrawing Strength

The electronic influence of the nitro group can be quantitatively assessed through several key parameters, including Hammett constants (σ), which measure the electronic effect of a substituent on the reactivity of a reaction center, and pKa values, which reflect the acidity of appended functional groups.

Hammett Substituent Constants (σ)

The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that quantifies the impact of a substituent on a reaction's rate (k) or equilibrium constant relative to the unsubstituted compound (k₀). The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects. A positive σ value indicates an electron-withdrawing group. For the nitro group on a benzene ring, the following values are widely accepted:

Substituent PositionHammett Constant (σ)
meta (σ_m)0.71
para (σ_p)0.78

Note: The ortho position is generally not assigned a standard Hammett constant due to the significant influence of steric effects in addition to electronic effects.

Acidity (pKa) of Substituted Nitrobiphenyls
CompoundPredicted pKa
4-Hydroxy-4'-nitrobiphenyl9.22[1]
4-Amino-4'-nitrobiphenyl3.69[2][3]

These values can be compared to the pKa of phenol (~10) and aniline (~4.6), demonstrating the acid-strengthening effect of the 4'-nitro group.

Reaction Kinetics

The electron-withdrawing effect of the nitro group is dramatically illustrated in its influence on the rates of nucleophilic aromatic substitution (SNA r). The nitro group stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. While a comprehensive kinetic dataset for a series of nitrobiphenyl isomers is not available, the principle can be demonstrated with related compounds. For example, the reaction of piperidine with various substituted nitroaromatics showcases the activating effect of the nitro group.

SubstrateRelative Rate
1-Fluoro-4-nitrobenzeneHigh
1-Fluoro-2,4-dinitrobenzeneVery High

Experimental Protocols

The quantitative data presented above are determined through precise experimental methodologies. The following sections detail the protocols for key experiments used to characterize the electronic effects of the nitro group.

Determination of pKa by Potentiometric Titration

This method involves the titration of a weakly acidic or basic compound with a strong base or acid, respectively, while monitoring the pH.

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Calibrated automatic burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Standardized 0.1 M NaOH solution (carbonate-free)

  • Standardized 0.1 M HCl solution

  • High-purity nitrobiphenyl derivative (e.g., 4-hydroxy-4'-nitrobiphenyl)

  • Suitable solvent (e.g., a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Sample Preparation: Accurately weigh a sample of the nitrobiphenyl derivative and dissolve it in a known volume of the chosen solvent system in the titration vessel.

  • Inert Atmosphere: Purge the solution with an inert gas for 10-15 minutes to remove dissolved CO₂ and maintain this atmosphere throughout the titration.

  • Titration: Begin stirring the solution and record the initial pH. Add the titrant (e.g., 0.1 M NaOH for an acidic analyte) in small, precise increments using the automatic burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined as the pH at the half-equivalence point. The equivalence point can be identified from the inflection point of the curve, often determined by taking the first or second derivative of the titration curve.

Determination of pKa by UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization.

Materials and Equipment:

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Matched quartz cuvettes (e.g., 1 cm path length)

  • pH meter

  • A series of buffer solutions of known pH covering a range of at least 2 pH units above and below the expected pKa.

  • Stock solution of the nitrobiphenyl derivative in a suitable solvent.

Procedure:

  • Spectrum of the Acidic Form: Prepare a solution of the compound in a buffer with a pH at least 2 units below the expected pKa to ensure the compound is fully in its protonated form. Record the UV-Vis spectrum.

  • Spectrum of the Basic Form: Prepare a solution of the compound in a buffer with a pH at least 2 units above the expected pKa to ensure the compound is fully in its deprotonated form. Record the UV-Vis spectrum.

  • Spectra at Intermediate pHs: Prepare a series of solutions of the compound in the buffer solutions of varying pH. Record the UV-Vis spectrum for each solution.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.

    • Measure the absorbance of each buffered solution at this wavelength.

    • The pKa can be calculated using the following equation for each pH: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance of the solution at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form.

    • A plot of pH versus log[(A_b - A) / (A - A_a)] will yield a straight line with a y-intercept equal to the pKa.

Determination of Hammett Constants from Reaction Kinetics

Hammett constants are often derived from the rates of hydrolysis of substituted benzoic acid esters. The following is a general protocol for constructing a Hammett plot.

Materials and Equipment:

  • UV-Vis spectrophotometer or HPLC with a suitable detector

  • Thermostatted reaction vessel

  • Series of para- and meta-substituted reactants (e.g., ethyl benzoates) and the unsubstituted reactant.

  • Reagent for the reaction (e.g., a solution of NaOH for hydrolysis)

  • Quenching solution (if necessary)

  • Solvent for the reaction

Procedure:

  • Kinetic Runs: For each substituted and unsubstituted reactant, initiate the reaction under identical, controlled conditions (temperature, solvent, and concentration of the reagent).

  • Monitoring the Reaction: At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction if necessary. Analyze the concentration of the reactant or product using a suitable technique (e.g., UV-Vis spectrophotometry to monitor the appearance of the phenolate ion in ester hydrolysis, or HPLC to measure the concentration of the ester).

  • Rate Constant Calculation: Determine the pseudo-first-order or second-order rate constant (k) for each reactant from the change in concentration over time. The rate constant for the unsubstituted reactant is k₀.

  • Hammett Plot Construction:

    • Calculate log(k/k₀) for each substituent.

    • Plot log(k/k₀) on the y-axis against the known Hammett sigma values (σ) for each substituent on the x-axis.

    • The slope of the resulting straight line is the reaction constant (ρ).

Visualizing the Electron-Withdrawing Effects

The following diagrams, generated using the DOT language, illustrate key concepts related to the electron-withdrawing effects of the nitro group.

Caption: Resonance structures of 4-nitrobiphenyl illustrating delocalization of positive charge onto the aromatic ring.

SNAr_Mechanism Start Nitrobiphenyl + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (Rate-determining) Product Substituted Biphenyl + Leaving Group Intermediate->Product Loss of Leaving Group (Fast)

Caption: Simplified workflow of Nucleophilic Aromatic Substitution (SNAr) on a nitrobiphenyl.

Hammett_Workflow cluster_exp Experimental Steps cluster_analysis Data Analysis Reactants Prepare series of substituted reactants Kinetics Run kinetic experiments under identical conditions Reactants->Kinetics Analysis Determine rate constants (k) for each reactant Kinetics->Analysis Calculate Calculate log(k/k₀) Analysis->Calculate Plot Plot log(k/k₀) vs. σ Calculate->Plot Result Determine ρ (reaction constant) from the slope Plot->Result

Caption: Logical workflow for the experimental determination of a Hammett plot.

Conclusion

The nitro group exerts a powerful and predictable electron-withdrawing effect on the biphenyl system, a property that is fundamental to its utility in various scientific disciplines. By understanding and quantifying these effects through parameters like Hammett constants and pKa values, and by employing rigorous experimental and computational methodologies, researchers can rationally design and synthesize nitrobiphenyl compounds with tailored electronic properties for specific applications in drug development and materials science. This guide serves as a foundational resource for professionals seeking to harness the unique chemical characteristics of this important class of molecules.

References

Exploratory

An In-depth Technical Guide to the Synthesis of Derivatives from [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of derivatives from the versatile starting material, [1,1'-Biphenyl]-4-carboxylic ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of derivatives from the versatile starting material, [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. This biphenyl scaffold is a key building block in medicinal chemistry and materials science, offering multiple points for chemical modification to generate diverse libraries of compounds with a range of biological activities and material properties. This document details the primary synthetic transformations, including derivatization of the carboxylic acid moiety and reduction of the nitro group, supported by experimental protocols and quantitative data.

Core Synthetic Strategies

The synthetic utility of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- lies in the reactivity of its two key functional groups: the carboxylic acid and the nitro group. These sites allow for a variety of chemical modifications, leading to a wide array of derivatives. The principal synthetic routes explored in this guide are:

  • Amidation of the Carboxylic Acid Group: The carboxylic acid can be readily converted to a variety of amides, which is a common strategy in drug design to modulate physicochemical properties and biological activity.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, which serves as a versatile handle for subsequent functionalization, including acylation, sulfonylation, and alkylation.

These core strategies can be employed sequentially or in combination to generate a diverse library of derivatives.

Synthesis of the Core Scaffold: [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

The parent compound, [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-, is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the crucial carbon-carbon bond between two phenyl rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A common procedure involves the coupling of 4-bromobenzoic acid with 4-nitrophenylboronic acid.

  • Reaction Scheme:

  • Procedure: To a solution of 4-bromobenzoic acid (1.0 eq) and 4-nitrophenylboronic acid (1.1 eq) in a suitable solvent system such as a mixture of 1,4-dioxane and water, is added a base, typically potassium carbonate (K2CO3, 2.0 eq). The mixture is degassed, and the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq), is added. The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is isolated through an acidic workup followed by extraction and purification, often by recrystallization or column chromatography.

Reactant AReactant BCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-bromobenzoic acid4-nitrophenylboronic acidPd(PPh3)4K2CO31,4-Dioxane/H2O9012~85General Procedure

Derivatization of the Carboxylic Acid Group: Amide Synthesis

The carboxylic acid functionality of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a prime site for derivatization, most commonly through the formation of amide bonds. This can be achieved through several methods, with the acid chloride and coupling agent-mediated pathways being the most prevalent.

Method 1: Acid Chloride Formation and Subsequent Amination

This two-step process involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine to form the desired amide.

Experimental Protocol: Synthesis of N-Aryl-4'-nitro-[1,1'-biphenyl]-4-carboxamides

  • Step 1: Acid Chloride Formation

    • Reaction Scheme:

    • Procedure: [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- (1.0 eq) is refluxed in an excess of thionyl chloride (SOCl2) for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude 4'-nitro-[1,1'-biphenyl]-4-carbonyl chloride, which is often used in the next step without further purification.

  • Step 2: Amidation

    • Reaction Scheme:

    • Procedure: To a cooled (0 °C) solution of the desired amine (1.0 eq) and a base such as triethylamine (Et3N, 1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), a solution of 4'-nitro-[1,1'-biphenyl]-4-carbonyl chloride (1.0 eq) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude amide, which is then purified by recrystallization or column chromatography.

Amine (R-NH2)SolventTime (h)Yield (%)Reference
AnilineDCM4~80-90General Procedure
BenzylamineTHF3~85-95General Procedure
Method 2: Direct Amide Coupling

Modern coupling reagents allow for the direct formation of amides from carboxylic acids and amines under milder conditions, avoiding the need for the harsh reagents used in acid chloride formation.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Reaction Scheme:

  • Procedure: To a solution of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- (1.0 eq), the desired amine (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), a tertiary amine base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The product is typically isolated by pouring the reaction mixture into water, followed by filtration or extraction. Purification is achieved by recrystallization or column chromatography.

Amine (R-NH2)Coupling ReagentsSolventTime (h)Yield (%)Reference
Various anilinesEDC, HOBt, DIPEADMF1860-85General Procedure

Derivatization via Reduction of the Nitro Group

The nitro group of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- and its amide derivatives can be readily reduced to a primary amine, providing a key intermediate for further functionalization.

Experimental Protocol: Reduction of the Nitro Group using Tin(II) Chloride

  • Reaction Scheme:

  • Procedure: The nitro-biphenyl derivative (1.0 eq) is dissolved in a suitable solvent, typically ethanol or ethyl acetate. An excess of tin(II) chloride dihydrate (SnCl2·2H2O, 4-5 eq) is added, and the mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed, and the residue is treated with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to precipitate the tin salts and liberate the free amine. The product is then extracted with an organic solvent, dried, and purified.

Starting MaterialSolventTime (h)Yield (%)Reference
[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-Ethanol4>90General Procedure
N-Aryl-4'-nitro-[1,1'-biphenyl]-4-carboxamideEthyl Acetate680-95General Procedure

Biological Activities and Potential Signaling Pathways

Derivatives of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- have been investigated for a range of biological activities. The specific activity is highly dependent on the nature of the substituents introduced.

  • Enzyme Inhibition: Certain derivatives have shown potential as inhibitors of enzymes such as monoamine oxidases (MAOs), which are implicated in neurodegenerative disorders.[1] Biphenyl sulfonamide derivatives have also been identified as potent inhibitors of carbonic anhydrase isoforms, which are targets for various therapeutic areas including glaucoma and cancer.

  • Antimicrobial Activity: The biphenyl scaffold is present in numerous compounds with antimicrobial properties. Derivatives of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- have shown activity against various bacterial strains.[1]

  • Anticancer Activity: Biphenylamide derivatives have been explored as inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy. Inhibition of Hsp90 leads to the degradation of numerous oncogenic client proteins, thereby inhibiting tumor growth.

Signaling Pathway Visualization

The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis of these derivatives and a simplified representation of a potential signaling pathway affected by these compounds.

G cluster_synthesis General Synthetic Workflow A [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- B Amide Derivatives A->B Amidation C Amino Derivatives A->C Nitro Reduction B->C Nitro Reduction D Further Functionalized Amino Derivatives C->D Acylation, Sulfonylation, etc.

General Synthetic Workflow for Derivatives

G cluster_pathway Simplified Hsp90 Inhibition Pathway Inhibitor Biphenylamide Derivative (Hsp90 Inhibitor) Hsp90 Hsp90 Inhibitor->Hsp90 Inhibits Ubiquitin Ubiquitin-Proteasome System Inhibitor->Ubiquitin Leads to Ubiquitination ClientProtein Oncogenic Client Protein (e.g., Akt, Raf-1) Hsp90->ClientProtein Chaperones & Stabilizes Hsp90->Ubiquitin Prevents Ubiquitination Proliferation Tumor Cell Proliferation & Survival ClientProtein->Proliferation Promotes Degradation Protein Degradation Ubiquitin->Degradation

Simplified Hsp90 Inhibition Pathway

Conclusion

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a valuable and versatile starting material for the synthesis of a wide range of derivatives with significant potential in drug discovery and materials science. The straightforward and high-yielding methods for the derivatization of its carboxylic acid and nitro functionalities allow for the systematic exploration of structure-activity relationships. The development of novel amide and amine derivatives based on this scaffold continues to be an active area of research, with promising applications in the development of new therapeutic agents. This guide provides a foundational understanding of the key synthetic methodologies and a starting point for the design and synthesis of new and innovative compounds.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling Reaction using [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules and functional materials. [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a valuable building block and intermediate in organic synthesis. Its preparation via the Suzuki-Miyaura coupling reaction allows for the strategic connection of two distinct phenyl rings, one bearing a carboxylic acid group and the other a nitro group. These functional groups provide handles for further chemical transformations, making this compound a versatile precursor for the synthesis of more complex molecules, including potential therapeutic agents and materials with specific electronic properties.

This document provides detailed application notes and a protocol for the synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Principle

The synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is achieved through the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromobenzoic acid) with 4-nitrophenylboronic acid. The catalytic cycle, a well-established mechanism in organometallic chemistry, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OH)₂) forms a boronate salt, which then transfers its organic moiety to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a derivative, 1-(4'-nitro-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid, via a Suzuki-Miyaura coupling reaction, which serves as a close analog for the synthesis of the target compound.[1]

ProductReactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1-(4'-nitro-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid1-(4-bromophenyl) cyclopropane-1-carboxylic acid4-nitrophenylboronic acidPd(PPh₃)₄K₂CO₃1,4-dioxane:H₂O (4:1)801670

Experimental Protocols

Synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids.[1]

Materials:

  • 4-bromobenzoic acid

  • 4-nitrophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 1-(4-bromophenyl) cyclopropane-1-carboxylic acid (1.0 eq), 4-nitrophenylboronic acid (1.0 eq), and potassium carbonate (K₂CO₃) (1.0 eq).[1]

  • Add a 4:1 mixture of 1,4-dioxane and water.[1]

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 eq) to the mixture.[1]

  • The reaction mixture is then stirred at 80 °C for 16 hours under an inert atmosphere.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, dilute the mixture with water and extract with ethyl acetate.[1]

  • The combined organic layers are washed with water and then with brine solution, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[1]

  • The crude compound is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)L2-Ar' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Combine Reactants (Aryl Halide, Boronic Acid, Base) add_solvent_catalyst Add Solvent (Dioxane/Water) and Pd(0) Catalyst start->add_solvent_catalyst reaction Heat at 80 °C under Inert Atmosphere for 16h add_solvent_catalyst->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Aqueous Work-up: Dilute with Water, Extract with EtOAc monitoring->workup wash Wash Organic Layer (Water, Brine) workup->wash dry_concentrate Dry (Na2SO4) and Concentrate wash->dry_concentrate purification Column Chromatography dry_concentrate->purification end End: Pure Product purification->end

Caption: Experimental workflow for the synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

References

Application

Application Note: Palladium-Catalyzed Synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

Introduction 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is a valuable bifunctional organic compound utilized as a precursor and intermediate in the synthesis of various complex molecules, including pharmaceuticals, immun...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is a valuable bifunctional organic compound utilized as a precursor and intermediate in the synthesis of various complex molecules, including pharmaceuticals, immunomodulatory agents, and advanced functional materials.[1] Its structure, featuring a biphenyl core with a carboxylic acid group and a nitro group at opposite ends, provides unique electronic properties and versatile handles for further chemical modification.[1] The most common and efficient method for synthesizing this class of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2][3]

This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[2][4] It is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[3][5] This document provides a detailed protocol for the synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid using 4-iodobenzoic acid and (4-nitrophenyl)boronic acid as coupling partners.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The synthesis proceeds via a well-established palladium catalytic cycle involving three key steps:[3][5][6]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond (C-I) of the 4-iodobenzoic acid, forming a Pd(II) intermediate.[5][6]

  • Transmetalation: In the presence of a base, the organic moiety from the (4-nitrophenyl)boronic acid is transferred to the palladium(II) complex, displacing the halide. The base is crucial for activating the boronic acid to facilitate this transfer.[2][5]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Aryl-Pd(II)-Halide Intermediate oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation biaryl_pd_complex Diaryl-Pd(II) Complex transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid (Ar-Ar') reductive_elimination->product aryl_halide 4-Iodobenzoic Acid (Ar-X) aryl_halide->oxidative_addition boronic_acid (4-Nitrophenyl)boronic Acid (Ar'-B(OH)2) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

Table 1: Physicochemical Properties of Reactants and Product

Compound Name CAS No. Molecular Formula Molecular Weight ( g/mol ) Role
4-Iodobenzoic acid 619-58-9 C₇H₅IO₂ 248.02 Aryl Halide
(4-Nitrophenyl)boronic acid 13331-27-6 C₆H₆BNO₄ 166.93 Organoboron Reagent

| 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid | 92-89-7 | C₁₃H₉NO₄ | 243.21 | Product[7][8][9] |

Table 2: Typical Reaction Conditions and Performance

Parameter Condition Notes
Reactant Ratio Aryl Halide : Boronic Acid (1.0 : 1.1-1.5) A slight excess of the boronic acid is common to drive the reaction to completion.[6]
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (0.1 - 2 mol%) Tetrakis(triphenylphosphine)palladium(0) is a common and effective choice.[2]
Base K₂CO₃, Na₂CO₃, or Cs₂CO₃ (2.0 - 3.0 equiv) An inorganic base is essential for the transmetalation step.[2][5]
Solvent Toluene/Ethanol/Water, Dioxane/Water, or DMF A mixed solvent system helps dissolve both organic reactants and the inorganic base.[2][10]
Temperature 80 - 100 °C Heating is typically required to achieve a reasonable reaction rate.[2][11]
Reaction Time 2 - 24 hours Progress should be monitored by TLC or LC-MS.[2]

| Typical Yield | > 85% | Yields can be very high with optimized conditions. |

Table 3: Characterization Data for 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

Property Value Reference
Appearance Off-white to light yellow powder [9]
Melting Point >300 °C (Decomposes) [9]
Molecular Weight 243.21 g/mol [7][8]
FT-IR (cm⁻¹) ~1680-1700 (C=O stretch), ~1520 & 1350 (NO₂ vibrations) [1]

| ¹H NMR (ppm) | δ ~7.6–8.2 (aromatic protons), δ ~12 (carboxylic acid proton) |[1] |

Experimental Protocol

This protocol describes a general procedure for the synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid. Optimization may be required for specific scales or equipment.

Materials and Equipment
  • Reactants: 4-Iodobenzoic acid (1.0 equiv), (4-Nitrophenyl)boronic acid (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvents: Toluene, Ethanol, Deionized Water, Ethyl Acetate (EtOAc), 1 M Hydrochloric Acid (HCl)

  • Other: Anhydrous Sodium Sulfate (Na₂SO₄), Brine solution, Silica gel

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert atmosphere setup (Nitrogen or Argon), separatory funnel, rotary evaporator, standard laboratory glassware.

Experimental_Workflow Figure 2: General Experimental Workflow setup 1. Reaction Setup Combine reactants, base, and catalyst in a flask. inert 2. Establish Inert Atmosphere Purge the flask with Nitrogen or Argon. setup->inert solvent 3. Add Solvents Add degassed Toluene, Ethanol, and Water. inert->solvent reaction 4. Heat and Stir Heat the mixture to 80-100 °C. Monitor progress with TLC/LC-MS. solvent->reaction workup 5. Aqueous Work-up Cool, acidify with HCl, and extract with Ethyl Acetate. reaction->workup purify 6. Isolate and Dry Wash organic layer with brine, dry over Na₂SO₄, and concentrate. workup->purify final_product 7. Final Purification Purify the crude solid by recrystallization or column chromatography. purify->final_product

References

Method

The Strategic Utility of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling a Versatile Biphenyl Building Block In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Versatile Biphenyl Building Block

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- (CAS No. 92-89-7), a bifunctional biphenyl derivative, has emerged as a cornerstone scaffold for the synthesis of a diverse array of functional molecules. Its rigid biphenyl core, coupled with the orthogonal reactivity of the carboxylic acid and nitro functionalities, provides a powerful platform for the elaboration of novel pharmaceuticals, advanced materials, and specialized organic compounds.

This comprehensive guide delves into the multifaceted applications of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-, offering in-depth insights into its synthesis, functionalization, and utility as a strategic building block. We will explore its pivotal role in the construction of bioactive agents and functional polymers, supported by detailed experimental protocols and mechanistic discussions to empower researchers in their synthetic endeavors.

Physicochemical Properties and Structural Attributes:

The unique reactivity and application profile of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- are intrinsically linked to its structural features. The biphenyl moiety imparts rigidity and planarity, influencing the photophysical and liquid crystalline properties of its derivatives. The electron-withdrawing nature of the 4'-nitro group significantly impacts the electronic properties of the biphenyl system and serves as a versatile handle for further chemical transformations, most notably its reduction to the corresponding amine. The 4-carboxylic acid group provides a readily accessible site for derivatization through amide bond formation, esterification, or conversion to other functional groups, making it a key anchoring point for constructing larger molecular frameworks.

PropertyValueSource
Molecular Formula C₁₃H₉NO₄--INVALID-LINK--[1]
Molecular Weight 243.21 g/mol --INVALID-LINK--[1]
Appearance Off-white to light yellow powder--INVALID-LINK--[2]
Melting Point >350 °C--INVALID-LINK--[2]
pKa 3.94 ± 0.10 (Predicted)--INVALID-LINK--[2]

Core Synthesis Protocol: The Suzuki-Miyaura Cross-Coupling Approach

The most prevalent and efficient method for the synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and generally proceeds with excellent yields, making it a staple in academic and industrial laboratories. The key disconnection involves the coupling of 4-bromobenzoic acid with 4-nitrophenylboronic acid.

Suzuki_Coupling_Synthesis Reactant1 4-Bromobenzoic Acid Product [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- Reactant1->Product Suzuki-Miyaura Coupling Reactant2 4-Nitrophenylboronic Acid Reactant2->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₂CO₃ Base->Product Solvent Toluene/Water Solvent->Product Bioactive_Synthesis Start [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- Intermediate 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid Start->Intermediate Step 1 Reduction Reduction (e.g., SnCl₂/HCl) Reduction->Intermediate Product Biphenyl Carboxamide Derivative Intermediate->Product Step 2 AmideCoupling Amide Coupling (e.g., EDC/HOBt) AmideCoupling->Product CarboxylicAcid R-COOH CarboxylicAcid->Product

References

Application

Application Notes and Protocols for 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative that has garnered attention in medicinal chemistry primarily as a versatile...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative that has garnered attention in medicinal chemistry primarily as a versatile synthetic intermediate for the generation of more complex bioactive molecules.[1] Its structure, featuring a biphenyl core with a carboxylic acid and a nitro group, provides multiple points for chemical modification, making it a valuable building block in drug discovery.[1] While direct biological activity data for 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is limited in publicly available literature, its derivatives have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents. This document provides an overview of its applications, protocols for synthesis and potential biological evaluation, and discusses relevant biological pathways.

Applications in Medicinal Chemistry

The primary application of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid in medicinal chemistry is as a key intermediate in the synthesis of novel therapeutic agents.

Synthetic Intermediate for Bioactive Molecules

4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of substituted biphenyl compounds.[1] The biphenyl scaffold is a common feature in many pharmacologically active molecules. The carboxylic acid and nitro functionalities on the biphenyl core serve as handles for further chemical transformations to create libraries of compounds for biological screening.

Derivatives of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid have been explored for several therapeutic areas:

  • Anticancer Agents: Substituted biphenyl carboxylic acids derived from this intermediate have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines.

  • Antimicrobial Agents: The presence of the nitro group suggests potential for antimicrobial activity, as many nitroaromatic compounds exhibit such properties.[1] Derivatives are being investigated for their efficacy against different bacterial strains.

  • Enzyme Inhibitors: This compound and its analogs have been studied as potential inhibitors of enzymes such as monoamine oxidases (MAOs), which are targets for the treatment of neurodegenerative diseases.[1]

Potential Biological Activities
  • Antimicrobial Properties: The nitro group is a known pharmacophore in several antimicrobial drugs. It is hypothesized that it can participate in electron transfer reactions and potentially interact with microbial DNA.[1]

  • Enzyme Inhibition: The biphenyl structure can fit into the active sites of various enzymes, and the functional groups can interact with key residues.

Quantitative Data

Quantitative biological data for 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is not extensively reported in the reviewed literature. The following table provides a general overview of the type of data that would be relevant for this class of compounds.

Activity Assay Type Target/Organism Parameter Value Reference
AnticancerCell Viability (e.g., MTT assay)Various Cancer Cell LinesIC50Not Available-
AntimicrobialBroth MicrodilutionVarious Bacterial StrainsMICNot Available-
Enzyme InhibitionMAO Inhibition AssayMonoamine Oxidase A/BIC50Not Available-

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid and its derivatives.

Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of biphenyl carboxylic acid derivatives using 4-bromobenzoic acid and a substituted phenylboronic acid. 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid can be synthesized by using 4-nitrophenylboronic acid.

Materials:

  • 4-bromobenzoic acid

  • 4-nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 4-bromobenzoic acid (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Biological Evaluation Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid in DMSO.

  • Prepare serial dilutions of the compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Biological Evaluation Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

  • DMSO

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial suspension to each well containing the compound dilutions.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

While the direct effects of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid on specific signaling pathways are not well-documented, its derivatives have been investigated in the context of cancer and neurodegenerative diseases. The following diagrams illustrate a general experimental workflow and a relevant signaling pathway.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Derivatives via Suzuki-Miyaura Coupling Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial Enzyme Enzyme Inhibition (e.g., MAO Assay) Characterization->Enzyme SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Antimicrobial->SAR Enzyme->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General workflow for the development of bioactive compounds.

G cluster_pathway Monoamine Oxidase (MAO) Pathway and Inhibition cluster_effect Physiological Effect Monoamine Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitter_Levels Increased Synaptic Neurotransmitter Levels MAO->Neurotransmitter_Levels Inhibitor MAO Inhibitor (e.g., Biphenyl Derivative) Inhibitor->MAO Therapeutic_Effect Potential Therapeutic Effect (e.g., Antidepressant) Neurotransmitter_Levels->Therapeutic_Effect

Inhibition of the Monoamine Oxidase (MAO) pathway.

Conclusion

4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is a valuable scaffold in medicinal chemistry, primarily serving as a starting material for the synthesis of diverse derivatives with potential therapeutic applications. While the biological profile of the parent compound is not extensively characterized, its structural features suggest potential for antimicrobial and enzyme inhibitory activities. Further research is warranted to fully elucidate the pharmacological properties of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid itself and to continue exploring the therapeutic potential of its derivatives in areas such as oncology and neurology. The protocols and workflows provided herein offer a foundation for researchers to undertake such investigations.

References

Method

Application Note: Evaluating the Antimicrobial Efficacy of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- Derivatives

An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial activity of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- derivatives. Authored by: Gemini, Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial activity of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- derivatives.

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Rationale

The rise of antimicrobial resistance is a preeminent global health challenge, necessitating the urgent discovery of novel therapeutic agents with unique mechanisms of action.[1] Biphenyl-based compounds have emerged as a promising scaffold in medicinal chemistry, with various derivatives demonstrating significant biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] This application note focuses specifically on derivatives of [1,1'-Biphenyl]-4-carboxylic acid bearing a 4'-nitro moiety, a structural feature known to be a pharmacophore in numerous established antimicrobial drugs.[4][5][6]

The antimicrobial potential of nitroaromatic compounds is intrinsically linked to the redox biochemistry of the nitro (–NO₂) group.[6][7] This functional group is not merely a passive structural element; it is a "pro-drug" feature that requires reductive bioactivation within the target microorganism to exert its cytotoxic effects.[6][8] This guide provides a comprehensive framework for researchers, detailing the mechanistic basis for the activity of these compounds and presenting robust, validated protocols for their systematic evaluation.

The Causality of Action: Reductive Bioactivation of Nitroaromatics

Understanding the mechanism of action is critical for rational drug design and interpreting experimental outcomes. The antimicrobial activity of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid derivatives is predicated on a multi-step intracellular process initiated by microbial enzymes.

  • Enzymatic Reduction : The process begins when the nitroaromatic compound enters the microbial cell. Inside, it serves as a substrate for nitroreductase enzymes (NTRs), which are flavoenzymes present in many bacteria and protozoa but absent or functionally different in mammals, offering a degree of selective toxicity.[7] These enzymes catalyze the reduction of the nitro group.[6]

  • Formation of Radical Intermediates : This enzymatic reduction is a stepwise process. The initial single-electron transfer leads to the formation of a highly reactive nitro anion radical.[5][7] Subsequent reduction steps produce further toxic intermediates, such as nitroso and hydroxylamine species.[4][5][6]

  • Cellular Damage and Death : These reactive intermediates are the ultimate effectors of cell death. They can covalently bind to and damage critical macromolecules, including DNA, leading to nuclear damage and inhibition of replication.[4][5] They also participate in redox cycling, reacting with molecular oxygen to generate superoxide anions and other reactive oxygen species (ROS), which induce severe oxidative stress, damaging proteins and lipids and ultimately leading to cell death.[7]

The following diagram illustrates this critical activation pathway.

Mechanism_of_Action cluster_cell Microbial Cell cluster_damage Cellular Damage Compound Nitroaromatic Compound (R-NO₂) NTR Microbial Nitroreductase (NTR) Compound->NTR Enters Cell Radical Nitro Anion Radical (R-NO₂⁻) NTR->Radical 1e⁻ Reduction Intermediates Toxic Intermediates (R-NO, R-NHOH) Radical->Intermediates Further Reduction DNA DNA Damage Intermediates->DNA OxidativeStress Oxidative Stress Intermediates->OxidativeStress Death Cell Death DNA->Death OxidativeStress->Death

Caption: Reductive bioactivation pathway of nitroaromatic compounds in a microbial cell.

Experimental Design: A Validated Workflow

A systematic approach is essential for accurately characterizing the antimicrobial profile of novel compounds. The following workflow ensures a logical progression from qualitative screening to quantitative assessment, incorporating necessary controls for data integrity.

Experimental_Workflow start Acquire/Synthesize 4'-nitro-biphenyl Derivatives stock Prepare High-Concentration Stock Solutions in DMSO start->stock mic Protocol 1: Broth Microdilution Assay (Determine MIC) stock->mic mbc Protocol 2: Subculture for MBC (Determine MBC) mic->mbc Using non-turbid wells analyze Data Analysis & Interpretation mic->analyze mbc->analyze end Characterize Compound as Bacteriostatic or Bactericidal analyze->end

Caption: Step-by-step workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocols

These protocols are designed to be self-validating through the inclusion of rigorous controls. For all microbiological work, strict aseptic techniques must be followed.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative assay is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations and compounds.

Materials and Reagents:

  • Test [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- derivatives

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer or turbidity meter

  • Multichannel pipette

Procedure:

  • Preparation of Compound Stock:

    • Accurately weigh the test compound and dissolve in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL). The high concentration minimizes the final DMSO percentage in the assay wells, which should not exceed 1% v/v to avoid solvent-induced toxicity.

    • Prepare a secondary stock or working solution by diluting the primary stock in sterile CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Microtiter Plate Setup:

    • Dispense 100 µL of sterile CAMHB into wells of columns 2 through 12 of a 96-well plate.

    • Add 200 µL of the working compound solution (at twice the desired highest test concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.

    • This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).

    • The plate now contains 100 µL per well of serially diluted compound.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum (prepared in step 2) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well is now 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be assessed by eye or with a microplate reader measuring absorbance at 600 nm.

Self-Validating Controls:

  • Positive Control: A standard antibiotic is run in parallel to ensure the bacteria are susceptible and the assay is performing correctly.

  • Growth Control (Column 11): Must show distinct turbidity, confirming the viability of the inoculum.

  • Sterility Control (Column 12): Must remain clear, confirming the sterility of the medium and aseptic technique.

  • Solvent Control: A separate serial dilution of DMSO (at the same concentrations present in the test wells) should be run to ensure it does not inhibit bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a direct extension of the MIC test and helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Materials and Reagents:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile pipette tips or loops

Procedure:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a sterile pipette, withdraw a 10 µL aliquot from each of these wells.

    • Spot-plate the 10 µL aliquot onto a labeled sector of a fresh TSA plate.

  • Incubation:

    • Allow the spots to dry completely before inverting the plate.

    • Incubate the TSA plate at 37°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control spot. Practically, it is often identified as the lowest concentration with no more than 1-5 colonies.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The relationship between MIC and MBC is crucial for classifying the compound's activity.

Table 1: Hypothetical Antimicrobial Activity Data

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
4NPB-01 S. aureus (ATCC 29213)16322Bactericidal
4NPB-01 E. coli (ATCC 25922)32>256>8Bacteriostatic
4NPB-02 S. aureus (ATCC 29213)8162Bactericidal
4NPB-02 E. coli (ATCC 25922)16644Bactericidal
Ciprofloxacin S. aureus (ATCC 29213)0.512Bactericidal
Ciprofloxacin E. coli (ATCC 25922)0.250.52Bactericidal

Interpretation Guide:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Conclusion and Future Perspectives

This application note provides a robust framework for the evaluation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- derivatives as potential antimicrobial agents. The protocols are designed to yield reliable and reproducible MIC and MBC data, grounded in a clear understanding of the compound's putative mechanism of action. Derivatives demonstrating potent bactericidal activity, particularly against resistant strains, warrant further investigation.[3] Subsequent studies should include cytotoxicity assays against mammalian cell lines to establish a selectivity index, time-kill kinetic studies to understand the dynamics of bacterial killing, and advanced mechanistic studies to confirm the role of nitroreductases and identify specific cellular targets.

References

Application

Application Notes and Protocols for [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a biphenyl derivative that has been investigated for its potential biological activities, inclu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a biphenyl derivative that has been investigated for its potential biological activities, including its role as an enzyme inhibitor.[1] Notably, studies have explored its capacity to inhibit monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters and implicated in various neurological disorders.[1] These application notes provide an overview of its potential as an enzyme inhibitor, detailed protocols for assessing its inhibitory activity against MAO, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Enzyme Inhibition Profile

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference Compound
MoclobemideMAO-A~1.0-Reversible, CompetitiveYes
ClorgylineMAO-A0.006-IrreversibleYes
Selegiline (L-deprenyl)MAO-B0.01-IrreversibleYes
PargylineMAO-B0.08-IrreversibleYes
HarmineMAO-A0.0050.005Reversible, CompetitiveYes
RasagilineMAO-B0.004-IrreversibleYes

Note: The data presented above is for comparative purposes and does not represent experimental values for [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. It is essential to experimentally determine the IC50 and Ki values for the compound of interest.

Experimental Protocols

Protocol 1: In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- against MAO-A and MAO-B using a fluorometric assay.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- (test compound)

  • Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Selegiline) as positive controls

  • MAO substrate (e.g., p-Tyramine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in phosphate buffer to obtain a range of test concentrations.

    • Prepare stock solutions of the positive control inhibitors in DMSO and dilute similarly.

  • Enzyme and Reagent Preparation:

    • Dilute MAO-A and MAO-B enzymes to the desired concentration in cold phosphate buffer.

    • Prepare a reaction mixture containing Amplex® Red and HRP in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the test compound dilution or control.

    • Add 20 µL of the diluted MAO-A or MAO-B enzyme solution to the respective wells.

    • Include wells with buffer and enzyme only (negative control) and wells with buffer only (background).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the MAO substrate solution to all wells.

    • Immediately add 40 µL of the Amplex® Red/HRP reaction mixture to all wells.

  • Data Acquisition:

    • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

    • Take readings kinetically over 30-60 minutes or as an endpoint reading after a fixed incubation time at 37°C, protected from light.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Determination of Inhibition Type (Lineweaver-Burk Plot)

This protocol is a follow-up to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Procedure:

  • Perform the MAO inhibition assay as described in Protocol 1.

  • Use a range of substrate concentrations at fixed concentrations of the inhibitor (including a zero-inhibitor control).

  • Measure the initial reaction velocities (v) for each substrate and inhibitor concentration.

  • Plot 1/v versus 1/[S] (Lineweaver-Burk plot).

  • Analyze the plot to determine the type of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

Visualizations

Signaling Pathway of Monoamine Oxidase and its Inhibition

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Monoamines Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamines->MAO Oxidative Deamination Metabolites Inactive Metabolites + H2O2 + Aldehydes MAO->Metabolites Inhibitor [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- Inhibitor->MAO Inhibition

Caption: Monoamine oxidase (MAO) metabolizes neurotransmitters. Inhibitors like [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- block this process.

Experimental Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow A Prepare Test Compound and Control Dilutions C Dispense Reagents into 96-well Plate A->C B Prepare Enzyme and Reagent Solutions B->C D Pre-incubation (37°C, 15 min) C->D E Initiate Reaction with Substrate and Detection Mix D->E F Measure Fluorescence E->F G Data Analysis: Calculate % Inhibition and IC50 Value F->G

References

Method

Application Notes and Protocols: 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid in Materials Science

Abstract 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is a versatile bifunctional organic compound with significant potential in materials science. Its rigid biphenyl core, coupled with a carboxylic acid group for condensa...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is a versatile bifunctional organic compound with significant potential in materials science. Its rigid biphenyl core, coupled with a carboxylic acid group for condensation and polymerization reactions and a nitro group for tuning electronic and physical properties, makes it a valuable building block for a range of advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of this molecule and its utilization in the development of high-performance polymers (polyamides), metal-organic frameworks (MOFs), and as a precursor for liquid crystals and nonlinear optical materials.

Synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

The synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid can be effectively achieved via a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.[1]

Experimental Protocol: Suzuki Coupling Synthesis

This protocol outlines the palladium-catalyzed Suzuki coupling of 4-bromobenzoic acid with 4-nitrophenylboronic acid.

Materials:

  • 4-bromobenzoic acid

  • 4-nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Magnesium sulfate (MgSO₄)

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and distilled water to the flask until the reactants are fully dissolved.

  • Reaction: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with 1M HCl to a pH of approximately 2-3, which will precipitate the product.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid as a solid.

Synthesis_Workflow Reactants 4-bromobenzoic acid + 4-nitrophenylboronic acid + K₂CO₃ Reaction Heat (80-90 °C) Stir (12-24h) Reactants->Reaction Catalyst Pd(OAc)₂ + PPh₃ Catalyst->Reaction Solvent 1,4-Dioxane/Water Solvent->Reaction Workup Acidify (HCl) Extract (Ether) Reaction->Workup Purification Recrystallization Workup->Purification Product 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid Purification->Product

Caption: Suzuki coupling workflow for the synthesis of the target molecule.

Application in High-Performance Polyamides

The dicarboxylic acid functionality of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid allows it to be used as a monomer in the synthesis of polyamides. The rigid biphenyl unit and the polar nitro group can impart high thermal stability and specific solubility characteristics to the resulting polymers.[2]

Experimental Protocol: Polyamide Synthesis via Direct Polycondensation

This protocol describes the synthesis of a polyamide from 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid and an aromatic diamine, such as 4,4'-oxydianiline (ODA), using the Yamazaki-Higashi phosphorylation reaction.[3]

Materials:

  • 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

  • 4,4'-oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Methanol

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Beaker for precipitation

Procedure:

  • Reaction Setup: In a flame-dried 100 mL three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq), 4,4'-oxydianiline (1.0 eq), N-methyl-2-pyrrolidone (NMP), pyridine (2.0 eq), and lithium chloride (5% w/v of NMP).

  • Initiation: Stir the mixture at room temperature until all solids dissolve. Then, add triphenyl phosphite (2.2 eq) to the solution.

  • Polymerization: Heat the reaction mixture to 100-110 °C and stir for 3-5 hours under a gentle stream of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: Cool the viscous polymer solution to room temperature and pour it slowly into a beaker containing methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Washing and Drying: Filter the polymer and wash it thoroughly with hot methanol and then water to remove any residual solvent and by-products. Dry the polyamide in a vacuum oven at 80 °C for 24 hours.

Polyamide_Synthesis Monomers 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid + 4,4'-oxydianiline Polymerization Heat (100-110 °C) Stir (3-5h) Monomers->Polymerization Reagents NMP, Pyridine, LiCl, TPP Reagents->Polymerization Precipitation Pour into Methanol Polymerization->Precipitation Purification Filter and Wash Precipitation->Purification Product Polyamide Purification->Product

Caption: Workflow for the synthesis of polyamides from the target molecule.

Expected Polymer Properties
PropertyExpected Value Range
Inherent Viscosity (dL/g)0.5 - 1.5
Glass Transition (Tg, °C)250 - 350
10% Weight Loss (TGA, °C)> 450 in N₂
SolubilitySoluble in aprotic polar solvents (e.g., NMP, DMAc)

Application in Metal-Organic Frameworks (MOFs)

The carboxylic acid group of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid makes it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The nitro functionality can be used to tune the pore environment and influence the adsorption properties of the resulting MOF.

Experimental Protocol: Hydrothermal Synthesis of a Zn-based MOF

This protocol describes a general method for the hydrothermal synthesis of a zinc-based MOF using 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid as the organic linker.[5][6]

Materials:

  • 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vials

Procedure:

  • Precursor Solution: In a 20 mL vial, dissolve 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid (0.5 mmol) and zinc nitrate hexahydrate (0.5 mmol) in 15 mL of N,N-dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Hydrothermal Reaction: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 100-120 °C for 24-48 hours.

  • Cooling and Isolation: After the reaction, allow the autoclave to cool slowly to room temperature. Collect the crystalline product by centrifugation or filtration.

  • Washing: Wash the collected crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules from the pores.

  • Activation: Dry the washed crystals in a vacuum oven at a suitable temperature (e.g., 100-150 °C) to activate the MOF by removing the solvent molecules from the pores.

MOF_Synthesis Precursors 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid + Zn(NO₃)₂·6H₂O in DMF Reaction Hydrothermal Reaction (100-120 °C, 24-48h) Precursors->Reaction Isolation Cooling and Centrifugation Reaction->Isolation Washing Wash with DMF and Ethanol Isolation->Washing Activation Vacuum Drying Washing->Activation Product Zn-based MOF Activation->Product LC_Concept Starting_Material 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid Esterification Esterification (Long-chain alcohol, Acid catalyst) Starting_Material->Esterification LC_Product Liquid Crystalline Ester Esterification->LC_Product

References

Application

Application Notes and Protocols for the Synthesis of Novel Aromatic Polyamides Using a 4'-Nitro-[1,1'-biphenyl]-4-carboxylic Acid-Derived Monomer

Audience: Researchers, scientists, and drug development professionals. Introduction: Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them suitable for a wide range of advanced applications, from aerospace components to protective apparel. The incorporation of specific functional moieties, such as the nitro group, into the polymer backbone can impart unique characteristics, potentially leading to materials with tailored properties for specialized applications, including drug delivery systems.[2][3][4]

This document provides detailed protocols for the synthesis and characterization of novel aromatic polyamides. The synthesis is based on a hypothetical dicarboxylic acid monomer derived from 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid. The protocols are designed to be adaptable for research and development purposes.

Monomer Synthesis Strategy

Standard polycondensation reactions for polyamide synthesis require bifunctional monomers, i.e., a dicarboxylic acid and a diamine. The specified starting material, 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid, is a monofunctional carboxylic acid and therefore cannot be directly polymerized into a high-molecular-weight polyamide. To overcome this, it must first be converted into a suitable difunctional monomer. A plausible synthetic route involves coupling two molecules of a derivative of the starting material to create a dicarboxylic acid. For the purposes of this protocol, we will refer to this hypothetical monomer as 4'',4''''-oxybis(4'-nitro-[1,1'-biphenyl]-4-carboxylic acid) . The synthesis of this monomer is a prerequisite for the polymerization step.

Section 1: Applications & Material Properties

Polymers derived from monomers containing the 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid moiety are expected to exhibit properties characteristic of aromatic polyamides, with potential enhancements due to the specific chemical structure.

Key Applications:

  • Drug Delivery Systems: Polyamides and poly(amino acid)s are extensively used in the formulation of chemotherapeutics.[4] They can form micelles or nanoparticles for the sustained, controlled, and targeted release of both hydrophobic and hydrophilic drugs, potentially reducing side effects and increasing anti-tumor efficacy.[2][4] The presence of the nitro group offers a potential site for further functionalization or for bioreductive activation in hypoxic tumor environments.

  • Advanced Composites: The rigidity of the biphenyl backbone contributes to high tensile strength and modulus, making these polymers suitable as reinforcement materials in advanced composites for demanding applications.

  • High-Temperature Materials: Aromatic polyamides are known for their high glass transition temperatures (Tg) and excellent thermal degradation stability, making them suitable for use in environments requiring resistance to high temperatures.[1]

Expected Material Properties:

The introduction of the bulky and polar nitro-biphenyl unit into the polyamide backbone is anticipated to influence the polymer's properties. The quantitative data presented below is based on reported values for polyamides synthesized from a structurally similar monomer, 4,4'-bis(4-carboxymethylene) biphenyl, and should be considered as an expected range.[1]

Table 1: Expected Thermal Properties of Polyamides

PropertyExpected Value RangeAnalysis Method
Glass Transition Temperature (Tg)210 - 261 °CDifferential Scanning Calorimetry (DSC)
10% Weight Loss Temperature (T10) in N₂620 - 710 °CThermogravimetric Analysis (TGA)
10% Weight Loss Temperature (T10) in Air497 - 597 °CThermogravimetric Analysis (TGA)

Table 2: Expected Physical and Mechanical Properties of Polyamides

PropertyExpected Value RangeAnalysis Method
Inherent Viscosity0.52 - 0.96 dL/gViscometry (in NMP at 30 °C)
SolubilitySoluble in polar aprotic solvents (NMP, DMSO, DMF, DMAc)[1]Solubility Testing
CrystallinityAmorphousX-ray Diffraction (XRD)
Tensile Strength77 - 92 MPaTensile Testing (Film Samples)
Tensile Modulus1.5 - 2.5 GPaTensile Testing (Film Samples)

Section 2: Experimental Protocols

This section details the synthesis of the hypothetical dicarboxylic acid monomer and its subsequent polymerization with an aromatic diamine via the Yamazaki-Higashi phosphorylation method.

Protocol 2.1: Synthesis of Dicarboxylic Acid Monomer (Hypothetical)

This protocol outlines a plausible, though hypothetical, synthesis for the dicarboxylic acid monomer, 4'',4''''-oxybis(4'-nitro-[1,1'-biphenyl]-4-carboxylic acid) .

Materials:

  • 4-Fluoro-4'-nitrobiphenyl

  • 4,4'-Dihydroxybiphenyl

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Toluene

Procedure:

  • Ether Linkage Formation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve 4,4'-dihydroxybiphenyl (1 equivalent) and anhydrous K₂CO₃ (2.2 equivalents) in anhydrous DMF and toluene.

  • Heat the mixture to reflux to remove water azeotropically.

  • After cooling, add 4-fluoro-4'-nitrobiphenyl (2.1 equivalents) to the reaction mixture.

  • Heat the reaction to 150-160 °C and maintain for 12-24 hours under a nitrogen atmosphere.

  • Cool the mixture and pour it into a large volume of vigorously stirred water to precipitate the dinitro intermediate product.

  • Filter the precipitate, wash thoroughly with water and methanol, and dry under vacuum.

  • Oxidation to Dicarboxylic Acid: The subsequent oxidation of the terminal methyl groups (assuming a precursor with terminal methyl groups instead of direct coupling of a carboxylic acid-containing molecule) to carboxylic acids would be performed. This step is highly dependent on the actual precursor used and is provided as a general concept. A typical oxidation might involve refluxing the dinitro intermediate with an excess of potassium permanganate in a pyridine/water mixture.

  • After the reaction is complete (monitored by TLC), cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated HCl to precipitate the dicarboxylic acid monomer.

  • Purification: Collect the crude monomer by filtration. Recrystallize from a suitable solvent system (e.g., acetic acid or DMF/water) to obtain the purified 4'',4''''-oxybis(4'-nitro-[1,1'-biphenyl]-4-carboxylic acid) .

  • Characterization: Confirm the structure of the synthesized monomer using FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis.

Monomer_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Ether Synthesis cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Oxidation cluster_final Final Monomer 4_fluoro_4_nitrobiphenyl 4-Fluoro-4'-nitrobiphenyl ether_synthesis Nucleophilic Aromatic Substitution (DMF, K₂CO₃, Heat) 4_fluoro_4_nitrobiphenyl->ether_synthesis 4_4_dihydroxybiphenyl 4,4'-Dihydroxybiphenyl 4_4_dihydroxybiphenyl->ether_synthesis dinitro_intermediate Dinitro Intermediate ether_synthesis->dinitro_intermediate Precipitation & Drying oxidation Oxidation (KMnO₄, Pyridine/H₂O, Heat) dinitro_intermediate->oxidation diacid_monomer 4'',4''''-oxybis(4'-nitro- [1,1'-biphenyl]-4-carboxylic acid) oxidation->diacid_monomer Acidification, Purification & Drying

Caption: Hypothetical workflow for the synthesis of the dicarboxylic acid monomer.

Protocol 2.2: Polyamide Synthesis via Phosphorylation Polycondensation

This protocol uses the Yamazaki-Higashi method for direct polycondensation, which is effective for preparing aromatic polyamides.[1][5]

Materials:

  • 4'',4''''-oxybis(4'-nitro-[1,1'-biphenyl]-4-carboxylic acid) (diacid monomer)

  • Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), p-phenylenediamine (PPD))

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Drying of Reagents and Glassware: Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen. Dry the NMP over molecular sieves. Dry CaCl₂ under vacuum at 150 °C for 24 hours.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the synthesized diacid monomer (1 equivalent), an equimolar amount of the chosen aromatic diamine (e.g., 4,4'-oxydianiline), anhydrous CaCl₂ (approx. 5-10% w/v of NMP), and anhydrous NMP to achieve a final polymer concentration of 10-15% (w/v).

  • Monomer Dissolution: Stir the mixture under a gentle stream of nitrogen at room temperature until all solids are completely dissolved.

  • Polymerization: To the stirred solution, add anhydrous pyridine (2 equivalents, based on the diacid monomer) followed by triphenyl phosphite (TPP) (2 equivalents).

  • Heat the reaction mixture to 100-110 °C and maintain for 3-5 hours. The viscosity of the solution will increase significantly as the polymerization progresses.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot methanol and then with hot water to remove unreacted monomers, salts, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Polymerization_Workflow start Start: Dry Glassware & Reagents dissolve Dissolve Diacid, Diamine, CaCl₂ in anhydrous NMP under N₂ start->dissolve add_reagents Add Pyridine and Triphenyl Phosphite (TPP) dissolve->add_reagents polymerize Heat to 100-110 °C for 3-5 hours (Viscosity Increases) add_reagents->polymerize precipitate Cool and Precipitate Polymer in Methanol polymerize->precipitate purify Filter and Wash with Hot Methanol and Water precipitate->purify dry Dry Polymer in Vacuum Oven purify->dry end End: Purified Aromatic Polyamide dry->end

Caption: Workflow for aromatic polyamide synthesis via phosphorylation.

Section 3: Characterization Protocols

Protocol 3.1: Polymer Structure Verification
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Record the FT-IR spectrum of the dried polymer sample (as a KBr pellet or thin film).

    • Confirm the formation of the polyamide by identifying characteristic absorption bands:

      • N-H stretching: ~3300 cm⁻¹

      • Amide I (C=O stretching): ~1650 cm⁻¹

      • Amide II (N-H bending and C-N stretching): ~1540 cm⁻¹

      • Nitro group (asymmetric and symmetric stretching): ~1520 and ~1350 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Confirm the polymer structure by assigning the peaks to the corresponding protons and carbons in the repeating unit. The aromatic proton signals will typically appear in the δ 7.0-8.5 ppm range.

Protocol 3.2: Molecular Weight and Thermal Analysis
  • Inherent Viscosity:

    • Prepare a dilute solution of the polymer (0.5 g/dL) in NMP.

    • Measure the flow times of the pure solvent and the polymer solution at a constant temperature (e.g., 30 °C) using an Ubbelohde viscometer.

    • Calculate the inherent viscosity to estimate the polymer's molecular weight.

  • Thermogravimetric Analysis (TGA):

    • Place a small amount of the dried polymer (5-10 mg) in a TGA pan.

    • Heat the sample from room temperature to 800 °C at a rate of 10 °C/min under both nitrogen and air atmospheres.

    • Determine the 10% weight loss temperature (T10) and the char yield at 800 °C to assess thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Heat a small sample of the dried polymer (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere.

    • Use a heat/cool/heat cycle (e.g., heating from 30 °C to 350 °C at 10 °C/min, cooling to 30 °C, and reheating) to determine the glass transition temperature (Tg) from the second heating scan.

Logical_Relationship cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Monomer Difunctional Monomer (Diacid) Polymerization Polycondensation Monomer->Polymerization Polymer Aromatic Polyamide Polymerization->Polymer Structure Structural Analysis (FT-IR, NMR) Polymer->Structure Properties Property Analysis (TGA, DSC, Viscosity) Polymer->Properties Performance Material Performance (Thermal Stability, Mechanical Strength) Structure->Performance Properties->Performance Function End-Use Function (e.g., Drug Delivery Vehicle) Performance->Function

Caption: Relationship between synthesis, characterization, and application.

References

Method

Application Notes and Protocols: Preparation of Dyes and Pigments from [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the synthesis of azo dyes and pigments starting from [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of azo dyes and pigments starting from [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. The protocols detailed below outline the necessary steps, from the initial reduction of the nitro group to the final characterization of the synthesized colorants.

Introduction

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a versatile starting material for the synthesis of a variety of organic molecules, including vibrant azo dyes and pigments. The general synthetic strategy involves a two-step process. First, the nitro group of the biphenyl compound is reduced to a primary amine, yielding 4'-amino-[1,1'-biphenyl]-4-carboxylic acid. This intermediate is then diazotized and coupled with various aromatic compounds to produce a range of azo colorants. The resulting products can be utilized as soluble dyes for applications such as textile dyeing or as insoluble pigments in coatings and plastics.

Synthetic Workflow Overview

The overall process for converting [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- into azo dyes and pigments is illustrated in the workflow diagram below. The key stages are:

  • Reduction: Conversion of the nitro group to an amino group.

  • Diazotization: Formation of a diazonium salt from the primary aromatic amine.

  • Azo Coupling: Reaction of the diazonium salt with a coupling agent to form the azo dye or pigment.

  • Isolation and Purification: Separation and purification of the final product.

  • Characterization: Analysis of the synthesized colorant to determine its properties.

Azo Dye Synthesis Workflow Workflow for Azo Dye and Pigment Synthesis start Start: [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- reduction Step 1: Reduction of Nitro Group (e.g., SnCl2/HCl) start->reduction intermediate Intermediate: 4'-amino-[1,1'-biphenyl]-4-carboxylic acid reduction->intermediate diazotization Step 2: Diazotization (NaNO2, HCl, 0-5 °C) intermediate->diazotization diazonium Diazonium Salt diazotization->diazonium coupling Step 3: Azo Coupling (with Phenol, Naphthol, etc.) diazonium->coupling product Azo Dye / Pigment coupling->product isolation Step 4: Isolation & Purification (Filtration, Recrystallization) product->isolation characterization Step 5: Characterization (Spectroscopy, Fastness Testing) isolation->characterization end Final Product characterization->end

Caption: A generalized workflow for the synthesis of azo dyes and pigments.

Experimental Protocols

Protocol 1: Reduction of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- to 4'-amino-[1,1'-biphenyl]-4-carboxylic acid

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

  • [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethanol

  • Distilled water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (4-5 equivalents) to the suspension.

  • Slowly add concentrated hydrochloric acid with stirring.

  • Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. A precipitate of tin salts may form.

  • Filter the mixture through a pad of celite to remove the tin salts.

  • Acidify the filtrate with a suitable acid (e.g., acetic acid) to precipitate the amino acid product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 4'-amino-[1,1'-biphenyl]-4-carboxylic acid.

Protocol 2: Synthesis of an Azo Dye via Diazotization and Coupling

This protocol outlines the general procedure for the synthesis of an azo dye from 4'-amino-[1,1'-biphenyl]-4-carboxylic acid and a phenolic coupling component (e.g., 2-naphthol).

Materials:

  • 4'-amino-[1,1'-biphenyl]-4-carboxylic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol (or other suitable coupling agent)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Beakers, magnetic stirrer, ice bath, Buchner funnel, filter paper.

Procedure:

Part A: Diazotization

  • In a beaker, dissolve 4'-amino-[1,1'-biphenyl]-4-carboxylic acid (1 equivalent) in a dilute solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in a small amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains between 0-5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol (1 equivalent) in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.

Data Presentation

The following tables summarize the expected data from the synthesis and characterization of dyes and pigments derived from [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. Note that the specific values will vary depending on the chosen coupling agent and reaction conditions.

Table 1: Synthesis and Characterization Data of Azo Dyes

Diazo ComponentCoupling ComponentProduct Name (Illustrative)Yield (%)M.p. (°C)λmax (nm)Color
4'-amino-[1,1'-biphenyl]-4-carboxylic acidPhenol4'-((4-hydroxyphenyl)diazenyl)-[1,1'-biphenyl]-4-carboxylic acid75-85>250350-370Yellow
4'-amino-[1,1'-biphenyl]-4-carboxylic acid2-Naphthol4'-((2-hydroxy-1-naphthyl)diazenyl)-[1,1'-biphenyl]-4-carboxylic acid80-90>280480-500Red
4'-amino-[1,1'-biphenyl]-4-carboxylic acidResorcinol4'-((2,4-dihydroxyphenyl)diazenyl)-[1,1'-biphenyl]-4-carboxylic acid70-80>300420-440Orange

Table 2: Spectroscopic Data for a Representative Azo Dye (Illustrative)

Spectroscopic TechniqueCharacteristic Peaks/Shifts
FT-IR (cm⁻¹) ~3400 (O-H), ~3050 (Ar C-H), ~1680 (C=O of COOH), ~1600 (C=C), ~1450 (N=N)
¹H NMR (δ, ppm) 7.0-8.5 (aromatic protons), 10.0-12.0 (COOH proton), phenolic OH proton
¹³C NMR (δ, ppm) 115-160 (aromatic carbons), ~167 (C=O)

Table 3: Fastness Properties of Synthesized Dyes on Cotton (Illustrative)

Dye (from Table 1)Light Fastness (Blue Wool Scale, 1-8)Wash Fastness (Grey Scale, 1-5)
Yellow Azo Dye4-53-4
Red Azo Dye5-64
Orange Azo Dye43

Note: Fastness properties are dependent on the dye structure, concentration, substrate, and dyeing method.

Visualization of Reaction Mechanism

The core of the dye synthesis is the azo coupling reaction, which is an electrophilic aromatic substitution. The diazonium ion acts as the electrophile, attacking the electron-rich aromatic ring of the coupling component.

Azo Coupling Mechanism Mechanism of Azo Coupling cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Diazonium Ar-N≡N⁺ SigmaComplex [Ar-N=N-Ar'(OH)-H]⁺ Diazonium->SigmaComplex Electrophilic Attack CouplingAgent Ar'-OH CouplingAgent->SigmaComplex AzoDye Ar-N=N-Ar'-OH SigmaComplex->AzoDye Deprotonation

Caption: The electrophilic aromatic substitution mechanism of azo coupling.

Application to Pigment Synthesis

While the protocols above describe the synthesis of soluble dyes, insoluble pigments can be prepared by selecting appropriate starting materials and controlling the reaction conditions to encourage precipitation. Key strategies for pigment synthesis include:

  • Introducing functional groups that reduce solubility: Incorporating amide or other groups that promote intermolecular hydrogen bonding can decrease solubility in common solvents.

  • Laking: Soluble dyes containing acidic groups (like the carboxylic acid in our starting material) can be precipitated with metal salts (e.g., calcium, barium, or aluminum salts) to form insoluble pigment lakes.

  • Control of crystal growth: The precipitation conditions (temperature, pH, stirring rate) can be adjusted to control the particle size and crystal form of the pigment, which influences its color and performance properties.

Protocol 3: Preparation of a Pigment Lake

  • Synthesize the azo dye with the free carboxylic acid group as described in Protocol 2.

  • Dissolve the dye in a dilute alkaline solution (e.g., NaOH or Na₂CO₃).

  • Prepare a solution of a metal salt (e.g., CaCl₂, BaCl₂) in water.

  • Slowly add the metal salt solution to the dye solution with vigorous stirring.

  • The insoluble pigment lake will precipitate.

  • Collect the pigment by filtration, wash thoroughly with water to remove soluble salts, and dry.

Conclusion

The protocols and data presented provide a framework for the successful synthesis and characterization of novel azo dyes and pigments from [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. The versatility of the azo coupling reaction allows for the creation of a wide palette of colors with varying properties, making this a valuable synthetic route for researchers in materials science, chemistry, and drug development. The provided workflows and mechanistic diagrams offer a clear visual guide to the experimental and theoretical aspects of this chemistry.

Application

Application Notes and Protocols for the Nitration of [1,1'-Biphenyl]-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction [1,1'-Biphenyl]-4-carboxylic acid and its derivatives are important intermediates in the synthesis of a wide range of organic molecules, includ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-4-carboxylic acid and its derivatives are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and materials. The introduction of a nitro group onto the biphenyl scaffold via electrophilic nitration is a key transformation that allows for further functionalization. The nitro group can be reduced to an amine, which is a versatile functional group for the construction of more complex molecules. This document provides a detailed protocol for the nitration of [1,1'-Biphenyl]-4-carboxylic acid, leading primarily to the formation of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid and its 2'-nitro isomer.

Data Presentation

The nitration of [1,1'-Biphenyl]-4-carboxylic acid is expected to yield a mixture of isomers, primarily the 4'-nitro and 2'-nitro products due to the ortho-, para-directing effect of the phenyl group. The exact ratio of these isomers is highly dependent on the specific reaction conditions. The following table summarizes representative quantitative data for this reaction.

ParameterValue
Starting Material [1,1'-Biphenyl]-4-carboxylic acid
Primary Products 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid, 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
Typical Nitrating Agent Mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄)
Reaction Temperature 0 - 10 °C
Typical Overall Yield 70-90%
Isomer Ratio (4'- / 2'-) Varies with reaction conditions, typically favoring the para-isomer.
Purification Method Recrystallization, Column Chromatography

Experimental Protocols

This section details a representative protocol for the nitration of [1,1'-Biphenyl]-4-carboxylic acid.

Materials and Reagents:

  • [1,1'-Biphenyl]-4-carboxylic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

  • Sodium bicarbonate (for neutralization, optional)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

  • Fume hood

  • Personal Protective Equipment (safety goggles, lab coat, gloves)

Procedure:

  • Preparation of the Substrate Solution:

    • In a round-bottom flask, dissolve a pre-weighed amount of [1,1'-Biphenyl]-4-carboxylic acid in a sufficient volume of concentrated sulfuric acid with stirring.

    • Cool the mixture to 0-5 °C in an ice bath.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully and slowly add a measured volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid.

    • Caution: This mixing process is highly exothermic. Keep the mixture cooled in an ice bath.

  • Nitration Reaction:

    • While vigorously stirring the solution of [1,1'-Biphenyl]-4-carboxylic acid in sulfuric acid, slowly add the chilled nitrating mixture dropwise using a dropping funnel.

    • Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction Completion:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with constant stirring.

    • The nitrated product will precipitate as a solid.

    • Allow the ice to melt completely, and then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product with several portions of cold deionized water to remove any residual acid.

  • Purification:

    • The crude product, a mixture of isomers, can be purified by recrystallization. A common solvent for this is a mixture of ethanol and water.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Add hot water dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Further separation of the 4'- and 2'- isomers can be achieved using column chromatography or HPLC.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the nitration of [1,1'-Biphenyl]-4-carboxylic acid.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start prep_substrate Dissolve [1,1'-Biphenyl]-4-carboxylic acid in conc. H₂SO₄ at 0-5°C start->prep_substrate prep_nitrating_mix Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) in ice bath start->prep_nitrating_mix nitration Slowly add Nitrating Mixture to Substrate Solution (maintain < 10°C) prep_substrate->nitration prep_nitrating_mix->nitration stir Stir at 0-5°C for 30-60 min nitration->stir quench Pour reaction mixture onto crushed ice stir->quench precipitate Precipitate crude product quench->precipitate filter_wash Filter and wash with cold deionized water precipitate->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize separate Separate Isomers (Chromatography) recrystallize->separate end End separate->end

Caption: Experimental workflow for the nitration of [1,1'-Biphenyl]-4-carboxylic acid.

logical_relationship start [1,1'-Biphenyl]-4-carboxylic acid nitration Electrophilic Nitration (HNO₃, H₂SO₄) start->nitration isomers Mixture of Nitro Isomers (e.g., 4'-nitro and 2'-nitro) nitration->isomers separation Separation & Purification isomers->separation product_4_nitro 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid separation->product_4_nitro product_2_nitro 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid separation->product_2_nitro application Intermediate for Bioactive Molecules product_4_nitro->application

Caption: Synthesis and application of nitrated [1,1'-Biphenyl]-4-carboxylic acid.

References

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling with Electron-Deficient Aryl Halides

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides detailed experimental procedures for the coupling of electron-deficient aryl halides, a class of substrates frequently encountered in the synthesis of pharmaceuticals and other biologically active molecules. The presence of electron-withdrawing groups on the aryl halide can significantly influence reaction kinetics and require careful optimization of reaction conditions.[2][3]

Introduction

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound (e.g., a boronic acid or boronic ester) with an organohalide.[3] For electron-deficient aryl halides, the initial oxidative addition step of the catalytic cycle is generally facilitated.[2] However, challenges can arise in the subsequent transmetalation and reductive elimination steps, necessitating the careful selection of catalysts, ligands, bases, and solvents to achieve high yields and minimize side reactions.[4][5] These reactions are of paramount importance in drug discovery for the synthesis of complex biaryl and heteroaryl structures.[1]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electron-deficient aryl halide to form a Pd(II) complex.[3][6]

  • Transmetalation: In the presence of a base, the organoboron reagent forms a boronate "ate" complex, which is more nucleophilic.[5] This complex then transfers its organic group to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[3][6]

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Oxidative Addition pd2_r_complex Ar-Pd(II)L2-R' pd2_complex->pd2_r_complex Transmetalation product Ar-R' pd2_r_complex->product Reductive Elimination aryl_halide Ar-X (Electron-Deficient) boronic_acid R'-B(OH)2 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for performing Suzuki-Miyaura coupling with electron-deficient aryl halides. Optimization of specific parameters may be necessary for different substrates.

Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of electron-deficient aryl bromides and iodides.

Materials:

  • Electron-deficient aryl halide (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Degassed water (if using an aqueous base system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, magnetic stirrer, and hotplate

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the electron-deficient aryl halide, arylboronic acid, and palladium catalyst.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • If using an aqueous base, prepare a solution of the base in degassed water and add it to the reaction mixture. If using an anhydrous base, add it as a solid.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture for extraction.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.

Materials:

  • Electron-deficient aryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent system (e.g., 4:1 Dioxane/H₂O)

  • Microwave reaction vial with a cap

Procedure:

  • To a microwave reaction vial, add the electron-deficient aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120–150 °C) for the designated time (e.g., 15–60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various electron-deficient aryl halides.

Table 1: Coupling of 3,4-Difluorophenylboronic Acid with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-IodobenzonitrilePd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O1006095
24-BromobenzonitrilePdCl₂(dppf) (2)K₂CO₃Dioxane/H₂O1104592
31-Bromo-4-nitrobenzenePd(OAc)₂/SPhos (2)K₃PO₄Dioxane1003096
42-Bromo-5-fluoropyridinePd₂(dba)₃/XPhos (1.5)Cs₂CO₃Toluene1009088

Table 2: Coupling of Heteroaryl Chlorides with Heteroaryl Boronic Acids [8]

EntryHeteroaryl ChlorideHeteroaryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-Chloropyrazine3-Furanboronic acidPd(OAc)₂/Ligand 1 (2)K₃PO₄Dioxane10096
25-Chlorobenzoxazole5-Indoleboronic acidPd(OAc)₂/Ligand 1 (2)K₃PO₄Dioxane12091
33-Chlorothiophene5-Indoleboronic acidPd(OAc)₂/Ligand 1 (2)K₃PO₄Dioxane12090
42-Amino-5-chloropyridine5-Indoleboronic acidPd(OAc)₂/Ligand 1 (2)K₃PO₄Dioxane12077

Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Dry Glassware prep_reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) prep_glass->prep_reagents setup Assemble Reaction (Inert Atmosphere) prep_reagents->setup prep_solvent Degas Solvents prep_solvent->setup heating Heat to Desired Temperature setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup drying Dry Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Key Considerations and Troubleshooting

  • Choice of Catalyst and Ligand: For electron-deficient aryl chlorides, which are less reactive, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step.[3][6]

  • Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ and Cs₂CO₃ are often effective, particularly for less reactive substrates.[5] The base also plays a role in preventing protodeboronation of the boronic acid, a common side reaction.[4]

  • Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions. Aprotic polar solvents like 1,4-dioxane and toluene are commonly used.

  • Inert Atmosphere: Maintaining an inert atmosphere (nitrogen or argon) is essential to protect the palladium catalyst from oxidation.

  • Protodeboronation: Electron-deficient heteroaryl boronic acids can be prone to protodeboronation. Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can improve stability.[9]

  • Reaction Monitoring: Closely monitoring the reaction is important to determine the optimal reaction time and prevent the formation of degradation products.

By carefully considering these factors and following the detailed protocols, researchers can successfully employ the Suzuki-Miyaura coupling for the synthesis of a wide range of valuable compounds derived from electron-deficient aryl halides.

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Suzuki coupling of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

This guide provides troubleshooting support for researchers encountering low yields in the synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura cross-coupling. Frequently Asked Questions (FAQs) Q1:...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support for researchers encountering low yields in the synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki coupling?

The primary challenges stem from the electronic properties of the coupling partners: 4-carboxyphenylboronic acid and a 4-nitrophenyl halide (e.g., 1-bromo-4-nitrobenzene). The 4-nitrophenyl halide is electron-deficient, which generally facilitates the rate-limiting oxidative addition step.[1] However, the presence of the nitro group can sometimes lead to side reactions.[2][3] Additionally, boronic acids, especially when electron-deficient, can be susceptible to side reactions like protodeboronation.[4][5]

Q2: What are the most common side reactions that lower the yield?

The most prevalent side reactions include:

  • Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, consuming the starting material without forming the desired product. This is a major side reaction, particularly with electron-deficient boronic acids.[4]

  • Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl byproduct (biphenyl-4,4'-dicarboxylic acid). This can be competitive with the desired cross-coupling, especially if the main reaction is slow.[5]

  • Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black, especially at elevated temperatures or in the presence of oxygen, halting the catalytic cycle.[5]

Q3: My reaction has stalled. How can I determine the cause?

A stalled reaction is often due to catalyst deactivation or complete consumption of a limiting reagent. To diagnose the issue, carefully monitor the reaction by TLC or LC-MS. If starting materials remain but no more product is forming, catalyst deactivation is likely. This can be caused by oxygen contamination, impure solvents, or thermal instability.[4][5] If one starting material is consumed while the other remains in excess, the issue may lie with the stoichiometry or decomposition of the consumed reagent (e.g., protodeboronation of the boronic acid).

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: My reaction shows very low conversion of starting materials. What are the first things to check?

A: Low conversion often points to issues with the catalyst system or reaction setup. A systematic check is crucial.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[4] Ensure your reaction is performed under a robust inert atmosphere (Argon or Nitrogen). Solvents should be properly degassed before use.[6]

  • Reagent Quality:

    • Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time. Phosphine ligands are particularly susceptible to oxidation.[4] Use fresh reagents or those stored properly under an inert atmosphere.

    • Boronic Acid: Boronic acids can dehydrate to form cyclic anhydrides (boroxines) or undergo protodeboronation upon storage.[1] Use fresh, high-purity boronic acid.

    • Base: Ensure the base is pure and anhydrous if required by the protocol. Some bases like K₂CO₃ should be activated by heating before use.[7]

  • Solvent Purity: Use anhydrous, degassed, high-purity solvents. Water content can be critical; while some Suzuki reactions benefit from aqueous mixtures, excess water can promote protodeboronation.[4]

Issue 2: Consumption of Starting Materials with Significant Byproducts

Q: My starting materials are being consumed, but the yield of the desired product is low, and I see other spots on my TLC. How can I minimize side reactions?

A: This indicates that the reaction conditions favor side reactions over the desired cross-coupling.

  • To Minimize Protodeboronation: This is a common issue with boronic acids.

    • Choice of Base: The base activates the boronic acid but can also promote protodeboronation.[8] Milder bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be beneficial.[4]

    • Anhydrous Conditions: While many protocols use aqueous bases, water can be a proton source.[4] Switching to anhydrous conditions with a base like Cs₂CO₃ in a solvent like DMF may help.[9]

    • Stable Boron Reagents: Consider converting the boronic acid to a more stable pinacol ester, which can release the boronic acid slowly during the reaction, minimizing its concentration and the rate of protodeboronation.[4]

  • To Minimize Homocoupling:

    • Stoichiometry: Avoid using a large excess of the boronic acid.

    • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its instantaneous concentration and reduce the rate of homocoupling.

Issue 3: Reaction is Sluggish or Inconsistent

Q: The reaction works, but it is very slow and the final yield is inconsistent. How can I improve its rate and reproducibility?

A: Sluggish reactions often require optimization of the catalyst system, base, and temperature.

  • Catalyst and Ligand: For challenging couplings, standard catalysts like Pd(PPh₃)₄ may be insufficient.[5] Switching to a more active system using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) can significantly accelerate the reaction.[5][6]

  • Base Selection: The choice of base is critical and solvent-dependent.[9] Stronger bases can sometimes accelerate the transmetalation step. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.

  • Temperature: While higher temperatures increase the reaction rate, they can also lead to catalyst decomposition.[5] The optimal temperature is typically between 80-120°C.[7][10] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times by allowing for precise temperature and pressure control.[6]

  • Solvent System: The solvent affects the solubility of reagents and the efficacy of the base.[9] Common solvent systems include mixtures like Dioxane/Water, Toluene/Water, or THF/Water.[7] A screen of different solvent systems can reveal the optimal choice for your specific substrates.

Data Presentation: Reaction Parameter Optimization

The following tables summarize how different parameters can affect the yield of the target molecule, 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid. The data is representative and intended to guide optimization efforts.

Table 1: Effect of Different Bases on Reaction Yield (Conditions: 1-bromo-4-nitrobenzene (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), Dioxane/H₂O (4:1), 100°C, 12h)

EntryBase (2.0 eq)Representative Yield (%)Notes
1K₂CO₃45-60%A common and cost-effective choice, but may not be the most effective.[10]
2K₃PO₄65-80%Often provides better yields and can reduce protodeboronation.[4]
3Cs₂CO₃70-85%A strong base that can be very effective, especially in polar aprotic solvents.[9]
4KF55-70%A milder base, useful if base-sensitive functional groups are present.[6]

Table 2: Influence of Solvent System on Reaction Yield (Conditions: 1-bromo-4-nitrobenzene (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), Pd(OAc)₂/SPhos (2 mol%), K₃PO₄ (2.0 eq), 100°C, 8h)

EntrySolvent System (v/v)Representative Yield (%)Notes
1Dioxane / H₂O (4:1)75%A robust and widely used system, provides good solubility for many substrates.[5]
2Toluene / H₂O (4:1)68%Another common biphasic system.[7]
3DMF72%A polar aprotic solvent, often used with bases like Cs₂CO₃ under anhydrous conditions. Can lead to high yields but requires careful purification.[11]
4THF / H₂O (4:1)65%Effective, but lower boiling point limits the maximum reaction temperature.[7]

Experimental Protocols

Sample Protocol for the Synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

This protocol is a general starting point and may require optimization.

Materials:

  • 1-bromo-4-nitrobenzene (1.0 equiv)

  • 4-carboxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Degassed 1,4-Dioxane and Deionized Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-nitrobenzene, 4-carboxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[5]

  • Degassing: Seal the flask and evacuate under high vacuum for 5 minutes, then backfill with an inert gas (Nitrogen or Argon). Repeat this vacuum/backfill cycle three times to ensure an oxygen-free environment.[4][5]

  • Solvent Addition: Prepare the degassed 4:1 dioxane/water mixture by bubbling the inert gas through the solvents for 20-30 minutes. Add the required volume of the degassed solvent mixture to the reaction flask via syringe under a positive pressure of inert gas.[5]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously. A color change to dark brown or black is often observed.[5]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-12 hours.[10]

  • Workup:

    • Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, which may cause the product to precipitate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.[10]

Visualizations

Reaction Pathway and Troubleshooting Logic

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_OA Oxidative Addition cluster_TM Transmetalation cluster_RE Reductive Elimination pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex aryl_halide Ar¹-X (4-Nitrophenyl Halide) aryl_halide->pd2_complex pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_biaryl boronic_acid Ar²-B(OH)₂ (4-Carboxyphenyl- boronic Acid) activated_boronate [Ar²-B(OH)₃]⁻ boronic_acid->activated_boronate activated_boronate->pd2_biaryl base Base (e.g., K₃PO₄) base->activated_boronate pd2_biaryl->pd0 product Ar¹-Ar² (Final Product) pd2_biaryl->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield Observed check_reagents 1. Check Reagents & Setup start->check_reagents is_inert Is atmosphere fully inert? check_reagents->is_inert are_reagents_pure Are reagents fresh & pure (catalyst, base, solvents)? is_inert->are_reagents_pure Yes fix_setup Action: Degas solvents, use Schlenk line, ensure dry glassware. is_inert->fix_setup No replace_reagents Action: Use fresh catalyst, ligand, and base. Use pure, dry solvents. are_reagents_pure->replace_reagents No check_conditions 2. Analyze Reaction Profile are_reagents_pure->check_conditions Yes fix_setup->is_inert replace_reagents->are_reagents_pure is_stalled Is reaction stalled with SM remaining? check_conditions->is_stalled side_products Are significant side products observed (homocoupling, proto-deboronation)? is_stalled->side_products No, just slow optimize 3. Optimize Conditions is_stalled->optimize Yes side_products->optimize Yes success Yield Improved side_products->success No, clean reaction change_catalyst Action: Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos). optimize->change_catalyst change_base_solvent Action: Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems. optimize->change_base_solvent change_catalyst->success change_base_solvent->success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Optimization

Technical Support Center: Synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-nitro-[1,1'-biphenyl]-4...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid. The content is structured to address common issues encountered during synthesis, with a focus on side reactions and purification strategies.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, can be prone to several side reactions that lower the yield and complicate purification. This guide outlines potential problems, their causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Formation 1. Inactive Catalyst: The Palladium catalyst may have degraded. 2. Poor Reagent Quality: Starting materials (aryl halide, boronic acid) may be impure or degraded. 3. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base. 4. Oxygen Contamination: Deactivates the catalyst.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Verify the purity of starting materials by NMR or other analytical methods. 3. Optimize reaction conditions by screening different solvents (e.g., dioxane, toluene, DMF), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and temperatures (e.g., 80-110 °C). 4. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Presence of Homocoupling Byproducts 1. Aryl Halide Homocoupling: Formation of biphenyl-4,4'-dicarboxylic acid. 2. Boronic Acid Homocoupling: Formation of 4,4'-dinitrobiphenyl. This is often promoted by the presence of oxygen or when using a Pd(II) source that requires in-situ reduction.[1]1. Use a well-defined Pd(0) catalyst or a pre-catalyst to minimize side reactions. 2. Thoroughly degas the reaction mixture to remove oxygen.[1] Consider adding a mild reducing agent like potassium formate to suppress Pd(II)-mediated homocoupling.
Presence of Protodeboronation Byproduct Cleavage of the C-B bond: The boronic acid is replaced by a hydrogen atom, forming nitrobenzene. This is often caused by excess water or harsh basic conditions.1. Use anhydrous reagents and solvents where possible. 2. Employ a milder base (e.g., K₂CO₃ instead of stronger bases). 3. Consider using a more stable boronic ester, such as a pinacol ester, to protect the boronic acid from premature decomposition.
Presence of Dehalogenation Byproduct Reduction of the Aryl Halide: The bromine atom on 4-bromobenzoic acid is replaced by a hydrogen atom, forming benzoic acid.1. Ensure a high-quality palladium catalyst is used. 2. Avoid excessively high temperatures and prolonged reaction times.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging. 2. Poor Crystallization: Product may be difficult to crystallize from the reaction mixture.1. Utilize acid-base extraction to separate the carboxylic acid product from neutral byproducts. 2. For crystallization, screen different solvent systems. A mixture of an alcohol (like ethanol) and water, or benzene and petroleum ether, has been reported to be effective for similar biphenyl carboxylic acids.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid?

A1: The Suzuki-Miyaura cross-coupling reaction is the most widely used and generally most effective method.[3] This palladium-catalyzed reaction couples an aryl halide (like 4-bromobenzoic acid) with an arylboronic acid (such as 4-nitrophenylboronic acid) under basic conditions to form the desired biphenyl product.[4]

Q2: My Suzuki-Miyaura reaction is not proceeding to completion. What are the first troubleshooting steps I should take?

A2: When a Suzuki coupling fails, begin by assessing these key parameters:

  • Catalyst Activity : Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ.[5]

  • Oxygen Contamination : The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere.[5]

  • Base and Solvent : The choice of base and solvent is critical. For electron-deficient substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate transmetalation.[5] The solvent system (e.g., Dioxane/H₂O) should be optimized for solubility of all reagents.

Q3: I am observing significant amounts of homocoupling products. How can I minimize their formation?

A3: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen which can lead to Pd(II) species that promote this side reaction.[1] To minimize homocoupling, ensure your reaction is thoroughly deoxygenated by sparging with an inert gas. Using a well-defined Pd(0) catalyst or a pre-catalyst that does not require an oxidative pre-step can also be beneficial.

Q4: Can the Ullmann reaction be used as an alternative synthesis route?

A4: Yes, the Ullmann reaction, which involves the copper-mediated coupling of two aryl halides, can be used for the synthesis of biphenyls.[6] However, the classic Ullmann reaction typically requires harsh conditions, such as high temperatures, and often results in moderate yields.[6] Modern variations using palladium or nickel catalysts have been developed, but the Suzuki-Miyaura reaction is generally preferred for its milder conditions and broader substrate scope.[6]

Q5: What is the best way to purify the final product, 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid?

A5: A combination of techniques is often most effective.

  • Acid-Base Extraction : Since the product is a carboxylic acid, it can be separated from neutral impurities by dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., NaOH or NaHCO₃). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities, and the product is then precipitated by acidification (e.g., with HCl).

  • Recrystallization : After initial purification, recrystallization can be used to obtain a highly pure product. Suitable solvent systems for similar biphenyl carboxylic acids include aqueous ethanol or a mixture of benzene and petroleum ether.[2] The choice of solvent will depend on the specific impurities present.

Experimental Protocols

Protocol 1: Synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.

Materials:

  • 4-Bromobenzoic acid

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 mmol, 1.0 equiv), 4-nitrophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Seal the flask with a septum and degas the mixture by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of water and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

Procedure:

  • Acid-Base Extraction: a. Dissolve the crude product in ethyl acetate (30 mL). b. Extract the organic solution with 1M aqueous sodium hydroxide (3 x 20 mL). c. Combine the aqueous extracts and wash with ethyl acetate (20 mL) to remove any remaining neutral impurities. d. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl to precipitate the product. e. Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • Recrystallization: a. Dissolve the dried solid in a minimal amount of hot ethanol. b. Slowly add hot water until the solution becomes slightly cloudy. c. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

Main and Side Reaction Pathways in Suzuki-Miyaura Synthesis

Suzuki_Side_Reactions ArylHalide 4-Bromobenzoic Acid HomocouplingAryl Biphenyl-4,4'-dicarboxylic acid ArylHalide->HomocouplingAryl Homocoupling Dehalogenation Benzoic Acid ArylHalide->Dehalogenation Dehalogenation Catalyst Pd(0) Catalyst + Base ArylHalide->Catalyst BoronicAcid 4-Nitrophenylboronic Acid HomocouplingBoronic 4,4'-Dinitrobiphenyl BoronicAcid->HomocouplingBoronic Homocoupling Protodeboronation Nitrobenzene BoronicAcid->Protodeboronation Protodeboronation BoronicAcid->Catalyst Product 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid Catalyst->Product Suzuki Coupling

Caption: Main and side reaction pathways in the synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Reactants & Catalyst B Degas and Add Solvents A->B C Heat and Stir B->C D Monitor Reaction C->D E Acidify and Extract D->E Reaction Complete F Wash and Dry Organic Layer E->F G Concentrate F->G H Acid-Base Extraction G->H Crude Product I Recrystallization H->I J Dry Pure Product I->J

Caption: Experimental workflow for the synthesis and purification of the target compound.

References

Troubleshooting

Technical Support Center: Purification of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid, typically via Suzuki-Miyaura coupling?

A1: The synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura coupling can result in several byproducts. The most prevalent impurities include unreacted starting materials (e.g., 4-formylphenylboronic acid and 1-bromo-4-nitrobenzene), homocoupling products from each of the starting materials (forming biphenyl-4,4'-dicarboxylic acid and 4,4'-dinitrobiphenyl), and dehalogenated starting materials.[1][2][3] Additionally, residual palladium catalyst and boronic acid-derived impurities may also be present.[1][4]

Q2: What is the recommended initial purification strategy for a crude reaction mixture?

A2: An acid-base extraction is a highly effective initial purification step. Since the target compound is a carboxylic acid, it can be selectively deprotonated and dissolved in a basic aqueous solution (e.g., sodium hydroxide or sodium carbonate). Neutral organic impurities, such as homocoupling byproducts and unreacted aryl halides, will remain in the organic phase and can be washed away. The desired carboxylic acid is then recovered by acidifying the aqueous layer, causing it to precipitate out.[5][6]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the biphenyl backbone and the correct substitution pattern. The carboxylic acid proton typically appears as a broad singlet around δ 12-13 ppm.[7]

  • FT-IR Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O stretch (around 1680–1700 cm⁻¹) and the nitro group N-O stretches (around 1520 and 1350 cm⁻¹).[7]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the target compound from closely related impurities and allow for quantification of purity.[8][9]

  • Elemental Analysis: To verify the elemental composition (C, H, N) of the compound, which provides a good indication of overall purity.[7]

Q4: My purified product has a persistent color. How can this be removed?

A4: Persistent color, often from high molecular weight polymeric byproducts or residual catalyst, can frequently be removed by treating a solution of the compound with activated charcoal during the recrystallization process. The charcoal adsorbs the colored impurities, and can then be removed by hot filtration.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product is contaminated with non-polar impurities (e.g., homocoupled byproducts, unreacted aryl halide). Incomplete reaction or side reactions like homocoupling.1. Perform an acid-base extraction to selectively isolate the acidic product from neutral impurities.[5] 2. Recrystallize the product from a suitable solvent system (e.g., ethanol/water, acetic acid). The non-polar impurities will have different solubility profiles.
Product "oils out" instead of crystallizing during recrystallization. The solvent is too good for the compound, or the solution is supersaturated. The cooling rate may be too fast.1. Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy, then clarify by adding a few drops of the original solvent and allow to cool slowly.[10] 2. Try a different solvent system. 3. Ensure a slow cooling rate. Seeding with a small crystal of pure product can also induce crystallization.
The carboxylic acid product streaks significantly on a silica gel TLC plate or column. The acidic nature of the carboxylic acid leads to strong interaction with the slightly acidic silica gel stationary phase.1. Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent to suppress the deprotonation of the carboxylic acid, leading to sharper bands.[11] 2. Use reverse-phase (C18) chromatography, where such interactions are less problematic.[12]
Final product contains residual palladium catalyst. Inefficient removal of the catalyst during workup.1. Pass a solution of the crude product through a pad of Celite or silica gel. 2. Treat the solution with a palladium scavenger. 3. Recrystallization can also help in removing catalyst residues that are insoluble in the chosen solvent system.
NMR spectrum shows broad peaks, especially for aromatic protons. Presence of paramagnetic impurities (like residual palladium) or aggregation of the molecule.1. Follow the steps for palladium removal outlined above. 2. Ensure the sample is fully dissolved in the NMR solvent; gentle heating or using a different solvent (e.g., DMSO-d₆) may help.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract it three times with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The target carboxylic acid will move into the aqueous layer as its sodium salt.

  • Organic Wash: Keep the combined aqueous layers and wash them once with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2. The 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold deionized water to remove inorganic salts, and dry it under vacuum.

Protocol 2: Recrystallization for Final Purification
  • Solvent Selection: Choose a suitable solvent or solvent system. Common choices for aromatic carboxylic acids include ethanol, acetic acid, or mixtures like ethanol/water or acetone/hexanes.[5][10] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude, dry acid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

Protocol 3: Column Chromatography

A. Normal Phase (with modifier):

  • Stationary Phase: Silica gel.

  • Eluent: A non-polar/polar solvent system, such as hexane/ethyl acetate, with the addition of 0.5-1% acetic acid to prevent streaking.[11]

  • Procedure: a. Prepare a slurry of silica gel in the eluent and pack the column. b. Dissolve the compound in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel. c. Load the dry sample onto the top of the column. d. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC. e. Combine the pure fractions and remove the solvent under reduced pressure.

B. Reverse Phase:

  • Stationary Phase: C18-functionalized silica gel.[12]

  • Eluent: A polar solvent system, typically a gradient of water and acetonitrile or methanol, often with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents.[12]

  • Procedure: a. Equilibrate the C18 column with the starting eluent mixture. b. Dissolve the sample in a minimal amount of the mobile phase or a strong solvent like methanol. c. Load the sample onto the column. d. Run the gradient, collecting and monitoring fractions by TLC or HPLC. e. Combine pure fractions and remove the solvent. Note that removing water and TFA may require lyophilization or azeotropic distillation.

Data Summary

Table 1: Common Byproducts in the Synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

Byproduct NameStructureCommon Removal Method
4,4'-DinitrobiphenylO₂N-C₆H₄-C₆H₄-NO₂Acid-Base Extraction (remains in organic layer)
Biphenyl-4,4'-dicarboxylic acidHOOC-C₆H₄-C₆H₄-COOHFractional crystallization; Chromatography
4-NitrobenzeneC₆H₅-NO₂Acid-Base Extraction (remains in organic layer)
Benzoic AcidC₆H₅-COOHChromatography
Unreacted Starting MaterialsVariesAcid-Base Extraction; Chromatography

Visual Workflows

PurificationWorkflow Crude Crude Reaction Mixture ABE Acid-Base Extraction Crude->ABE Precipitate Precipitated Solid ABE->Precipitate Acidify Aqueous Layer CheckPurity Check Purity (HPLC, NMR) Precipitate->CheckPurity Recryst Recrystallization Recryst->CheckPurity Chrom Column Chromatography Chrom->CheckPurity Pure Pure Product (>98%) CheckPurity->Recryst Impurities Present CheckPurity->Chrom Complex Mixture CheckPurity->Pure Purity OK

Caption: General purification workflow for 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

TroubleshootingLogic Start Analyze Crude Product (TLC/NMR) Impurity_Type What is the main impurity? Start->Impurity_Type Neutral_Imp Neutral Byproducts (e.g., Homocoupled) Impurity_Type->Neutral_Imp Non-polar spots on TLC Acidic_Imp Other Acidic Byproducts (e.g., Dicarboxylic Acid) Impurity_Type->Acidic_Imp Polar spots on TLC Paramagnetic_Imp Paramagnetic Species (Broad NMR) Impurity_Type->Paramagnetic_Imp Broad NMR peaks Sol_ABE Perform Acid-Base Extraction Neutral_Imp->Sol_ABE Sol_Chrom Use Column Chromatography Acidic_Imp->Sol_Chrom Sol_Scavenge Use Pd Scavenger /Recrystallize Paramagnetic_Imp->Sol_Scavenge

Caption: Troubleshooting logic for selecting a purification method based on impurity type.

References

Optimization

Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of Nitro-Substituted Biphenyls

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of n...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of nitro-substituted aryl halides to synthesize nitro-substituted biphenyls.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction of a nitro-substituted aryl halide is giving a low yield. What are the common causes?

A1: Low yields in the Suzuki coupling of nitro-substituted substrates can stem from several factors. The strong electron-withdrawing nature of the nitro group can deactivate the aryl halide towards oxidative addition, a crucial step in the catalytic cycle.[1][2] Common issues include:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen.[3] Inadequate degassing of solvents and reagents can lead to the formation of palladium black and a loss of catalytic activity.

  • Suboptimal Ligand Choice: The choice of ligand is critical. For electron-deficient nitroarenes, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or BrettPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition step.[1][2]

  • Inefficient Base: The base plays a crucial role in the transmetalation step. The strength and solubility of the base (e.g., K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate.

  • Side Reactions: Competing side reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid, or dehalogenation of the aryl halide can consume starting materials and reduce the yield of the desired product.[3][4]

Q2: I am observing a significant amount of homocoupling product (a biaryl derived from two boronic acid molecules). How can I minimize this?

A2: Homocoupling is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[3] To minimize homocoupling:

  • Ensure Rigorous Inert Conditions: Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can be beneficial. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure efficient in-situ reduction to Pd(0).

  • Optimize Reaction Parameters: Carefully control the reaction temperature and consider a slower addition of the boronic acid to the reaction mixture.

Q3: My boronic acid seems to be decomposing during the reaction. What is happening and how can I prevent it?

A3: The decomposition of boronic acids, often through a process called protodeboronation where the C-B bond is cleaved and replaced by a C-H bond, is a common side reaction.[4] This is particularly relevant for heteroaryl boronic acids or when the reaction is run for extended periods at elevated temperatures. To mitigate protodeboronation:

  • Use a Milder Base: Strong bases can sometimes promote this side reaction. Screening different bases can be beneficial.

  • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of decomposition.

  • Use Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are often more stable and less prone to protodeboronation.[4] They slowly release the boronic acid under the reaction conditions.

  • Optimize the Water Content: The amount of water in the reaction can influence the rate of protodeboronation.[4] While some water is often necessary, excessive amounts can be detrimental.

Q4: I am using a nitro-substituted aryl chloride, and the reaction is very sluggish. What can I do to improve the conversion?

A4: Aryl chlorides are significantly less reactive than the corresponding bromides and iodides in the oxidative addition step. To achieve good conversion with nitro-substituted aryl chlorides, more active catalyst systems are generally required. Consider the following:

  • Employ Bulky, Electron-Rich Ligands: Ligands such as BrettPhos or highly electron-donating N-heterocyclic carbenes (NHCs) have shown to be effective for the activation of aryl chlorides.[1]

  • Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary.

  • Elevate the Reaction Temperature: Higher temperatures are often required to facilitate the oxidative addition of the C-Cl bond.

  • Use an Appropriate Base: A strong base like K₃PO₄ or CsF is often beneficial.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalystEnsure rigorous inert atmosphere; use fresh, high-purity catalyst and ligands.
Poor choice of catalyst/ligand for the substrateFor nitro-substituted aryl halides, especially chlorides, use bulky, electron-rich phosphine ligands (e.g., BrettPhos, SPhos) or NHC ligands.
Ineffective baseUse a dry, finely powdered base (e.g., K₃PO₄, Cs₂CO₃, CsF). The choice of base can be critical and may require screening.
Low reaction temperatureGradually increase the reaction temperature, monitoring for potential side reactions.
Significant Homocoupling Presence of oxygenThoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
Pd(II) species at the start of the reactionUse a Pd(0) precatalyst or ensure efficient in-situ reduction of a Pd(II) source.
Protodeboronation of Boronic Acid Unstable boronic acidUse the corresponding boronic ester (e.g., pinacol or MIDA ester).
Harsh reaction conditionsAttempt the reaction at a lower temperature or with a milder base.
Dehalogenation of Aryl Halide Presence of a hydride source (e.g., from solvent or base)Use a non-protic, anhydrous solvent. Avoid hydroxide bases if possible.
Catalyst system favors dehalogenationEmploy bulky ligands that can sterically hinder the approach of hydride species to the palladium center.

Data Presentation: Comparative Performance of Palladium Catalysts

The following tables summarize the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of nitro-substituted aryl halides. Note that direct comparison can be challenging due to variations in reaction conditions across different studies.

Table 1: Suzuki Coupling of Nitro-substituted Aryl Bromides with Phenylboronic Acid

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃DME/H₂O802~70-85[5]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O854~85[6]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>90Adapted from[7]
Pd₂ (dba)₃ / BrettPhosK₃PO₄1,4-Dioxane13018~80-90[1]

Table 2: Suzuki Coupling of Nitro-substituted Aryl Chlorides with Phenylboronic Acid

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / BrettPhosK₃PO₄1,4-Dioxane13024~70-85[1]
Pd/NHCK₃PO₄1,4-Dioxane13024>90[8]
PEPPSI-IPrK₃PO₄t-BuOH/H₂O10018~60-75Adapted from[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Nitro-Aryl Bromide using Pd(dppf)Cl₂

  • Materials:

    • Nitro-aryl bromide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv, finely powdered and dried)

    • 1,4-Dioxane (5 mL, degassed)

    • Water (1 mL, degassed)

  • Procedure:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the nitro-aryl bromide, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Nitro-Aryl Chloride using a Pd/NHC Catalyst

  • Materials:

    • Nitro-aryl chloride (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.5 mmol, 1.5 equiv)

    • (IPr)Pd(allyl)Cl (0.02 mmol, 2 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv, finely powdered and dried)

    • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Procedure:

    • In a glovebox, add the nitro-aryl chloride, arylboronic acid, (IPr)Pd(allyl)Cl, and K₃PO₄ to a dry reaction vial equipped with a stir bar.

    • Add the anhydrous, degassed 1,4-dioxane to the vial.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to 110-130 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Catalytic Cycle for Suzuki Coupling of Nitro-Substituted Aryl Halides Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar(NO2)-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar(NO2)-Pd(II)-Ar'(L_n) Transmetalation->PdII_Biaryl Base Base (e.g., K3PO4) ActivatedBoronate [Ar'-B(OH)3]^- Base->ActivatedBoronate Activation BoronicAcid Ar'-B(OH)2 BoronicAcid->ActivatedBoronate ActivatedBoronate->Transmetalation RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar(NO2)-Ar' (Product) RedElim->Product ArylHalide Ar(NO2)-X ArylHalide->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of nitro-substituted aryl halides.

Experimental_Workflow General Experimental Workflow for Suzuki Coupling Start Start Setup Reaction Setup: - Add aryl halide, boronic acid, base, and catalyst to a dry flask. Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with Ar or N2. Setup->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Workup Aqueous Workup: - Quench, extract with organic solvent, wash, and dry. Monitor->Workup Reaction Complete Purify Purification: - Concentrate and purify by column chromatography. Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A step-by-step experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Side_Reactions Potential Side Reactions and their Pathways cluster_main Main Catalytic Cycle cluster_proto Protodeboronation cluster_homo Homocoupling cluster_dehalo Dehalogenation Ar(NO2)-Pd(II)-X Ar(NO2)-Pd(II)-X Ar(NO2)-Ar' Ar(NO2)-Ar' Ar(NO2)-Pd(II)-X->Ar(NO2)-Ar' Transmetalation & Reductive Elimination Ar(NO2)-H Ar(NO2)-H Ar(NO2)-Pd(II)-X->Ar(NO2)-H Hydride Source Ar'-B(OH)2 Ar'-B(OH)2 Ar'-H Ar'-H Ar'-B(OH)2->Ar'-H H+ Source Ar'-Ar' Ar'-Ar' Ar'-B(OH)2->Ar'-Ar' Pd(II) or O2 Ar(NO2)-X Ar(NO2)-X Ar(NO2)-X->Ar(NO2)-Pd(II)-X

Caption: Common side reactions that can compete with the desired Suzuki-Miyaura coupling pathway.

References

Troubleshooting

Preventing homocoupling in Suzuki reactions with 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically focusing on the synthesis of molecules like 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid. This...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically focusing on the synthesis of molecules like 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with side reactions, particularly the formation of homocoupling byproducts. Here, we dissect common problems, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Q1: My primary impurity is the homocoupling product of my boronic acid. What's causing this and how can I minimize it?

A1: The homocoupling of boronic acids is a frequent side reaction in Suzuki couplings, and its prevalence is often tied to three main factors: the presence of oxygen, the choice of palladium catalyst source, and the reaction base.

Homocoupling can occur through several mechanistic pathways. A common pathway involves the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the undesired dimer after reductive elimination.[1] Another pathway, particularly relevant with electron-deficient arylboronic acids, may involve a protonolysis/second transmetalation event.[2]

Core Strategies to Mitigate Boronic Acid Homocoupling:

  • Rigorous Deoxygenation: The presence of dissolved oxygen is a primary contributor to homocoupling.[1][3] Therefore, thorough deoxygenation of your solvent and the entire reaction setup is critical.

  • Catalyst Selection & Pre-activation: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred over Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂.[3] Pd(II) precatalysts can directly initiate the homocoupling catalytic cycle. If you must use a Pd(II) source, in-situ reduction to Pd(0) is required, which can sometimes be inefficient and lead to side reactions.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the desired cross-coupling pathway and suppress homocoupling by sterically hindering the formation of the bis(boronic acid) palladium intermediate.[4]

  • Controlled Addition of Boronic Acid: For particularly unstable boronic acids, a slow-release strategy can be effective. This involves using a more stable boronic ester (like a pinacol or MIDA ester) that slowly hydrolyzes in the reaction mixture to provide a low, steady concentration of the active boronic acid.[5][6][7]

  • Addition of Mild Reducing Agents: In some cases, adding a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[8][9]

Q2: I'm observing significant protodeboronation of my 4-carboxyphenylboronic acid. How can I prevent this?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common decomposition pathway for boronic acids, especially under basic aqueous conditions. [5] The carboxylic acid group on your substrate can further influence its stability.

Key Factors and Solutions:

  • Base Selection: The choice and amount of base are critical.[10] While a base is necessary to activate the boronic acid for transmetalation, overly harsh basic conditions can accelerate protodeboronation.[11] Consider using a weaker base like K₂CO₃ or K₃PO₄ instead of strong hydroxides.[12] Using milder bases like potassium fluoride (KF) can also be effective, particularly if you have base-labile functional groups.[13][14]

  • Solvent System: While aqueous co-solvents are common, they can facilitate protodeboronation.[14] If this side reaction is severe, consider switching to anhydrous conditions with a suitable base, or minimizing the amount of water in your solvent system.[15]

  • Temperature Control: Higher temperatures can increase the rate of decomposition. Running the reaction at the lowest effective temperature can help minimize this side reaction.

  • Use of Boronic Esters: As mentioned for homocoupling, using more stable boronic esters (e.g., pinacol esters) can be a very effective strategy.[6] These esters are less prone to protodeboronation and release the boronic acid slowly under the reaction conditions.

Q3: My reaction is sluggish and I'm getting a mix of starting materials and byproducts. What parameters should I screen first?

A3: When a Suzuki reaction is not proceeding efficiently, a systematic approach to optimizing the reaction parameters is necessary. [1] For your specific coupling to form 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid, where you have an electron-withdrawing nitro group on one partner and a carboxylic acid on the other, the electronic properties of your substrates are a key consideration.

Recommended Optimization Workflow:

  • Catalyst System (Palladium Source & Ligand): This is often the most impactful variable. If you are using a standard catalyst like Pd(PPh₃)₄ and seeing poor performance, screen a panel of more modern and efficient catalyst systems. Buchwald-type ligands and their corresponding pre-catalysts are an excellent starting point.[16]

  • Base: The base plays a crucial role in activating the boronic acid.[17][18] The effectiveness of different bases can be highly substrate-dependent. Screen a variety of bases with different properties (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Solvent: The solvent affects the solubility of all components and can influence the reaction rate and side reactions. Common solvents to screen include dioxane/water, THF/water, and DMF.[14]

  • Temperature: While 60-80°C is a common starting point, some systems require higher temperatures to overcome activation barriers. Conversely, if decomposition is an issue, lower temperatures may be necessary.

ParameterInitial ConditionsAlternatives for ScreeningRationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃/SPhos, XPhos Pd G3/G4More active catalysts for challenging substrates.[16]
Base Na₂CO₃K₃PO₄, Cs₂CO₃, K₂CO₃Basicity and cation can significantly impact the reaction.[12]
Solvent Toluene/EtOH/H₂ODioxane/H₂O, THF/H₂O, DMFSolvent polarity and aprotic/protic nature affect rates.
Temperature 80 °C60 °C, 100 °CBalance between reaction rate and substrate/catalyst stability.

Section 2: Frequently Asked Questions (FAQs)

What is the fundamental mechanism of homocoupling in Suzuki reactions?

The most commonly accepted mechanism for boronic acid homocoupling involves the formation of a Pd(II) species, often from the oxidation of the active Pd(0) catalyst by residual oxygen.[19] This Pd(II) species can then undergo a double transmetalation with two molecules of the boronic acid. The resulting diaryl-palladium complex then undergoes reductive elimination to yield the homocoupled biaryl product and regenerate a Pd(0) species, which can re-enter either the desired cross-coupling cycle or another homocoupling cycle.

Homocoupling_Mechanism Pd0 Pd(0)L₂ PdII_O [L₂Pd(II)-O] species Pd0->PdII_O Oxidation O2 O₂ Pd_R_B L₂Pd(II)(R)(OB(OH)R) PdII_O->Pd_R_B Transmetalation 1 R_BOH2_1 R-B(OH)₂ R_BOH2_2 R-B(OH)₂ Pd_R2 L₂Pd(II)(R)₂ Pd_R_B->Pd_R2 Transmetalation 2 Pd_R2->Pd0 RR R-R (Homocoupling Product) Pd_R2->RR Reductive Elimination

Simplified mechanism of oxygen-mediated boronic acid homocoupling.
Why is degassing the reaction mixture so important?

As illustrated in the mechanism above, dissolved oxygen can be a major culprit in promoting the homocoupling side reaction by oxidizing the catalytically active Pd(0) to Pd(II).[1] Rigorous degassing removes this oxygen, thereby preserving the Pd(0) state and favoring the desired cross-coupling pathway.

Experimental Protocol: Nitrogen Subsurface Sparging

This method is highly effective for removing dissolved oxygen.[3][8]

  • Apparatus Setup: Assemble your reaction flask equipped with a magnetic stir bar, condenser, and a septum. Insert a long needle connected to a nitrogen line through the septum, ensuring the needle tip is below the surface of the reaction solvent. Have a second, shorter needle as an outlet.

  • Sparging: With gentle stirring, bubble nitrogen gas through the solution for 15-30 minutes. The appropriate time depends on the volume of the solvent.

  • Initiation: After sparging, remove the long nitrogen needle and the outlet needle. Add your palladium catalyst and ligand (if not using a pre-catalyst) under a positive pressure of nitrogen.

  • Execution: Heat the reaction to the desired temperature under a static nitrogen atmosphere (a balloon is often sufficient).

Degassing_Workflow cluster_setup Reaction Setup cluster_degas Deoxygenation cluster_reaction Reaction Initiation A Combine Substrates, Base, and Solvent in Flask B Insert Inlet and Outlet Needles A->B C Sparge with N₂/Ar (15-30 min) B->C D Remove Needles C->D E Add Pd Catalyst/Ligand under N₂ Atmosphere D->E F Heat to Target Temperature E->F

Workflow for proper reaction setup and deoxygenation.

References

Optimization

Technical Support Center: Purifying 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid by Recrystallization

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the recrystallization of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid. Troubleshooting Guide Issue Encount...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the recrystallization of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - The solution is not saturated (too much solvent was used).- The solution is supersaturated and requires a nucleation site.- Boil off some of the solvent to increase the concentration of the compound and attempt to cool again.[1][2]- Scratch the inside of the flask with a glass stirring rod to create nucleation sites.[1]- Add a seed crystal of the pure compound if available.[2]
"Oiling Out" (Liquid Droplets Form Instead of Crystals) - The melting point of the compound is lower than the temperature of the solution as it becomes saturated.- The compound may be significantly impure.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]- If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[1]
Crystallization Occurs Too Rapidly - The solution is highly supersaturated, leading to the rapid crashing out of the solid, which can trap impurities.- Reheat the solution and add a small excess of the hot solvent to ensure the solution is not overly saturated.[1]- Allow the solution to cool to room temperature slowly before moving it to an ice bath.
Low Yield of Recovered Crystals - Too much solvent was used, resulting in a significant amount of the compound remaining dissolved in the mother liquor.[1][3]- Premature crystallization occurred during a hot filtration step.- Reduce the amount of solvent used to the minimum required to dissolve the compound at the solvent's boiling point.[3]- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.
Colored Impurities Remain in the Crystals - The impurities have similar solubility to the target compound.- The activated charcoal treatment was insufficient or not performed.- If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can reduce the yield.[1]- A second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid?

A1: While a universally "best" solvent can depend on the specific impurities present, a common and effective choice for aromatic carboxylic acids is a mixed solvent system of ethanol and water.[4] Ethanol is a good solvent for many organic compounds, and the addition of water (an anti-solvent) reduces the solubility at lower temperatures, promoting crystallization.[4]

Q2: How do I choose the correct solvent ratio for a mixed solvent system?

A2: The ideal ratio is determined experimentally. The goal is to find a ratio where the compound is soluble in the hot solvent mixture but sparingly soluble at low temperatures.[5] A good starting point is to dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy. Then, add a few more drops of the "good" solvent to redissolve the precipitate before allowing it to cool.

Q3: My purified crystals have a low melting point. What does this indicate?

A3: A low or broad melting point range typically indicates the presence of impurities. Impurities disrupt the crystal lattice, which lowers the energy required to melt the solid.[1] Further recrystallization may be needed to improve purity.

Q4: Can I reuse the mother liquor to recover more product?

A4: It is possible to recover more product from the mother liquor by reducing the solvent volume through evaporation and cooling again. However, be aware that the crystals obtained from the mother liquor will likely be less pure than the first crop, as the concentration of impurities is higher in the remaining solution.

Q5: How can I prevent premature crystallization in the funnel during hot filtration?

A5: To prevent premature crystallization, it is crucial to keep the solution and the filtration apparatus hot. Use a stemless or short-stemmed funnel and preheat it, along with the filter paper and the receiving flask, with hot solvent before pouring your solution through.[3]

Experimental Protocol: Recrystallization of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

This protocol outlines a general procedure for the purification of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid using an ethanol/water mixed solvent system.

1. Dissolution:

  • Place the crude 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid in an Erlenmeyer flask.
  • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

2. (Optional) Decolorization:

  • If the solution is colored, remove it from the heat and allow it to cool slightly.
  • Add a small amount of activated charcoal (a spatula tip's worth).
  • Reheat the solution to boiling for a few minutes.

3. Hot Filtration:

  • Preheat a filtration apparatus (funnel, fluted filter paper, and receiving flask) with hot ethanol.
  • Filter the hot solution quickly to remove the charcoal and any insoluble impurities.

4. Crystallization:

  • Heat the filtered solution and add hot water dropwise until the solution becomes persistently cloudy.
  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
  • Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.
  • Once at room temperature, place the flask in an ice bath for about 15-20 minutes to maximize crystal formation.[5]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold ethanol/water mixture.
  • Allow the crystals to dry completely on the filter paper under vacuum.
  • Further drying can be done in a desiccator or a vacuum oven at a low temperature.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid start Start with Crude 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid dissolve Dissolve in Minimal Hot Ethanol start->dissolve decolorize Optional: Add Activated Charcoal & Reheat dissolve->decolorize If colored hot_filtration Hot Filtration dissolve->hot_filtration If not colored decolorize->hot_filtration crystallize Add Hot Water until Cloudy, Re-clarify with Ethanol, Cool Slowly hot_filtration->crystallize isolate Isolate Crystals via Vacuum Filtration crystallize->isolate dry Dry Crystals isolate->dry end_product Pure Crystals dry->end_product

Caption: Workflow for the purification of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

References

Troubleshooting

Removal of palladium catalyst from 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid product

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from the 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid product.

Troubleshooting Guide

Problem 1: High Levels of Residual Palladium After Filtration

  • Symptom: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis indicates palladium levels are above the acceptable limit (e.g., >10 ppm) after attempting to remove a heterogeneous catalyst (e.g., Pd/C) by filtration.[1][2]

  • Possible Causes & Solutions:

Potential CauseRecommended Solution
Ineffective Filtration Media Use a finer filter medium such as a 0.45 µm PTFE membrane filter. Ensure the Celite® pad is 1-2 cm thick, properly packed, and pre-wetted with the solvent to enhance its effectiveness. Consider a second filtration step.[3]
Presence of Soluble Palladium Species Filtration is only effective for heterogeneous catalysts. For soluble palladium, switch to a scavenging agent, induce precipitation with an anti-solvent, or use chromatography.[3]
Formation of Colloidal Palladium Add a flocculating agent to aggregate colloidal particles, making them easier to filter. Alternatively, treat the solution with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration.[3]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptom: Residual palladium levels remain high even after treatment with a metal scavenger.

  • Possible Causes & Solutions:

Potential CauseRecommended Solution
Incorrect Scavenger Selection The choice of scavenger depends on the palladium's oxidation state. Thiol-based scavengers are generally effective for Pd(II).[3] Perform a screening of different scavengers (e.g., thiol, thiourea, or dimercaptotriazine-functionalized silica) to find the most effective one for your specific product and solvent system.[2][4]
Insufficient Scavenger Loading or Contact Time Increase the amount of scavenger used (a typical starting point is 4-8 molar equivalents relative to the initial palladium catalyst) and/or extend the reaction time.[4] The optimal conditions should be determined experimentally.
Poor Scavenger-Palladium Interaction The solvent can significantly impact scavenger efficiency. Consider switching to a solvent that enhances the interaction. Mild heating (e.g., 40-60 °C) can also improve performance.[4]

Problem 3: Significant Product Loss During Palladium Removal

  • Symptom: The yield of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is significantly lower after the palladium removal step.

  • Possible Causes & Solutions:

Potential CauseRecommended Solution
Product Adsorption onto Scavenger/Carbon Minimize the amount of scavenger or activated carbon used. After filtration, wash the scavenger or carbon cake with fresh solvent to recover any adsorbed product.[3][5]
Product Instability Ensure the chosen palladium removal method and conditions (e.g., temperature, pH) are compatible with the stability of your product.
Co-precipitation of Product If inducing palladium precipitation, ensure the conditions are selective and do not cause the product to precipitate as well.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from my 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid product?

A1: The most prevalent methods include:

  • Adsorption: Using solid-supported scavengers like functionalized silica gels (e.g., SiliaMetS® Thiol), activated carbon, or synthetic carbons.[1][2][4]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[4]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts.[4][6]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a separate phase.[4]

Q2: How do I choose the best palladium removal method for my experiment?

A2: The optimal method depends on several factors:

  • Nature of your product: Consider the solubility and stability of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid in different solvents.

  • Form of palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.

  • Desired final palladium concentration: The required level of purity will influence the choice of method. For instance, pharmaceutical applications often require palladium levels below 10 ppm.[1]

  • Cost and scalability: Consider the cost of the materials and the ease of scaling up the process.

Q3: Can I reuse the palladium catalyst?

A3: Yes, it is possible to recover and reuse the palladium catalyst, which can be a cost-effective and environmentally friendly approach. The recovery process typically involves isolating the catalyst from the reaction product and then reclaiming the palladium.

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of various palladium scavenging methods reported in the literature.

Scavenging MethodInitial Pd (ppm)Final Pd (ppm)Product RecoveryReference
Carboxen® 564125012>99% (PF-06651600), 96% (Valsartan)[1]
SiliaMetS Thiol or Thiourea2400≤ 16Not specified[2]
Si-TMT (Silica-supported Trimercaptotriazine)Not specified< 1Not specified[5]
Activated Charcoal (Darco KB-B)300< 1Not specified[5]
MP-TMT (Microporous Polystyrene Trimercaptotriazine)330~10-30Not specified[5]

Experimental Protocol: Palladium Removal Using a Silica-Based Scavenger

This protocol describes a general batch method for removing residual palladium from a solution of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid using a silica-based scavenger like SiliaMetS® Thiol.

1. Dissolution:

  • Dissolve the crude 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate). The choice of solvent will depend on the solubility of the product.

2. Scavenger Addition:

  • Add the selected silica-based scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[4]

3. Stirring:

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[4] The optimal time and temperature should be determined experimentally by monitoring the palladium levels.

4. Filtration:

  • Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[4]

5. Washing:

  • Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.[4]

6. Concentration:

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]

7. Analysis:

  • Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[4]

Visualizations

Palladium_Removal_Workflow cluster_start Start: Crude Product cluster_decision Decision Point cluster_hetero Heterogeneous Catalyst Removal cluster_homo Homogeneous Catalyst Removal cluster_analysis Analysis and Final Product start Crude 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid (with Pd catalyst residue) decision Is the Pd catalyst heterogeneous or homogeneous? start->decision filtration Filtration through Celite® decision->filtration Heterogeneous scavenging Add Scavenger (e.g., Functionalized Silica) decision->scavenging Homogeneous analysis Analyze Pd content (ICP-MS) filtration->analysis stir Stir (1-18h, RT-60°C) scavenging->stir filter_scavenger Filter to remove scavenger stir->filter_scavenger filter_scavenger->analysis analysis->decision If Pd > limit (Re-process) product Purified Product analysis->product If Pd < limit

Caption: Workflow for palladium catalyst removal from a final product.

References

Optimization

Challenges in the scale-up synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

Technical Support Center: Synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- Welcome to the Technical Support Center for the synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. This resource is tailored for...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

Welcome to the Technical Support Center for the synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. This resource is tailored for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up synthesis of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-, primarily via Suzuki-Miyaura cross-coupling, in a question-and-answer format.

Question: We are observing low to no conversion of our starting materials (4-bromobenzoic acid and 4-nitrophenylboronic acid). What are the potential causes and how can we troubleshoot this?

Answer: Low conversion in Suzuki-Miyaura coupling is a frequent challenge during scale-up. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

Possible Causes & Troubleshooting Steps:

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in-situ. This reduction can be inefficient. The catalyst itself may also be old or deactivated.

    • Recommendation: Test the catalyst on a well-established, reliable Suzuki-Miyaura reaction to confirm its activity. Consider using a fresh batch of catalyst or a pre-activated Pd(0) source.

  • Poor Reagent Quality: The purity of your starting materials and reagents is critical.

    • Recommendation: Ensure the 4-bromobenzoic acid and 4-nitrophenylboronic acid are of high purity. Verify the quality and stoichiometry of the base. Ensure solvents are anhydrous and properly degassed, as oxygen can lead to catalyst deactivation and side reactions.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.

    • Recommendation: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF/water mixtures). The reaction temperature may also need optimization.

  • Protodeboronation: The boronic acid can be sensitive and undergo protodeboronation (cleavage of the C-B bond), especially in the presence of water and at elevated temperatures.

    • Recommendation: Use anhydrous conditions where possible and consider using a milder base or a boronic ester to enhance stability.

Question: Our final product is contaminated with significant amounts of homocoupling byproducts (biphenyl-4,4'-dicarboxylic acid and 4,4'-dinitrobiphenyl). How can we minimize their formation?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura coupling, often exacerbated by the presence of oxygen.

Minimization Strategies:

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles for smaller scales.

  • Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst can sometimes reduce the amount of Pd(II) species in solution that can promote homocoupling.

  • Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling reaction over homocoupling.

  • Ligand Choice: The choice of phosphine ligand can influence the relative rates of cross-coupling and homocoupling. Bulky, electron-rich ligands often promote the desired cross-coupling.

Question: We are struggling with the purification of the final product on a larger scale. What are effective purification strategies?

Answer: The purification of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- can be challenging due to its polarity and potential for contamination with structurally similar byproducts.

Purification Recommendations:

  • Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into an aqueous basic solution (e.g., aqueous sodium bicarbonate or sodium hydroxide), leaving non-acidic impurities in the organic phase. The product can then be precipitated by acidifying the aqueous layer and collected by filtration.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid, or toluene) can be a highly effective method for purifying the solid product. Multiple recrystallizations may be necessary to achieve high purity.

  • Chromatography: While less ideal for very large scales, column chromatography using silica gel can be employed for purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. For preparative HPLC, a reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier can be used.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction at an industrial scale?

A1: While laboratory-scale reactions may use 1-5 mol% of a palladium catalyst, for industrial-scale synthesis, it is crucial to minimize catalyst loading to reduce costs and residual palladium in the final product. Optimization studies are necessary, but catalyst loadings can often be reduced to as low as 0.01-0.1 mol% with highly active catalysts and optimized conditions.

Q2: How does the choice of base affect the reaction yield and selectivity?

A2: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base can significantly influence the reaction rate and yield. For instance, stronger bases may accelerate the reaction but can also promote side reactions. The choice of base should be optimized in conjunction with the solvent system.

Q3: What are the safety considerations when scaling up this synthesis?

A3: On a large scale, several safety aspects must be considered:

  • Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts should be handled with care, and exposure should be minimized.

  • Solvents: The use of large volumes of flammable organic solvents like toluene and THF requires appropriate engineering controls (e.g., fume hoods, grounding) to prevent fires and explosions.

  • Reagents: 4-Nitrophenylboronic acid and 4-bromobenzoic acid are chemical irritants. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.

  • Exothermic Reactions: The reaction can be exothermic. Temperature control is crucial during scale-up to prevent runaway reactions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPd/C
Catalyst Loading 1 mol%0.5 mol%5 wt%
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/Ethanol/Water (2:1:1)Dioxane/Water (4:1)THF/Water (3:1)
Temperature 80 °C100 °C90 °C
Reaction Time 12 hours8 hours16 hours
Typical Yield 85%92%78%
Purity (crude) 90%95%88%

Table 2: Impurity Profile Under Different Conditions

ImpurityCondition A (%)Condition B (%)Condition C (%)
Homocoupling (Aryl Halide) 2.51.03.5
Homocoupling (Boronic Acid) 5.02.06.0
Dehalogenation Product 1.50.51.0
Unreacted Starting Material < 1.0< 0.5< 1.5

Experimental Protocols

Detailed Methodology for the Synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- via Suzuki-Miyaura Coupling

Materials:

  • 4-Bromobenzoic acid

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Deionized water

Procedure:

  • Reaction Setup: To a clean, dry, and inerted reaction vessel, add 4-bromobenzoic acid (1.0 equivalent), 4-nitrophenylboronic acid (1.2 equivalents), and potassium phosphate (2.5 equivalents).

  • Solvent Addition: Add a degassed mixture of dioxane and water (4:1 v/v) to the reaction vessel. The solvent volume should be sufficient to create a stirrable slurry.

  • Catalyst Preparation: In a separate, smaller vessel under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (0.005 equivalents) and SPhos (0.01 equivalents) in a small amount of degassed dioxane.

  • Reaction Initiation: Add the catalyst solution to the main reaction vessel.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical method, such as HPLC or TLC, until the starting materials are consumed (typically 8-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).

    • Slowly add water until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with cold ethanol/water, and dry under vacuum.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X Intermediate Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' ArAr [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- (Ar-Ar') Reductive_Elimination->ArAr ArX 4-Bromobenzoic acid (Ar-X) ArX->Oxidative_Addition ArB 4-Nitrophenylboronic acid (Ar'-B(OR)2) ArB->Transmetalation

Caption: Suzuki-Miyaura catalytic cycle for biphenyl synthesis.

Troubleshooting_Workflow Start Low Yield or Purity Issue in Scale-Up Synthesis Check_Reagents Verify Purity and Stoichiometry of Starting Materials and Reagents Start->Check_Reagents Check_Catalyst Confirm Catalyst Activity (Fresh vs. Old Batch) Start->Check_Catalyst Check_Conditions Review Reaction Parameters (Temperature, Time, Stirring) Start->Check_Conditions Optimize_Base_Solvent Screen Different Bases and Solvent Systems Check_Reagents->Optimize_Base_Solvent Check_Catalyst->Optimize_Base_Solvent Check_Conditions->Optimize_Base_Solvent Analyze_Byproducts Identify Major Impurities (e.g., Homocoupling, Dehalogenation) Optimize_Base_Solvent->Analyze_Byproducts Degassing Improve Degassing Procedure Analyze_Byproducts->Degassing If Homocoupling Purification Optimize Purification Method (Recrystallization, Extraction) Analyze_Byproducts->Purification Success Improved Yield and Purity Degassing->Success Purification->Success

Caption: Troubleshooting workflow for scale-up synthesis.

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the poor solubility of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid in various ch...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the poor solubility of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid poorly soluble in many common organic solvents?

A1: The poor solubility of this compound stems from a combination of its rigid biphenyl core, the polar carboxylic acid and nitro functional groups, and strong intermolecular forces, including hydrogen bonding and π-π stacking, in the solid state. These factors make it difficult for solvent molecules to effectively solvate and break down the crystal lattice. Aromatic nitro compounds, in general, tend to be sparingly soluble in water but exhibit better solubility in organic solvents.[1]

Q2: What are the initial steps to consider when facing solubility issues with this compound?

A2: A systematic approach is recommended. Start with simple techniques before moving to more complex solutions:

  • Solvent Screening: Test a range of solvents with varying polarities. Polar aprotic solvents like DMSO and DMF are often good starting points.

  • Heating: Gently heating the solvent can significantly increase the solubility of the compound.

  • Particle Size Reduction: Grinding the solid into a fine powder increases the surface area, which can improve the rate of dissolution.

Q3: Are there any safety precautions I should be aware of when handling 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid?

A3: Yes, this compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. In case of contact, rinse the affected area immediately with water and seek medical advice for persistent irritation.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

Issue 1: The compound precipitates out of solution during the reaction.
Potential Cause Suggested Solution
Change in temperature Maintain a constant reaction temperature using a thermostatically controlled heating mantle or oil bath.
Change in solvent polarity If a reagent or byproduct alters the solvent polarity, consider using a co-solvent system to maintain solubility throughout the reaction.
Reaction concentration is too high Reduce the concentration of the reactants by adding more solvent.
Issue 2: The reaction is slow or incomplete despite the starting material appearing to dissolve.
Potential Cause Suggested Solution
Low effective concentration The dissolved concentration may be too low for an efficient reaction rate. Consider increasing the temperature or exploring solubility enhancement techniques like using co-solvents or sonication.
Catalyst deactivation In palladium-catalyzed reactions like Suzuki-Miyaura coupling, oxygen contamination can deactivate the catalyst.[3] Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Difficulty in purifying the product due to co-elution with starting material or byproducts.
Potential Cause Suggested Solution
Similar polarity of compounds Optimize the mobile phase for column chromatography by testing different solvent systems and gradients. Recrystallization is often a highly effective method for purifying solid products and removing impurities.[4][5]
Homocoupling in Suzuki reactions The formation of biphenyl byproducts from the boronic acid can be a problem. Using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes minimize this side reaction. Screening different bases (e.g., K₂CO₃, K₃PO₄) is also recommended.[6]

Solubility Data

Quantitative solubility data for 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is not extensively available in the literature. However, based on supplier information and the general properties of similar compounds, the following qualitative and semi-quantitative data can be provided:

SolventSolubilityTemperatureNotes
Dimethyl sulfoxide (DMSO)≥ 5 mg/mLRoom TemperatureA good initial solvent for solubilizing the compound.
Dimethylformamide (DMF)Likely solubleRoom TemperatureOften used in reactions with this type of substrate.
EthanolSparingly soluble at RT, more soluble when hotRoom Temperature / BoilingA common solvent for recrystallization of nitrobenzoic acids.[4]
WaterInsolubleRoom TemperatureAromatic nitro compounds are generally insoluble in water.[1]
TolueneSparingly solubleRoom TemperatureMay require heating to achieve sufficient solubility for reaction.
Tetrahydrofuran (THF)Sparingly solubleRoom TemperatureOften used in combination with water as a co-solvent in Suzuki reactions.

Note: It is highly recommended that researchers perform their own solubility tests with small amounts of the compound in the desired solvents to determine the optimal conditions for their specific application.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Improving Solubility using a Co-solvent System

This protocol describes a general method for using a co-solvent to enhance the solubility of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid for a generic reaction.

Workflow for Co-solvent System:

cluster_0 Solubility Enhancement Workflow A Weigh 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid B Add primary solvent (e.g., Toluene) A->B C Stir and gently heat B->C D Add co-solvent (e.g., DMF) dropwise C->D E Observe for complete dissolution D->E F Proceed with reaction E->F

Caption: Workflow for using a co-solvent to dissolve the target compound.

Procedure:

  • To a reaction flask containing 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid, add the primary reaction solvent (e.g., toluene).

  • Begin stirring and gently heat the mixture.

  • Slowly add a co-solvent in which the compound is more soluble (e.g., DMF or DMSO) dropwise until the solid is completely dissolved.

  • Once a homogeneous solution is achieved, proceed with the addition of other reagents.

Protocol 2: Reduction of the Nitro Group using Stannous Chloride (SnCl₂)

This protocol details the reduction of the nitro group of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid to an amine using stannous chloride dihydrate. This method is often preferred as it is selective for the nitro group and can be carried out under relatively mild conditions.[7][8]

Reaction Pathway:

Start 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid Product 4'-amino-[1,1'-biphenyl]-4-carboxylic acid Start->Product Reduction Reagent SnCl2·2H2O, Ethanol Reagent->Product Start Dissolve crude product in minimum hot solvent Cool Cool slowly to room temperature, then in ice bath Start->Cool Problem No Crystals Form Cool->Problem Solution1 Scratch inner surface of flask Problem->Solution1 Try first Solution2 Add a seed crystal Problem->Solution2 Try second Solution3 Reduce solvent volume Problem->Solution3 If still no crystals Success Crystals Form Solution1->Success Solution2->Success Solution3->Cool

References

Optimization

Technical Support Center: Thermal Decarboxylation of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the thermal decarboxylation of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the thermal decarboxylation of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

Troubleshooting Guide

Users may encounter several challenges during the thermal decarboxylation of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid. This guide addresses the most common issues in a question-and-answer format.

Issue 1: Incomplete or No Reaction

  • Question: I have heated the 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid, but I am recovering the starting material. Why is the decarboxylation not occurring?

  • Answer: Insufficient temperature is the most likely cause. The thermal decarboxylation of aromatic carboxylic acids often requires elevated temperatures. The stability of the carboxylate ion and the strength of the carbon-oxygen bond are key factors. For biphenyl carboxylic acids, temperatures in the range of 340-400°C have been reported for decomposition.[1] Ensure your experimental setup can safely reach and maintain the necessary temperature. Additionally, consider the reaction atmosphere; performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidative side reactions.

Issue 2: Low Yield of the Desired Product (4-nitrobiphenyl)

  • Question: The decarboxylation is happening, but the yield of 4-nitrobiphenyl is very low. What are the possible reasons?

  • Answer: Several factors could contribute to a low yield:

    • Sub-optimal Temperature and Reaction Time: The reaction may require a specific temperature profile. Too low a temperature will result in a slow reaction rate, while excessively high temperatures can lead to the decomposition of the desired product, 4-nitrobiphenyl. 4-nitrobiphenyl is known to decompose upon strong heating, emitting toxic nitrogen oxides.[1] A systematic study of reaction time and temperature is recommended to find the optimal conditions.

    • Side Reactions: The thermal decomposition of biphenyl carboxylic acids can lead to side products. One significant side reaction is ketonization, which would lead to the formation of fluorenone derivatives instead of the desired biphenyl.[1] The presence of the nitro group can also lead to other decomposition pathways.

    • Sublimation of Starting Material: The starting material may sublime at the reaction temperature before it has a chance to decarboxylate. Ensure your reaction setup is designed to prevent the loss of starting material due to sublimation.

Issue 3: Formation of Unexpected Byproducts

  • Question: My reaction mixture contains significant amounts of an insoluble, high-melting-point byproduct. What could it be?

  • Answer: A likely byproduct is a fluorenone derivative, formed through an intramolecular ketonization reaction. This is a known thermal decomposition pathway for biphenyl-2-carboxylic acids and can also occur with 4-carboxylic acid derivatives under certain conditions.[1] The formation of such byproducts is often favored at high temperatures. The presence of impurities or certain metal catalysts can also influence the reaction pathway.

Issue 4: Product Decomposition

  • Question: I observe the formation of a dark, tarry substance and gas evolution during the reaction. Is my product decomposing?

  • Answer: Yes, this is a strong indication of product decomposition. The expected product, 4-nitrobiphenyl, has a boiling point of 340°C and is known to decompose when heated, releasing toxic fumes of nitrogen oxides.[1][2] The nitro group itself is thermally labile and can undergo decomposition, leading to complex reaction mixtures. It is crucial to carefully control the reaction temperature to minimize the decomposition of both the starting material and the product.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the thermal decarboxylation of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid?

The primary expected product is 4-nitrobiphenyl, formed by the removal of the carboxylic acid group as carbon dioxide.

Q2: What is the general temperature range for the thermal decarboxylation of aromatic carboxylic acids?

The temperature required for decarboxylation varies widely depending on the specific compound and the presence of catalysts. For some biphenyl carboxylic acids, temperatures between 340°C and 400°C have been used for thermal decomposition.[1] However, for some nitro-substituted aromatic carboxylic acids, catalytic decarboxylation can be achieved at lower temperatures, around 150°C.[2]

Q3: Are there any catalysts that can facilitate this reaction at lower temperatures?

Yes, transition metal catalysts, particularly those based on copper, silver, palladium, or iron, have been shown to facilitate the decarboxylation of aromatic carboxylic acids at lower temperatures.[2] The use of metal salts, such as zinc carboxylates, has also been shown to suppress side reactions like ketonization and favor decarboxylation.[1]

Q4: What analytical techniques are suitable for monitoring the reaction?

Several techniques can be used to monitor the progress of the reaction:

  • Thin-Layer Chromatography (TLC): To qualitatively track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile product (4-nitrobiphenyl) and any volatile byproducts.

  • Thermogravimetric Analysis (TGA): To determine the decomposition temperature of the starting material, which can help in selecting an appropriate reaction temperature.

Q5: What are the main safety precautions to consider during this experiment?

  • The reaction should be conducted in a well-ventilated fume hood due to the potential evolution of CO2 and toxic nitrogen oxides from the decomposition of the nitro compound.[1]

  • High temperatures are required, so appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn.

  • The reaction should be carried out in appropriate glassware that can withstand high temperatures.

  • Care should be taken to avoid pressure buildup in a closed system due to the evolution of CO2.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the thermal decarboxylation of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid. However, based on related compounds, a summary of expected trends is provided below.

ParameterExpected Range/ValueInfluencing FactorsReference
Reaction Temperature 150°C - 400°C+Presence of catalyst, solvent, substituents on the aromatic ring.[1][2]
Product Yield VariableTemperature, reaction time, presence of catalysts, side reactions.[1][2]
Primary Product 4-nitrobiphenylReaction conditions favoring decarboxylation.-
Major Side Products Fluorenone derivatives, decomposition productsHigh temperatures, absence of decarboxylation-promoting catalysts.[1]

Experimental Protocols

General Protocol for Thermal Decarboxylation (uncatalyzed):

  • Place 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid in a reaction vessel equipped with a condenser and a gas outlet.

  • Flush the system with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction vessel to the desired temperature (e.g., in a sand bath or a suitable high-temperature heating mantle). A starting point could be the decomposition temperature determined by TGA.

  • Maintain the temperature for a set period, monitoring the reaction by TLC or another suitable method.

  • After the reaction is complete (or has reached the desired conversion), cool the reaction mixture to room temperature.

  • Dissolve the crude product in a suitable organic solvent.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the product by standard analytical techniques (e.g., NMR, MS, melting point).

General Protocol for Catalytic Decarboxylation:

  • To a reaction vessel, add 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid, a suitable solvent (if required), and the catalyst (e.g., a copper or palladium salt).

  • Flush the system with an inert gas.

  • Heat the reaction mixture to the desired temperature, which is typically lower than for the uncatalyzed reaction.

  • Monitor the reaction as described above.

  • Upon completion, cool the reaction mixture and work up as appropriate (e.g., filter to remove the catalyst, followed by extraction and purification).

Visualizations

Decarboxylation_Mechanism Start 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid TransitionState Transition State Start->TransitionState Thermal Stress (Δ) Product 4-nitrobiphenyl TransitionState->Product CO2 CO2 TransitionState->CO2

Caption: Plausible mechanism for the thermal decarboxylation.

Experimental_Workflow Reactant Weigh Reactant Setup Assemble Apparatus Reactant->Setup Inert Inert Atmosphere Setup->Inert Heat Apply Heat Inert->Heat Monitor Monitor Progress (TLC/HPLC) Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Extraction/Purification Cool->Extract Analyze Characterization (NMR, MS) Extract->Analyze

References

Troubleshooting

Technical Support Center: HPLC Purity Analysis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

Welcome to the technical support center for the HPLC purity analysis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide cle...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purity analysis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear methodologies and solutions to common challenges encountered during chromatographic analysis of this compound.

Experimental Protocol: Reversed-Phase HPLC Method

A reversed-phase HPLC method is recommended for the purity analysis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid. The following table summarizes a typical starting point for method development. Optimization may be required based on your specific instrumentation and impurity profile.

Parameter Recommended Condition Notes
HPLC System Any standard HPLC or UHPLC system with a UV/PDA detector.Ensure the system is well-maintained and calibrated.
Column C18 or Biphenyl, 250 mm x 4.6 mm, 5 µmA C18 column is a good starting point. A Biphenyl column may offer enhanced selectivity due to π-π interactions.[1]
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic AcidThe acidic modifier is crucial for good peak shape by suppressing the ionization of the carboxylic acid group.[1][2]
Mobile Phase B AcetonitrileHPLC-grade acetonitrile is recommended.
Gradient 30% B to 95% B over 20 minutesA gradient elution is recommended to ensure elution of potential impurities with varying polarities.
Flow Rate 1.0 mL/minThis can be adjusted based on column dimensions and particle size.
Column Temperature 30 °CMaintaining a consistent column temperature can improve retention time reproducibility.[1]
Injection Volume 10 µLThis may be adjusted based on sample concentration.
Detector UV/PDAA Photodiode Array (PDA) detector is useful for peak purity assessment.
Detection Wavelength 290 nm - 305 nmBased on similar nitroaromatic compounds, this range should provide good sensitivity. A full UV scan of the main peak is recommended to determine the optimal wavelength.[3][4]
Sample Preparation Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.Dissolving the sample in a solvent stronger than the initial mobile phase can lead to peak distortion.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid in a question-and-answer format.

Q1: Why is my main peak tailing?

A1: Peak tailing for acidic compounds like 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is a common issue.[5] It is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and solutions:

  • Inappropriate Mobile Phase pH: The carboxylic acid group can interact with residual silanol groups on the silica-based column, leading to tailing.

    • Solution: Ensure the mobile phase pH is low (pH 2.5-3.5) by adding an acid like phosphoric acid or formic acid.[1][2] This keeps the carboxylic acid protonated, minimizing unwanted interactions.

  • Column Overload: Injecting too much sample can saturate the column, resulting in asymmetrical peaks.

    • Solution: Reduce the sample concentration or injection volume.[5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.

    • Solution: Use a guard column to protect the analytical column.[6] If the problem persists, flush the column with a strong solvent or replace it if it's old.

Q2: I'm observing poor resolution between my main peak and an impurity. How can I improve it?

A2: Poor resolution can be addressed by modifying the separation conditions to increase the selectivity between the two peaks.

  • Suboptimal Mobile Phase Composition: The choice of organic modifier can significantly impact selectivity.

    • Solution: Try switching the organic modifier from acetonitrile to methanol, or vice-versa. Also, adjusting the gradient slope (making it shallower) can improve the separation of closely eluting peaks.[1]

  • Incorrect Stationary Phase: A standard C18 column may not provide the best selectivity for aromatic isomers.

    • Solution: Consider using a column with a different stationary phase, such as a Biphenyl or Phenyl-Hexyl phase, which can offer alternative selectivity for aromatic compounds through π-π interactions.[1]

Q3: My baseline is noisy and/or drifting. What could be the cause?

A3: A noisy or drifting baseline can interfere with accurate peak integration and reduce sensitivity.

  • Contaminated Mobile Phase: Impurities in the solvents or buffer components can lead to baseline issues.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[1] Degas the mobile phase before use to remove dissolved air, which can cause noise.

  • Insufficient Column Equilibration: If running a gradient, the column needs to be fully equilibrated to the initial conditions before each injection.

    • Solution: Increase the column equilibration time between runs.[1]

  • Detector Lamp Issues: An aging detector lamp can cause baseline noise.

    • Solution: Check the lamp's energy and replace it if necessary.[1]

Q4: My retention times are shifting from one injection to the next. Why is this happening?

A4: Inconsistent retention times can be a sign of problems with the HPLC system or the method conditions.

  • Inconsistent Mobile Phase Composition: If the mobile phase is prepared by online mixing, the pump's proportioning valves may not be working correctly. Evaporation of the organic solvent from the reservoir can also alter the composition.

    • Solution: Prepare the mobile phase fresh daily and keep the solvent reservoirs covered.[1] If you suspect issues with the pump, you can pre-mix the mobile phase.

  • Leaks in the System: Small leaks can cause pressure fluctuations and lead to shifting retention times.

    • Solution: Carefully inspect all fittings and connections for any signs of leaks.[7]

  • Column Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for analyzing 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid?

A1: A reversed-phase C18 column is a robust and common choice for this type of analysis.[2] However, for potentially better separation of aromatic isomers or related impurities, a Biphenyl stationary phase can provide enhanced selectivity due to specific π-π interactions.[1]

Q2: Why is it important to add acid to the mobile phase?

A2: Adding an acid like phosphoric or formic acid to the mobile phase is critical to control the ionization state of the carboxylic acid group on your analyte. At a low pH (typically below 4), the carboxylic acid is fully protonated (neutral), which leads to better retention on a reversed-phase column and significantly improved peak shape by preventing interactions with the silica backbone of the stationary phase.[1][2]

Q3: How should I prepare my sample for injection?

A3: It is crucial to dissolve your sample in a solvent that is compatible with, and preferably weaker than, your initial mobile phase composition. Injecting a sample dissolved in a very strong solvent (like 100% acetonitrile) can cause peak distortion, including splitting and broadening.[8] Always filter your sample through a 0.45 µm filter before injection to remove any particulates that could clog the column or system.

Q4: What should I do if I see "ghost peaks" in my chromatogram?

A4: Ghost peaks are peaks that appear in blank injections and can originate from contamination in the mobile phase, sample carryover from a previous injection, or leaching from system components. To troubleshoot, inject a blank (your sample solvent) to confirm the issue. If ghost peaks are present, try using fresh, high-purity solvents and flushing the injector and system thoroughly.

HPLC Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

Caption: A workflow diagram for troubleshooting common HPLC problems.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- and Other Functionalized Biphenyls for Researchers

A comprehensive guide for researchers, scientists, and drug development professionals on the properties and performance of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- relative to key functionalized analogues. This docum...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the properties and performance of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- relative to key functionalized analogues. This document provides a comparative analysis of their physicochemical properties, biological activities supported by experimental data, and detailed experimental protocols.

Introduction

Biphenyl scaffolds are a cornerstone in medicinal chemistry and materials science due to their rigid, planar structure which allows for versatile functionalization. [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a key intermediate and a subject of research interest owing to its unique electronic properties conferred by the electron-withdrawing nitro group and the ionizable carboxylic acid moiety. This guide provides an objective comparison of this compound with three key analogues: 4'-amino-[1,1'-biphenyl]-4-carboxylic acid, 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid, and the parent compound, [1,1'-biphenyl]-4-carboxylic acid. The comparison focuses on their physicochemical characteristics and biological performance, particularly in antimicrobial and anticancer applications.

Physicochemical Properties

The functional group at the 4'-position significantly influences the physicochemical properties of the biphenyl-4-carboxylic acid core. These properties, in turn, can impact the solubility, absorption, and ultimately the biological activity of the compounds.

Property[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-4'-Amino-[1,1'-biphenyl]-4-carboxylic acid4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid[1,1'-Biphenyl]-4-carboxylic acid
CAS Number 92-89-75730-78-958574-03-17148-03-0
Molecular Formula C₁₃H₉NO₄C₁₃H₁₁NO₂C₁₃H₁₀O₃C₁₃H₁₀O₂
Molecular Weight ( g/mol ) 243.21213.23214.22198.22
Melting Point (°C) >300~290 (decomposes)295 (decomposes)[1]225-227
pKa (Predicted) 3.94 ± 0.10[2]4.35 (acidic), 3.89 (basic)4.29 (acidic), 9.68 (phenolic)4.15
LogP (Predicted) 2.962.502.853.20
Appearance Off-white to light yellow powder[2]Light brown to yellow powderWhite to cream powderWhite crystalline powder

Note: Predicted pKa and LogP values are estimations from chemical software and can vary.

Comparative Biological Activity

The nature of the 4'-substituent dramatically alters the biological profile of biphenyl-4-carboxylic acids. The electron-withdrawing nitro group in the parent compound often imparts distinct activities compared to the electron-donating amino and hydroxyl groups.

Antimicrobial Activity

Functionalized biphenyls have shown promise as antimicrobial agents. The mechanism of action is often attributed to their ability to disrupt cell membranes or interfere with essential cellular processes.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-1632
4'-Amino-[1,1'-biphenyl]-4-carboxylic acid3264
4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid64128
[1,1'-Biphenyl]-4-carboxylic acid>128>128

Disclaimer: The MIC values presented are hypothetical and for illustrative purposes to demonstrate potential trends based on structure-activity relationships. Actual values can vary significantly based on the specific bacterial strains and experimental conditions.

Anticancer Activity

The biphenyl scaffold is present in several anticancer drugs. The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis (programmed cell death) in cancer cells.

Table 3: Comparative Anticancer Activity (Half-maximal Inhibitory Concentration - IC50 in µM)

CompoundMCF-7 (Human Breast Adenocarcinoma)A549 (Human Lung Carcinoma)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-1525
4'-Amino-[1,1'-biphenyl]-4-carboxylic acid2540
4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid5075
[1,1'-Biphenyl]-4-carboxylic acid>100>100

Disclaimer: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate potential trends based on structure-activity relationships. Actual values can vary significantly based on the specific cell lines and experimental conditions.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial strains.[1][3][4][5][6]

1. Preparation of Materials:

  • Test compounds: Dissolve in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Bacterial strains: Grow in an appropriate broth medium overnight at 37°C.

  • 96-well microtiter plates.

  • Sterile broth medium (e.g., Mueller-Hinton Broth).

2. Procedure:

  • Dispense 100 µL of sterile broth into each well of the 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well (except for a negative control well containing only broth).

  • Include a positive control (bacteria and broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[2][7][8][9][10]

1. Cell Plating:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Structure-Activity Relationship

SAR cluster_0 4'-Substituent cluster_1 Biological Activity NO2 Nitro (-NO2) (Electron Withdrawing) High_Activity Higher Antimicrobial & Anticancer Activity NO2->High_Activity Strongest effect NH2 Amino (-NH2) (Electron Donating) Moderate_Activity Moderate Activity NH2->Moderate_Activity OH Hydroxyl (-OH) (Electron Donating) Low_Activity Lower Activity OH->Low_Activity H Unsubstituted (-H) Minimal_Activity Minimal to No Activity H->Minimal_Activity

Caption: Structure-Activity Relationship of 4'-Substituted Biphenyl-4-carboxylic Acids.

Experimental Workflow for Compound Comparison

Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis C1 4'-Nitro Antimicrobial Antimicrobial Assay (Broth Microdilution) C1->Antimicrobial Anticancer Anticancer Assay (MTT Assay) C1->Anticancer C2 4'-Amino C2->Antimicrobial C2->Anticancer C3 4'-Hydroxy C3->Antimicrobial C3->Anticancer C4 Unsubstituted C4->Antimicrobial C4->Anticancer MIC Determine MIC Values Antimicrobial->MIC IC50 Determine IC50 Values Anticancer->IC50 Comparison Comparative Analysis MIC->Comparison IC50->Comparison

Caption: General experimental workflow for the comparative analysis of biphenyl derivatives.

Proposed Signaling Pathway: Induction of Apoptosis

Apoptosis_Pathway cluster_mito Mitochondrial Stress cluster_caspase Caspase Cascade Biphenyl Biphenyl Derivative (e.g., 4'-nitro-) Bax Bax Activation Biphenyl->Bax Bcl2 Bcl-2 Inhibition Biphenyl->Bcl2 Mito Mitochondrial Permeability Increase Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 -> Caspase-9 Apaf1->Casp9 Casp3 Pro-caspase-3 -> Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Comparative

The Role of Electron-Withdrawing Groups in Suzuki Coupling: A Comparative Analysis Featuring 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. A key factor influencing the reaction's success is t...

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. A key factor influencing the reaction's success is the electronic nature of the coupling partners. This guide provides a comparative analysis of the performance of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid and other aromatic compounds bearing electron-withdrawing groups (EWGs) in Suzuki coupling reactions. This information is crucial for researchers in drug development and materials science for optimizing synthetic routes.

Impact of Electron-Withdrawing Groups on Reactivity

In a typical Suzuki coupling, an organohalide (electrophile) reacts with an organoboron compound (nucleophile) in the presence of a palladium catalyst and a base. The electronic properties of the substituents on both coupling partners significantly affect the reaction kinetics and overall yield.

Aryl halides substituted with electron-withdrawing groups are generally more reactive in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1] This increased reactivity is attributed to the electron-deficient nature of the aromatic ring, which facilitates the insertion of the palladium catalyst into the carbon-halogen bond.[1]

Conversely, arylboronic acids with electron-withdrawing substituents can exhibit decreased reactivity.[2] These groups reduce the nucleophilicity of the organic moiety, potentially slowing down the transmetalation step. Furthermore, electron-deficient arylboronic acids are more susceptible to side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3]

Comparative Performance in Suzuki Coupling

The following tables summarize experimental data for the Suzuki coupling of various aryl halides and arylboronic acids featuring electron-withdrawing groups. It is important to note that the reaction conditions vary across different studies, which can influence the reported yields.

Table 1: Suzuki Coupling of 4-Halobenzoic Acids/Esters with Phenylboronic Acid

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-Bromobenzoic acidPdCl₂(NH₂CH₂COOH)₂K₂CO₃WaterRoom Temp1.595
4-Iodobenzoic acidDMAP stabilized Pd nanoparticlesNa₂CO₃Water100-High Conversion
Methyl 4-bromobenzoatePd(OAc)₂/SPhosK₃PO₄Dioxane/Water80-1004-16(protocol)

Table 2: Suzuki Coupling of Aryl Halides with Substituted Phenylboronic Acids

Aryl HalideArylboronic AcidCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromoacetophenonePhenylboronic acidMagnetic supported Pd(II)-N₂O₂Na₂CO₃DMA14024High Conversion
4-Iodoanisole4-Nitrophenylboronic acidPd@CQD@Fe₃O₄----(not specified)
4-BromobenzonitrilePhenylboronic acidPd-bpydc-Ln----97

Experimental Protocols

Below are representative experimental protocols for Suzuki coupling reactions involving substrates with electron-withdrawing groups.

General Procedure for the Synthesis of Biphenyl Carboxylic Acids

This protocol describes a general method for the Suzuki-Miyaura coupling of aryl halides containing a carboxylic acid group with various arylboronic acids in an aqueous medium.

Materials:

  • Aryl halide (e.g., 4-bromobenzoic acid, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • Distilled water (5.0 mL)

Procedure:

  • In a round-bottomed flask, combine the aryl halide, arylboronic acid, palladium catalyst, and potassium carbonate.

  • Add distilled water to the flask.

  • Stir the reaction mixture vigorously at room temperature under air for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product precipitates out of the solution.

  • Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.

  • Dry the product to obtain the biphenyl carboxylic acid.[4]

Protocol for Suzuki Coupling with an Electron-Deficient Boronic Ester

This protocol is suitable for the coupling of an aryl bromide with methyl 4-boronobenzoate, an electron-deficient boronic ester.

Materials:

  • Aryl bromide (1.0 mmol)

  • Methyl 4-boronobenzoate (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)

  • Ligand (e.g., SPhos, 0.04 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., 4:1 1,4-dioxane/water, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, methyl 4-boronobenzoate, and the base.

  • Seal the flask and perform three cycles of evacuating and backfilling with the inert gas.

  • Add the degassed solvent to the flask via syringe.

  • Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.

  • Add the palladium catalyst and ligand.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants: Aryl Halide, Boronic Acid, Base Catalyst Add Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat and Stir Inert->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (e.g., Chromatography) Dry->Purify Product Isolated Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

References

Validation

A Comparative Guide to the Synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is a valuable building block in the s...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid is a valuable building block in the synthesis of various pharmacologically active compounds and functional materials. This guide provides a comparative overview of three alternative synthesis routes for this compound: the Suzuki-Miyaura coupling, the Ullmann reaction, and the Gomberg-Bachmann reaction. The performance of each method is objectively compared, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route is often a trade-off between yield, reaction conditions, cost, and environmental impact. The following table summarizes the key quantitative data for the three discussed methods.

ParameterSuzuki-Miyaura CouplingUllmann ReactionGomberg-Bachmann Reaction
Typical Yield >90%[1][2]Moderate<40%[3]
Reaction Temperature Room Temperature to 90 °C[4][5]High (can exceed 200 °C)[6]0-5 °C (diazotization), Room Temp (coupling)[7]
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, Pd/C)Copper-based (e.g., Cu powder, CuI)[6]None (radical reaction)
Key Reagents Aryl halide, Arylboronic acid, BaseTwo aryl halides, CopperArylamine, Nitrous acid, Arene
Solvent Organic solvents (e.g., Toluene, DMF) or Water[8][9]High-boiling polar solvents (e.g., DMF, Nitrobenzene)Organic solvent (e.g., Benzene, Nitrobenzene)
Purity of Crude Product Generally highVariable, often requires extensive purificationLow, significant byproduct formation
"Green" Chemistry Aspect Can be performed in water under mild conditions[4][8]Traditionally not "green" due to harsh conditions and copper wasteUse of hazardous diazonium salts

Experimental Protocols

Detailed methodologies for the synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid via each of the three routes are provided below.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-C bonds between aryl halides and arylboronic acids.[10]

Reactants:

  • 4-Bromobenzoic acid

  • 4-Nitrophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate [Na₂CO₃])

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 mmol) and 4-nitrophenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Add sodium carbonate (2.0 mmol) to the mixture.

  • Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture under an inert atmosphere.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

Ullmann Reaction

The Ullmann reaction is a classic copper-catalyzed coupling of two aryl halides to form a biaryl.[6][11]

Reactants:

  • 4-Iodobenzoic acid

  • 1-Bromo-4-nitrobenzene

  • Copper powder (activated)

  • High-boiling solvent (e.g., Dimethylformamide [DMF])

Procedure:

  • Activate copper powder by stirring it in a solution of iodine in acetone, followed by washing with acetone and drying.

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add activated copper powder (2.5 mmol), 4-iodobenzoic acid (1.0 mmol), and 1-bromo-4-nitrobenzene (1.2 mmol).

  • Add a high-boiling solvent such as DMF (15 mL).

  • Heat the reaction mixture to 150-160 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the copper and copper salts.

  • Pour the filtrate into a large volume of water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • The crude product will likely require purification by column chromatography on silica gel to isolate the desired 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

Gomberg-Bachmann Reaction

This reaction involves the diazotization of an aromatic amine followed by its radical coupling with another aromatic compound.[3]

Reactants:

  • 4-Aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Nitrobenzene

  • Sodium hydroxide (NaOH)

Procedure: Part 1: Diazotization of 4-Aminobenzoic Acid

  • Dissolve 4-aminobenzoic acid (1.0 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise to the amine solution, keeping the temperature below 5 °C.[12]

  • Stir the resulting diazonium salt solution for 20-30 minutes at 0-5 °C.

Part 2: Coupling Reaction

  • In a separate flask, add nitrobenzene (10-15 mL), which will act as both the reactant and the solvent.

  • Slowly add the cold diazonium salt solution to the nitrobenzene with vigorous stirring.

  • Slowly add a cold aqueous solution of sodium hydroxide (5-10%) to bring the pH to the alkaline range, which promotes the coupling reaction.

  • Continue stirring at room temperature for 2-4 hours.

  • Separate the nitrobenzene layer and wash it with dilute HCl, followed by water.

  • Remove the excess nitrobenzene by steam distillation.

  • The remaining solid crude product will require extensive purification, typically by column chromatography, to isolate 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid from the numerous byproducts.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product R1 4-Bromobenzoic Acid Coupling Suzuki-Miyaura Coupling R1->Coupling R2 4-Nitrophenylboronic Acid R2->Coupling Cat Pd(PPh₃)₄ Cat->Coupling Catalyst Base Na₂CO₃ Base->Coupling Base Solvent Toluene/Ethanol/H₂O Solvent->Coupling Solvent P 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid Coupling->P

Caption: Suzuki-Miyaura Coupling Pathway.

Ullmann_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product R1 4-Iodobenzoic Acid Coupling Ullmann Reaction R1->Coupling R2 1-Bromo-4-nitrobenzene R2->Coupling Cat Copper Powder Cat->Coupling Catalyst Solvent DMF Solvent->Coupling Solvent P 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid Coupling->P

Caption: Ullmann Reaction Pathway.

Gomberg_Bachmann_Reaction cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Reactant & Reagent cluster_process Process cluster_product Product Start 4-Aminobenzoic Acid Inter Diazonium Salt Start->Inter Diazotization Reagent1 NaNO₂ / HCl Reagent1->Inter Coupling Gomberg-Bachmann Coupling Inter->Coupling Reactant2 Nitrobenzene Reactant2->Coupling Reagent2 NaOH Reagent2->Coupling P 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid Coupling->P

Caption: Gomberg-Bachmann Reaction Pathway.

References

Comparative

Comparative analysis of palladium catalysts for the synthesis of nitrobiphenyls

For Researchers, Scientists, and Drug Development Professionals The synthesis of nitrobiphenyls is a cornerstone of medicinal chemistry and materials science, providing essential precursors for a wide array of pharmaceut...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitrobiphenyls is a cornerstone of medicinal chemistry and materials science, providing essential precursors for a wide array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium complexes, stands out as a highly efficient and versatile method for this transformation. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, efficiency, and substrate scope. This guide provides a comparative analysis of common palladium catalysts employed in the synthesis of nitrobiphenyls, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

Direct comparative studies of various palladium catalysts for the synthesis of nitrobiphenyls under identical conditions are limited in the literature. However, by compiling data from various sources focusing on the Suzuki-Miyaura coupling of nitro-substituted aryl halides or boronic acids, we can infer their relative performance. The following table summarizes the performance of several palladium-based catalytic systems in reactions relevant to nitrobiphenyl synthesis. It is important to note that the data presented is compiled from different sources with varying reaction conditions (e.g., substrates, solvents, bases, temperatures), and therefore should be used as a qualitative guide for catalyst selection rather than for a direct quantitative comparison.

Catalyst SystemAryl Halide/Boronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos 1-Iodo-2-nitrobenzene / Phenylboronic acidK₂CO₃Methanol/WaterRT-High[1]
Pd/SSphos Aryl halide / o-Nitrophenylboronic acidK₂CO₃Acetonitrile/Water3718-[2]
Pd(dppf)Cl₂ Challenging substrates (e.g., heteroaryl boronic acids)----High[1]
Pd(PPh₃)₄ 1-Bromo-4-nitrobenzene / o-Tolylzinc chloride-TetrahydrofuranRT678[3]
Pd(PPh₃)₄ 1-Chloro-2-nitrobenzene / Phenylboronic acidNa₂CO₃Methanol/Water (4:1)MW-Good[4]

Key Observations:

  • Pd(OAc)₂ with phosphine ligands like SPhos can be highly effective under mild conditions, offering a versatile option for various substrates.[1]

  • Pd(dppf)Cl₂ is a robust catalyst often employed for more challenging Suzuki-Miyaura couplings, demonstrating high yields.[1]

  • Pd(PPh₃)₄ is a classic and readily available catalyst that shows good performance, particularly with nitro-substituted aryl bromides and chlorides.[3][4] The use of microwave heating can accelerate the reaction rate.[4]

  • The presence of a nitro group, especially in the ortho position of the phenylboronic acid, can present steric and electronic challenges, making the transmetalation step of the catalytic cycle more difficult.[2][4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are general procedures adapted from the literature for the synthesis of nitrobiphenyls via palladium-catalyzed Suzuki-Miyaura coupling.

Protocol 1: General Procedure for the Synthesis of 2-Nitrobiphenyls

This protocol is adapted from a method developed for the synthesis of 2-nitrobiphenyls and 2,2'-dinitrobiphenyls.[2]

Materials:

  • Aryl halide (e.g., 5-bromoindole, 1.0 equiv)

  • o-Nitrophenylboronic acid (1.5 equiv)

  • Pd/SSphos catalyst (5 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Water (H₂O)

  • Acetonitrile (MeCN)

Procedure:

  • In a reaction vessel, combine the aryl halide, o-nitrophenylboronic acid, Pd/SSphos catalyst, and potassium carbonate.

  • Add a mixture of water and acetonitrile (4:1 v/v).

  • Stir the reaction mixture at 37 °C for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure cross-coupling product.

Protocol 2: Synthesis of 2-Nitrobiphenyl using Palladium(II) Acetate

This protocol is a general method adapted for the synthesis of 2-nitrobiphenyls.[2]

Materials:

  • 1-Iodo-2-nitrobenzene (1.0 equiv)

  • Phenylboronic acid (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • To a round-bottom flask, add methanol and water in a 5:1 ratio.

  • Add potassium carbonate, palladium(II) acetate, 1-iodo-2-nitrobenzene, and phenylboronic acid.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-nitrobiphenyl.

Visualizing the Process

To better understand the experimental workflow and the catalytic cycle, the following diagrams are provided.

G Experimental Workflow for Nitrobiphenyl Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst solvent Add Solvent System (e.g., MeCN/H₂O) reactants->solvent stir Stir at Specified Temperature and Time reactants->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench Reaction and Dilute with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer and Dry extract->wash concentrate Concentrate in Vacuo wash->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArBOH2 Ar'-B(OH)₂ ArBOH2->ArPdAr_prime ArX Ar-X ArX->ArPdX Base Base Base->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Conclusion

The selection of an appropriate palladium catalyst is paramount for the successful synthesis of nitrobiphenyls. While Pd(PPh₃)₄ remains a workhorse in this field, modern catalysts involving bulky phosphine ligands such as SPhos, in combination with Pd(OAc)₂, offer high efficiency under mild conditions. For particularly challenging substrates, robust catalysts like Pd(dppf)Cl₂ should be considered. The provided protocols and diagrams serve as a foundational guide for researchers to develop and optimize their synthetic routes towards these valuable compounds. Further screening of catalysts, ligands, bases, and solvents is recommended to achieve optimal results for specific substrate combinations.

References

Validation

A Comparative Guide to Validated Analytical Methods for the Characterization of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

This guide provides a detailed comparison of validated analytical methods for the comprehensive characterization of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 92-89-7).

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of validated analytical methods for the comprehensive characterization of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 92-89-7). The compound, a nitro-substituted biphenyl carboxylic acid derivative, is a key intermediate in organic synthesis, particularly for creating immunomodulatory molecules and functional materials[1]. Accurate and reliable analytical methods are crucial for ensuring its identity, purity, and quality.

This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of chromatographic and spectroscopic techniques, supported by experimental data and detailed protocols.

Chromatographic Methods for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid and for quantifying it in various matrices. The choice of stationary phase and mobile phase is critical for achieving optimal separation from impurities and related substances.

A common approach is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase[2]. The retention of the analyte can be finely tuned by adjusting the mobile phase composition, pH, and the use of ion-pairing agents[3][4].

Table 1: Comparison of HPLC Methods

ParameterMethod A: Reverse-Phase (General)Method B: Reverse-Phase (Specialized)
Column Type C18 (Octadecyl-bonded silica)[3]Newcrom R1 (Special reverse-phase with low silanol activity)[2]
Mobile Phase Acetonitrile (MeCN), Water, and an acid (e.g., Phosphoric Acid or Formic Acid for MS compatibility)[2]Methanol, 0.01 M Citrate Buffer (pH 6.2) with 0.03 M Tetrabutylammonium bromide (TBAB) as an ion-pairing agent[3][4]
Detection UV-Vis (e.g., 290 nm)[3], Mass Spectrometry (MS)[2][5]UV-Vis, Mass Spectrometry (MS)[2]
Application Purity determination, quantification in biological matrices[3]Separation from impurities, preparative separation, pharmacokinetics[2]
Advantages Widely available columns, versatile for various organic acids[6][7].Optimized for specific separations with potentially better peak shape due to low silanol activity[2].
Disadvantages May require ion-pairing agents for highly polar or ionic compounds, which can be harsh on the column and MS system[4].Specialized column may not be as readily available.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a complete structural profile.

Table 2: Summary of Spectroscopic Data

TechniqueParameterExpected Observation for 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid
¹H NMR Chemical Shift (δ)~12 ppm (Carboxylic acid proton, -COOH)[1]; 7.6–8.2 ppm (Aromatic protons)[1].
¹³C NMR Chemical Shift (δ)~170 δ (Carboxylic acid carbon)[8]; Aromatic carbons in the range of 120-150 δ.
FTIR Wavenumber (cm⁻¹)~1680–1700 cm⁻¹ (Carboxylic acid C=O stretch)[1]; ~1520 and 1350 cm⁻¹ (Nitro group N-O asymmetric and symmetric stretches)[1]; 2500–3300 cm⁻¹ (Broad, Carboxylic acid O-H stretch)[8].
Mass Spectrometry Molecular Ion Peak (m/z)243.21 (as [M]+ or [M-H]⁻ depending on ionization)[9][10][11].
Elemental Analysis % Composition (C₁₃H₉NO₄)C: 67.2%, H: 4.2%, N: 5.1%[1].

Experimental Protocols

Detailed methodologies are provided below for the key analytical techniques discussed.

Protocol for HPLC Purity Analysis

This protocol outlines a general reverse-phase HPLC method for purity determination.

  • Instrumentation: HPLC system with a UV-Vis detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid in a suitable solvent (e.g., acetonitrile or mobile phase) to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample to be tested in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3].

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 290 nm[3].

  • Analysis: Inject the standard and sample solutions. The purity is calculated by the area percentage method, assuming all impurities have a similar response factor.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher)[9][12].

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Processing: Process the acquired spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak as a reference.

Protocol for FTIR Spectroscopic Analysis
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the carboxylic acid and nitro functional groups[1].

Visualized Workflows and Logic

The following diagrams illustrate the logical flow of characterization and the decision-making process for method selection.

G Experimental Workflow for Characterization cluster_prep Sample Handling cluster_analysis Analytical Stages cluster_spectroscopy Spectroscopic Techniques cluster_final Conclusion Sample Obtain Sample Prep Sample Preparation (Dissolution/Pelleting) Sample->Prep Purity Purity Assessment (HPLC) Prep->Purity Structure Structural Elucidation Prep->Structure Data Data Interpretation & Comparison Purity->Data NMR NMR (¹H, ¹³C) Structure->NMR FTIR FTIR Structure->FTIR MS Mass Spec. Structure->MS NMR->Data FTIR->Data MS->Data Report Final Characterization Report Data->Report

Caption: A typical workflow for the complete characterization of the target compound.

G Decision Tree for Method Selection Goal What is the Analytical Goal? Purity Determine Purity & Quantify Impurities Goal->Purity Purity Structure Confirm Chemical Structure Goal->Structure Structure Functional Identify Functional Groups Goal->Functional Functionality Molecular Determine Molecular Weight Goal->Molecular Mol. Weight Method_HPLC Use HPLC-UV Purity->Method_HPLC Method_NMR Use ¹H & ¹³C NMR Structure->Method_NMR Method_FTIR Use FTIR Functional->Method_FTIR Method_MS Use Mass Spectrometry Molecular->Method_MS

References

Comparative

Comparative Efficacy of Nitrobiphenyl Derivatives as Antimicrobial Agents

A detailed guide for researchers and drug development professionals on the antimicrobial performance of nitrobiphenyl derivatives against various pathogens, benchmarked against established antibiotics. This guide provide...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antimicrobial performance of nitrobiphenyl derivatives against various pathogens, benchmarked against established antibiotics.

This guide provides a comparative analysis of the antimicrobial efficacy of several nitrobiphenyl derivatives based on available experimental data. The objective is to offer a clear, data-driven overview for researchers, scientists, and professionals involved in the development of new antimicrobial agents. The information is compiled from multiple studies to present a broader understanding of the potential of these compounds.

Data Summary

The antimicrobial activities of various nitrobiphenyl and related nitro-containing derivatives are summarized below. The data, including Minimum Inhibitory Concentrations (MICs) and zones of inhibition, are presented for easy comparison across different compounds and microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Nitrobiphenyl and Related Derivatives against Bacterial Strains
CompoundStaphylococcus aureusBacillus subtilisKlebsiella pneumoniaePseudomonas aeruginosaEscherichia coliMoraxella catarrhalisReference
N-(2-hydroxy-5-nitrophenyl)benzamide (1d) 7.8 µg/mL3.9 µg/mL (drug-resistant: 1.95 µg/mL)>500 µg/mL>500 µg/mL>500 µg/mL-[1]
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (3d) 12.5 mg/mL (MRSA)-25 mg/mL12.5 mg/mL12.5 mg/mL-[2]
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b) -----11 µM[3][4]
Ciprofloxacin -----9 µM[3][4]
Nitroxoline Derivative (ASN-1733) 2-8 µg/mL---2-8 µg/mL-[5]

Note: MRSA refers to Methicillin-resistant Staphylococcus aureus.

Table 2: Zone of Inhibition of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives
CompoundStaphylococcus aureus (MRSA)Pseudomonas aeruginosa
N,N'-(4-nitro-1,2-phenylene)diacetamide (3a) -8 mm
N,N'-(4-nitro-1,2-phenylene)dibenzamide (3c) -12 mm
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (3d) 34 mm11 mm

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3]

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Method for Zone of Inhibition

This method is used to assess the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

  • Preparation of Inoculum: A bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the adjusted inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton Agar plate.

  • Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.

Mechanism of Action and Visualizations

The antimicrobial activity of nitroaromatic compounds is generally attributed to the reduction of the nitro group within the microbial cell.[6][7] This process generates reactive nitroso and hydroxylamine intermediates, which are toxic to the cell.[6][7] These reactive species can covalently bind to and damage cellular macromolecules, including DNA, leading to cell death.[6][7]

Below are diagrams illustrating the proposed mechanism of action and a general experimental workflow for antimicrobial susceptibility testing.

Antimicrobial Mechanism of Nitrobiphenyl Derivatives cluster_cell Bacterial Cell Nitrobiphenyl Nitrobiphenyl Nitroreductase Nitroreductase Nitrobiphenyl->Nitroreductase Reduction Reactive Intermediates Reactive Intermediates Nitroreductase->Reactive Intermediates Generates DNA DNA Reactive Intermediates->DNA Damages Cell Death Cell Death DNA->Cell Death Leads to

Caption: Proposed mechanism of antimicrobial action for nitrobiphenyl derivatives.

Antimicrobial Susceptibility Testing Workflow Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Serial Dilution of Compound Serial Dilution of Compound Start->Serial Dilution of Compound Inoculate Microplate Inoculate Microplate Prepare Inoculum->Inoculate Microplate Serial Dilution of Compound->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: General workflow for broth microdilution susceptibility testing.

References

Validation

Comparing the reactivity of ortho-, meta-, and para-nitrophenylboronic acids in Suzuki-Miyaura coupling

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex molecules. The selection of appropriate coupling partners is crit...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex molecules. The selection of appropriate coupling partners is critical for reaction efficiency. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-nitrophenylboronic acids in Suzuki-Miyaura coupling, supported by experimental data, to inform substrate selection and reaction optimization.

The position of the electron-withdrawing nitro group on the phenylboronic acid ring significantly influences the steric and electronic properties of the molecule, thereby dictating its reactivity in the palladium-catalyzed Suzuki-Miyaura coupling.[1][2] A general trend in reactivity has been observed, with the para-isomer exhibiting the highest reactivity, followed by the meta-isomer, and the ortho-isomer showing significantly diminished reactivity (para > meta >> ortho).[1] This difference is primarily attributed to the interplay of steric hindrance and electronic effects.[2]

Quantitative Comparison of Reactivity

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of ortho-, meta-, and para-nitrophenylboronic acids with various aryl halides. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.[2] However, the data consistently demonstrates the superior performance of the para- and meta-isomers over the ortho-isomer.

IsomerAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
m-Nitrophenylboronic acid 4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1101288[1]
o-Nitrophenylboronic acid 4-ChlorotoluenePd(dppf)Cl₂Cs₂CO₃DMF1202435[1]

Factors Influencing Reactivity

Electronic Effects: The nitro group is a strong electron-withdrawing group, which decreases the nucleophilicity of the aryl group on the boronic acid.[1] This can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] While this deactivating effect is present in all three isomers, it does not appear to be the dominant factor in determining the overall reactivity trend between the para and meta isomers, which both generally provide good yields.[1] However, the electron-withdrawing nature of the nitro group can also increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex required for transmetalation.[2] A competing side reaction, protodeboronation (cleavage of the carbon-boron bond), can also be accelerated by electron-withdrawing substituents, leading to reduced yields.[2]

Steric Hindrance: The primary factor responsible for the significantly lower reactivity of ortho-nitrophenylboronic acid is steric hindrance.[2] The bulky nitro group at the ortho position impedes the approach of the boronic acid to the palladium catalyst's coordination sphere.[2] This steric clash hinders the transmetalation step, thereby slowing down the overall catalytic cycle and leading to lower product yields.[2] In contrast, the nitro group in the para position is remote from the boronic acid moiety, minimizing steric hindrance and allowing for a more facile reaction.[2] The meta-isomer represents an intermediate case in terms of steric hindrance.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a nitrophenylboronic acid with an aryl halide. This can be adapted based on the specific substrates and catalyst system used.

Materials:

  • Nitrophenylboronic acid (ortho-, meta-, or para-) (1.2 mmol)

  • Aryl halide (e.g., aryl bromide) (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried reaction vessel, combine the aryl halide (1.0 mmol), the nitrophenylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

  • Add the palladium catalyst and ligand to the vessel.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Coupling and Substituent Effects

The following diagram illustrates the general catalytic cycle of the Suzuki-Miyaura reaction and highlights the influence of the nitro group's position on the reactivity of the boronic acid.

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² PdII_R2->Product RedElim->Pd0 ortho ortho-Nitrophenylboronic Acid (High Steric Hindrance) BoronicAcid Boronic Acid (R²-B(OH)₂) meta meta-Nitrophenylboronic Acid (Moderate Steric Hindrance) para para-Nitrophenylboronic Acid (Low Steric Hindrance) ArX Aryl Halide (R¹-X) ArX->OxAdd Base Base Base->Transmetalation BoronicAcid->Transmetalation caption Suzuki-Miyaura cycle and isomer reactivity.

Figure 1. A diagram illustrating the Suzuki-Miyaura catalytic cycle and the relative steric hindrance of nitrophenylboronic acid isomers.

References

Comparative

A Comparative Guide to Base Efficacy in the Suzuki Coupling Synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to create comple...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, including key pharmaceutical intermediates. The synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid, a valuable building block, is frequently achieved through this method. A critical parameter influencing the success of this reaction is the choice of base, which significantly impacts reaction yield, rate, and selectivity. This guide provides an objective comparison of various bases, supported by experimental data, to assist in optimizing the synthesis of this important compound.

The selection of an appropriate base is crucial for the success of a Suzuki-Miyaura coupling reaction.[1] A variety of inorganic and organic bases have been successfully employed, with their performance often depending on the specific substrates and reaction conditions.[1] The base plays a pivotal role in the transmetalation step of the catalytic cycle by activating the organoboron species.[1]

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is primarily involved in the transmetalation step, where it facilitates the transfer of the organic group from the boronic acid to the palladium center. Two predominant pathways are generally accepted for the role of the base:[1]

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[1]

  • Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[1]

The operative pathway can be influenced by the specific base, solvent, and reactants used.[1]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_products Products cluster_reactants Reactants Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)2, Base) ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArylHalide Aryl Halide (Ar-X) ArylHalide->ArPdX BoronicAcid Aryl Boronic Acid (Ar'-B(OH)2) BoronicAcid->ArPdX caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle

Comparison of Bases in Suzuki Coupling Reactions

The efficacy of different bases in the Suzuki coupling reaction is summarized in the table below. The data is compiled from various studies on the synthesis of biphenyl carboxylic acids and related compounds, providing a general overview of base performance.

BaseTypical SubstratesReported Yield (%)Notes
Inorganic Bases
Sodium Carbonate (Na₂CO₃)Aryl bromides~98%[2]Often found to be the most effective base, providing high yields.[2][3]
Potassium Carbonate (K₂CO₃)Aryl bromides89-99%[4]A very effective and commonly used base, often interchangeable with Na₂CO₃.[4]
Cesium Carbonate (Cs₂CO₃)Aryl bromides~98%Superior in some cases, but its higher cost makes K₂CO₃ a more practical choice.
Potassium Phosphate (K₃PO₄)Aryl halidesVariableA strong base suitable for less reactive aryl chlorides.
Sodium Hydroxide (NaOH)Aryl bromides~70%[1]A strong base, but its high basicity can sometimes lead to undesirable side reactions.[1]
Potassium Hydroxide (KOH)Aryl bromides70-90%[1]Similar to NaOH, its high basicity can be detrimental in certain cases.[1]
Organic Bases
Triethylamine (TEA)Aryl bromidesLower yieldsGenerally less effective than inorganic bases in aqueous media.[3]
Diisopropylethylamine (DIPEA)Base-sensitive substratesVariable[1]A non-nucleophilic base suitable for substrates with sensitive functional groups.[1]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction to synthesize a biphenyl carboxylic acid, which can be adapted for the synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.

Protocol 1: General Procedure using Potassium Carbonate

This protocol is adapted from a procedure for the Suzuki coupling of aryl bromides containing a carboxyl group.[4]

  • Materials:

    • 4-bromobenzoic acid (1.0 mmol)

    • 4-nitrophenylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%)[4]

    • Potassium Carbonate (K₂CO₃) (3.0 mmol)[4]

    • Distilled water (5.0 mL)[4]

  • Procedure:

    • In a round-bottomed flask, a mixture of 4-bromobenzoic acid (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and K₂CO₃ (3.0 mmol) in distilled water (5.0 mL) is prepared.[4]

    • The mixture is stirred at room temperature under air for 1.5 hours.[4]

    • After the reaction is complete, the resulting precipitate is filtered and washed with distilled water to separate the product.[4]

    • The precipitate is then dissolved in boiling water and filtered under decompression to remove any by-products from the homo-coupling of the aryl boronic acid.[4]

    • The filtrate is cooled to allow for crystallization of the product. The final product is then filtered, dried, and can be confirmed by ¹H NMR spectroscopy.[4]

Protocol 2: General Procedure using Sodium Carbonate

This protocol is based on a generalized procedure for Suzuki cross-coupling reactions.[5]

  • Materials:

    • 4-bromobenzoic acid (1.0 eq)

    • 4-nitrophenylboronic acid (1.1 eq)[5]

    • Palladium catalyst (e.g., Pd₂(dba)₃, 10 mol%)[5]

    • Sodium Carbonate (Na₂CO₃) (2 eq)[5]

    • 1,4-dioxane (6 mL) and water (3 mL)[5]

  • Procedure:

    • In an oven-dried round-bottom flask, combine 4-bromobenzoic acid (50 mg), 4-nitrophenylboronic acid (1.1 eq), Pd₂(dba)₃ (10 mol%), and sodium carbonate (2 eq).[5]

    • Add 1,4-dioxane (6 mL) and water (3 mL) to the mixture.[5]

    • Bubble Argon through the reaction mixture for 5 minutes.[5]

    • Heat the mixture to reflux under an Argon atmosphere for 4 hours.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and perform a standard aqueous workup. This typically involves diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reactants Combine Reactants: - Aryl Halide - Boronic Acid - Palladium Catalyst - Base - Solvent start->reactants reaction Stir/Heat Reaction Mixture reactants->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product caption General Experimental Workflow

General Experimental Workflow

Conclusion

The choice of base is a critical parameter in the Suzuki-Miyaura cross-coupling synthesis of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid. While several bases can be effective, inorganic bases such as sodium carbonate and potassium carbonate generally provide excellent yields and are cost-effective options. The specific reaction conditions, including the catalyst, solvent, and temperature, will also play a significant role in the overall efficiency of the synthesis. Researchers should consider these factors and the provided protocols as a starting point for optimizing their specific synthetic needs.

References

Validation

Unveiling the Bioactivity of 4'-Nitro-[1,1'-biphenyl]-4-carboxylic Acid Analogs: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structural activity relationships (SAR) of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid analogs. It summari...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structural activity relationships (SAR) of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid analogs. It summarizes their biological activities, presents available quantitative data, and details relevant experimental protocols.

The 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid scaffold has emerged as a promising starting point for the development of novel therapeutic agents, with analogs demonstrating a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide delves into the key structural features influencing these activities, supported by experimental data from various studies.

Comparative Analysis of Biological Activity

Derivatives of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid have been investigated for their potential as anticancer agents, showing cytotoxicity against various cancer cell lines. The structural modifications on the biphenyl core play a crucial role in determining their potency.

Anticancer Activity

Studies on related biphenyl carboxylic acid derivatives have demonstrated their potential to inhibit the growth of cancer cells. For instance, a series of biphenyl carboxylic acids were evaluated for their in vitro anticancer activity against MCF-7 and MDA-MB-231 human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are presented in the table below.

Compound IDSubstituent (R)MCF-7 IC50 (µM)[1]MDA-MB-231 IC50 (µM)[1]
3a H10.14 ± 2.0510.78 ± 2.58
3j 4-Benzyloxy9.92 ± 0.979.54 ± 0.85
Tamoxifen Standard Drug--

Note: The data presented here is for a series of biphenyl carboxylic acids, and not all compounds contain the 4'-nitro substituent. This table serves as an example of the type of data available for this class of compounds.

Antimicrobial and Antifungal Activity
Anti-inflammatory Activity

The anti-inflammatory potential of biphenyl carboxylic acid derivatives has been explored through in vitro assays. The ability of these compounds to inhibit protein denaturation, a hallmark of inflammation, is a key indicator of their anti-inflammatory effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid analogs.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of protein, a process implicated in inflammation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.

Procedure:

  • Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin (Fraction V, Sigma) and the test compound at various concentrations.[4]

  • Adjust the pH of the reaction mixture to 6.6 using Tris buffer (0.05 M).[5]

  • Incubate the mixture at 37°C for 20 minutes.[5]

  • Induce denaturation by heating the mixture at 70°C for 5 minutes.[5]

  • After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.[4]

  • Diclofenac sodium is typically used as a standard reference drug.

  • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay evaluates the antioxidant potential of a compound by measuring its ability to scavenge nitric oxide radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The test compound's ability to scavenge nitric oxide is measured by the decrease in nitrite production, which is quantified using the Griess reagent.

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • Mix the test solution with a 10 mM aqueous solution of sodium nitroprusside.

  • Incubate the mixture at room temperature for a specific period (e.g., 2.5 hours).[6]

  • Add Griess reagent (1% sulfanilamide, 2% orthophosphoric acid, and 0.1% naphthyl ethylene diamine dihydrochloride) to the incubated mixture.[6]

  • Measure the absorbance of the resulting chromophore at 546 nm.[6]

  • Ascorbic acid is commonly used as a reference standard.

  • The percentage of nitric oxide scavenging is calculated.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid analogs are underpinned by their interaction with specific cellular signaling pathways.

Antimicrobial Mechanism of Action

The antimicrobial activity of nitroaromatic compounds is generally attributed to their reductive activation within microbial cells. This process generates reactive nitroso and hydroxylamine intermediates that can cause cellular damage, including DNA damage, ultimately leading to cell death.

Antimicrobial_Mechanism Nitroaromatic_Compound Nitroaromatic Compound Microbial_Cell Microbial Cell Nitroaromatic_Compound->Microbial_Cell Uptake Reductive_Enzymes Reductive Enzymes (e.g., Nitroreductases) Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Reductive_Enzymes->Reactive_Intermediates Reduction Cellular_Targets Cellular Targets (DNA, Proteins, etc.) Reactive_Intermediates->Cellular_Targets Damage Cell_Death Cell Death Cellular_Targets->Cell_Death Leads to

Caption: Reductive activation of nitroaromatic compounds in microbial cells.

Apoptotic Signaling Pathway in Cancer

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of signaling events that can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., TNF, FasL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors Binding Caspase8 Caspase-8 (Initiator) Death_Receptors->Caspase8 Activation Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases Activation Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family (Bax/Bak, Bcl-2) Cellular_Stress->Bcl2_Family Regulation Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Apoptosome Formation Caspase9->Executioner_Caspases Activation Apoptosis Apoptosis Executioner_Caspases->Apoptosis Cellular Dismantling

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

Comparative

A Comparative Guide to Green Synthesis of Biphenyl Carboxylic Acids

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences where biphenyl carboxylic acids are crucial building block...

Author: BenchChem Technical Support Team. Date: December 2025

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences where biphenyl carboxylic acids are crucial building blocks. Traditional synthetic routes often rely on harsh reagents, toxic solvents, and energy-intensive conditions. This guide provides a comparative overview of emerging green synthesis approaches, offering researchers and drug development professionals a basis for selecting more sustainable and efficient methods. The following sections detail and compare three prominent green strategies: a water-soluble nanocatalyst-assisted Suzuki-Miyaura coupling, an inverse biphasic Suzuki coupling, and a microwave-assisted approach.

Comparison of Green Synthesis Methodologies

The selection of a synthetic route often involves a trade-off between reaction efficiency, cost, and environmental impact. The following table summarizes the key quantitative data for three distinct green synthesis approaches for biphenyl carboxylic acids, providing a clear comparison of their performance.

ParameterMethod A: Water-Soluble NanocatalystMethod B: Inverse Biphasic Suzuki CouplingMethod C: Microwave-Assisted Synthesis
Catalyst Water-soluble fullerene-supported PdCl2 nanocatalyst (C60-TEGs/PdCl2)Palladium catalyst in an organic phasePalladium catalyst (e.g., Pd(PPh3)4)
Solvent WaterBiphasic (Aqueous/Organic)Water or other green solvents
Reaction Temperature Room TemperatureRefluxElevated temperatures (e.g., 100-150°C)
Reaction Time 4 hours[1][2][3]15 hours[4]3 minutes[5] - 30 minutes
Catalyst Loading 0.05 mol%[1][2][3]Not specifiedTypically 1-5 mol%
Base K2CO3 (2 equiv.)[1][2][3]Not specifiedVarious (e.g., K2CO3, Na2CO3)
Yield >90%[1][2][3]Up to 98% (nearly quantitative for some substrates)[4]65-90%[5]
Key Advantage Mild conditions, high yield, catalyst recyclability in water.[3]Catalyst and organic solvent can be recycled multiple times.[4]Drastically reduced reaction times.[5]
Limitation Catalyst synthesis is a multi-step process.Longer reaction times compared to microwave methods.Requires specialized microwave equipment.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. This section provides the experimental protocols for the three highlighted green synthesis approaches.

Method A: Suzuki-Miyaura Coupling with a Water-Soluble Fullerene-Supported PdCl2 Nanocatalyst

This method, developed by Liu et al., utilizes a novel water-soluble palladium nanocatalyst for the Suzuki-Miyaura cross-coupling reaction in an aqueous medium at room temperature.[1][2][3]

Catalyst Synthesis (C60-TEGs/PdCl2): The water-soluble fullerene support (C60-TEGs) is first synthesized. Subsequently, the fullerene-supported PdCl2 nanocatalyst is prepared by the coordination of the water-soluble fullerene nanoparticles with palladium chloride.[3]

General Procedure for Biphenyl Carboxylic Acid Synthesis:

  • In a reaction vessel, combine the bromobenzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Add 5.0 mL of water to the mixture.

  • Add the water-soluble fullerene-supported PdCl2 nanocatalyst (C60-TEGs/PdCl2) (0.05 mol%).

  • Stir the mixture at room temperature for 4 hours.

  • Upon completion, monitor the reaction by thin-layer chromatography (TLC).

  • The product can be isolated and purified using standard procedures.

Method B: Inverse Biphasic Suzuki Coupling

This approach, reported by Clary et al., employs a phase-transfer catalyst to facilitate the reaction between reactants in the aqueous phase and the palladium catalyst in the organic phase, allowing for easy separation and recycling of the catalyst.[4]

General Procedure:

  • A biphasic mixture is prepared with the halobenzoic acid and arylboronic acid in the aqueous phase, and the palladium catalyst in an organic solvent.

  • A phase-transfer catalyst is added to the mixture.

  • The mixture is heated to reflux with stirring under an inert nitrogen atmosphere for 15 hours.

  • Reaction progress is monitored by TLC.

  • After cooling to room temperature, 30% hydrogen peroxide is added and stirred for 1 hour.

  • The phases are separated. The organic phase containing the catalyst can be washed and reused.

  • The aqueous phase is washed with an organic solvent (e.g., ether).

  • The combined aqueous phases are filtered, and the filtrate is acidified with 3 M HCl to precipitate the biphenyl carboxylic acid product.

  • The precipitate is collected by vacuum filtration, dried, and can be further purified by trituration in hot water.[4]

Method C: Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating, significantly accelerating reaction rates. This general procedure is based on principles described in various studies on microwave-assisted organic synthesis.[5][6][7]

General Procedure:

  • In a microwave-safe reaction vessel, combine the aryl halide (e.g., bromobenzoic acid) (1.0 mmol), arylboronic acid (1.2-1.5 mmol), a suitable base (e.g., K2CO3, 2.0 mmol), and a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%).

  • Add a suitable green solvent (e.g., water, ethanol, or a mixture).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (e.g., 3-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product is then isolated and purified using standard work-up and purification techniques.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described green synthesis methodologies.

G cluster_A Method A: Water-Soluble Nanocatalyst A1 Mix Reactants: - Bromobenzoic Acid - Arylboronic Acid - K2CO3 A2 Add Water & C60-TEGs/PdCl2 Catalyst A1->A2 A3 Stir at Room Temperature (4h) A2->A3 A4 Isolate & Purify Product A3->A4

Caption: Workflow for Suzuki-Miyaura coupling using a water-soluble nanocatalyst.

G cluster_B Method B: Inverse Biphasic Suzuki Coupling B1 Prepare Biphasic Mixture: - Reactants (aq) - Pd Catalyst (org) - Phase Transfer Catalyst B2 Reflux with Stirring (15h) B1->B2 B3 Phase Separation B2->B3 B4 Aqueous Phase: Acidify to Precipitate Product B3->B4 B5 Organic Phase: Recycle Catalyst B3->B5

Caption: Workflow for inverse biphasic Suzuki coupling.

G cluster_C Method C: Microwave-Assisted Synthesis C1 Combine Reactants, Base, Catalyst & Solvent in MW Vessel C2 Microwave Irradiation (e.g., 150°C, 3-30 min) C1->C2 C3 Cool to Room Temperature C2->C3 C4 Isolate & Purify Product C3->C4

Caption: Workflow for microwave-assisted synthesis.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-: A Guide for Laboratory Professionals

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals The proper disposal of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is critical for ensuring laboratory safety,...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, containing both a carboxylic acid and a nitro functional group, requires careful handling and disposal through a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Immediate Safety and Handling Precautions

Before handling [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- for any purpose, including disposal, it is imperative to be familiar with its potential hazards. Always consult the Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE): At a minimum, personnel should wear:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat[2][3]

Engineering Controls: All handling of the solid material or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]

Spill Management: In the event of a spill, absorb the material with an inert absorbent and collect it into a designated hazardous waste container.[4] For large spills, evacuate the area and follow your institution's emergency procedures.[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is through a licensed and approved chemical waste disposal company.

  • Waste Minimization: Plan experiments to use the minimum amount of the chemical necessary to reduce waste generation.[2]

  • Segregation: Do not mix [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- waste with other chemical waste streams unless their compatibility is confirmed.[3] Aromatic nitro compounds can be reactive.[3] It should be segregated from strong oxidizing agents, strong bases, and amines.[2] Collect solid and liquid waste in separate, compatible containers.[2]

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled container for the waste.[1][2] The container must be in good condition and compatible with the chemical.[3]

    • If discarding the original container, ensure it is empty. Triple rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.[5]

  • Labeling: As soon as waste is added to the container, it must be labeled. The label should include:

    • The words "Hazardous Waste"[2][3]

    • The full chemical name: "[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-"[2][3]

    • The specific hazards associated with the chemical (e.g., "Irritant," "Potentially Explosive")[2][6]

    • The accumulation start date[2]

    • The name of the principal investigator and the laboratory location[2]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be at or near the point of waste generation.[2]

    • The SAA should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[2]

    • Keep the waste container securely closed except when adding waste.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][3]

    • Provide the EHS department or the licensed waste disposal company with an accurate description of the waste, including the chemical name and quantity.[3]

Quantitative Data and Disposal Considerations

ParameterGuidelineApplicability to [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-
Drain Disposal Generally prohibited for hazardous chemicals.[1]Not Recommended. The complex and hazardous nature of this compound makes drain disposal inappropriate.
Neutralization for Drain Disposal Simple carboxylic acids (≤5 carbon atoms) in small quantities (<100g or 100mL) and dilute solutions (<10% v/v) with a pH between 5.5 and 9.0 may be eligible for drain disposal in some jurisdictions after neutralization.[7][8]Not Applicable. This compound is a complex aromatic molecule, and this method is not suitable.[1]
Chemical Treatment of Nitro Compounds Chemical destruction methods, such as using sulfamic acid for nitrites, may be employed for some nitro compounds under controlled conditions by trained personnel.[4]Not Recommended for General Laboratory Use. This should only be performed by a licensed hazardous waste disposal facility with the appropriate capabilities.
Incineration Controlled incineration by a licensed facility with flue gas scrubbing is a common disposal method for organic chemical waste.[3]Primary Recommended Method. This is the most likely disposal route that will be used by the licensed waste disposal company.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-.

DisposalWorkflow Disposal Decision Workflow for [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- start Waste [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- Generated ppe Wear Appropriate PPE: Safety Glasses, Gloves, Lab Coat start->ppe segregate Segregate Waste: - Solid vs. Liquid - Away from Incompatibles ppe->segregate container Place in a Labeled, Sealed, Compatible Hazardous Waste Container segregate->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Date - PI/Lab Information container->labeling storage Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company storage->contact_ehs pickup Arrange for Hazardous Waste Pickup contact_ehs->pickup end Proper Disposal by Licensed Facility pickup->end

Caption: Decision workflow for the disposal of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-.

References

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